Bis-PEG6-TFP ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C28H30F8O10 |
|---|---|
Molecular Weight |
678.5 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H30F8O10/c29-17-15-18(30)24(34)27(23(17)33)45-21(37)1-3-39-5-7-41-9-11-43-13-14-44-12-10-42-8-6-40-4-2-22(38)46-28-25(35)19(31)16-20(32)26(28)36/h15-16H,1-14H2 |
InChI Key |
GJTZEKRBEOGBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bis-PEG6-TFP Ester: A Homobifunctional Crosslinker for Bioconjugation and Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG6-TFP ester is a homobifunctional crosslinking reagent that plays a pivotal role in modern bioconjugation and drug delivery systems. Its structure, featuring two tetrafluorophenyl (TFP) ester terminal groups connected by a hexaethylene glycol (PEG6) spacer, offers a unique combination of reactivity, stability, and hydrophilicity. The TFP esters provide high reactivity towards primary and secondary amines, forming stable amide bonds, while the PEG6 linker enhances the solubility and bioavailability of the resulting conjugates. This guide provides a comprehensive overview of this compound, including its chemical properties, a general synthesis protocol, detailed experimental procedures for its application in protein crosslinking, and a workflow for its use in the development of antibody-drug conjugates (ADCs).
Core Concepts: Chemical Structure and Properties
This compound is a polyethylene glycol (PEG) derivative characterized by a central PEG6 chain and two terminal TFP ester moieties. This homobifunctional nature allows for the crosslinking of two amine-containing molecules.
Chemical Structure:
The structure consists of a flexible, hydrophilic PEG6 spacer that separates two reactive TFP ester groups. The TFP ester is known for its high reactivity towards nucleophiles, particularly primary and secondary amines, and its increased stability against hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.
Key Properties:
-
Reactivity: The electron-withdrawing fluorine atoms on the phenyl ring of the TFP ester make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines, leading to the formation of a stable amide bond.
-
Stability: TFP esters exhibit greater stability in aqueous solutions compared to NHS esters, which are more prone to hydrolysis. This allows for more controlled and efficient conjugation reactions in physiological buffers.
-
Solubility: The hydrophilic PEG6 chain imparts water solubility to the crosslinker and the resulting bioconjugates, which is advantageous for working with biological molecules in aqueous environments.
-
Homobifunctionality: The presence of two identical reactive groups allows for the straightforward crosslinking of similar molecules or the introduction of a spacer between two biomolecules.
Data Presentation: Quantitative Properties of this compound
The following table summarizes the key quantitative data for this compound, compiled from various sources.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₃₀F₈O₁₀ | [1] |
| Molecular Weight | 678.50 g/mol | [1] |
| CAS Number | 1818294-37-9 | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid or oil | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protect from moisture |
Experimental Protocols
General Synthesis of Bis-PEG-TFP Esters
-
Carboxylation of PEG: The terminal hydroxyl groups of a PEG diol (e.g., Hexaethylene glycol) are converted to carboxylic acids. This can be achieved through oxidation or by reaction with a dicarboxylic anhydride.
-
Activation with TFP: The resulting dicarboxylic acid PEG is then reacted with 2,3,5,6-tetrafluorophenol (TFP) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to form the bis-TFP ester.
Reaction Scheme:
Caption: General synthesis pathway for this compound.
Protein Crosslinking using this compound
This protocol provides a general procedure for the crosslinking of proteins in solution using this compound. The optimal conditions may vary depending on the specific protein and application.
Materials:
-
Protein solution (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the TFP ester and should be avoided.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-25 mM.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted TFP esters.
-
Purification: Remove excess crosslinker and quenching buffer by dialysis against an appropriate buffer or by using a desalting column.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to determine the extent of crosslinking.
Mandatory Visualization: Workflow for Antibody-Drug Conjugate (ADC) Preparation
This compound is a valuable tool in the construction of ADCs, where it can be used to link a cytotoxic drug to an antibody. The following diagram illustrates a typical workflow for the preparation of an ADC using a homobifunctional amine-reactive PEG linker.
Caption: Workflow for the preparation of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound is a versatile and efficient homobifunctional crosslinker with significant applications in bioconjugation, drug delivery, and the development of therapeutic modalities such as ADCs. Its favorable characteristics, including high reactivity towards amines, enhanced stability, and the hydrophilicity imparted by the PEG6 spacer, make it a valuable tool for researchers and scientists. The protocols and workflows presented in this guide provide a foundation for the effective utilization of this compound in various research and development settings. Further optimization of reaction conditions will be necessary for specific applications to achieve the desired conjugation efficiency and product purity.
References
An In-Depth Technical Guide to Bis-PEG6-TFP Ester: A Homobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG6-TFP ester, a homobifunctional crosslinking agent increasingly utilized in bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure, physicochemical properties, and the underlying principles of its reactivity. This guide also offers a detailed, generalized experimental protocol for its application in crosslinking proteins and other amine-containing biomolecules.
Core Concepts: Chemical Structure and Properties
This compound is a polyethylene glycol (PEG) derivative that functions as a molecular bridge, covalently connecting two molecules through a flexible PEG spacer. Its structure is characterized by two tetrafluorophenyl (TFP) ester functional groups at either end of a hexaethylene glycol (PEG6) chain.
Chemical Structure:
(A simplified representation of the this compound structure)
The TFP ester is an activated ester that readily reacts with primary and secondary amines to form stable amide bonds.[1] The PEG6 linker imparts hydrophilicity to the molecule, which can enhance the solubility of the resulting conjugate in aqueous environments.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C28H30F8O10 | [2][3] |
| Molecular Weight | 678.5 g/mol | [2] |
| CAS Number | 1818294-37-9 | |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers | |
| Storage | -20°C, protect from moisture |
Reactivity and Advantages in Bioconjugation
The utility of this compound as a crosslinker stems from the reactivity of its terminal TFP ester groups. These groups react with nucleophilic primary and secondary amines, commonly found in proteins (e.g., the N-terminus and the side chain of lysine residues), to form a stable amide bond. This reaction proceeds efficiently under mild pH conditions.
The Amine-TFP Ester Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the TFP ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the tetrafluorophenol leaving group and forming a stable amide bond.
Superior Stability of TFP Esters
A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability against hydrolysis, particularly in aqueous solutions and at basic pH levels. This increased stability reduces the competing reaction of the ester with water, leading to higher coupling efficiencies and more reproducible conjugation outcomes. While NHS esters can hydrolyze rapidly at pH values above 7.5, TFP esters remain stable for longer periods, allowing for more flexibility in reaction conditions.
Experimental Protocols: A General Guide to Protein Crosslinking
While the optimal conditions should be determined empirically for each specific application, the following protocol provides a detailed methodology for a typical protein-protein crosslinking experiment using this compound.
Materials and Reagents
-
Protein A and Protein B (or a single protein for intramolecular crosslinking) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at pH 7.2-8.5.
-
This compound.
-
Anhydrous organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
-
Desalting columns or dialysis equipment for purification.
Experimental Workflow
The general workflow for a crosslinking experiment can be visualized as follows:
Caption: A flowchart illustrating the key steps in a typical bioconjugation experiment using this compound.
Detailed Method
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the crosslinker (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use.
-
Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris or glycine) as these will compete with the desired reaction. The pH should be between 7.2 and 8.5 for optimal reactivity.
-
-
Crosslinking Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 50-fold molar excess of the crosslinker over the protein. The optimal ratio should be determined experimentally.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The incubation time may need to be optimized.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature. The quenching reagent will react with any excess, unreacted TFP ester.
-
-
Purification and Analysis:
-
Remove excess crosslinker and byproducts by gel filtration (desalting column) or dialysis against an appropriate buffer.
-
Analyze the crosslinked products using techniques such as SDS-PAGE (to observe the formation of higher molecular weight species), and mass spectrometry (to identify crosslinked peptides and interaction sites).
-
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various scientific disciplines:
-
Proteomics and Structural Biology: Used to study protein-protein interactions and elucidate the three-dimensional structure of protein complexes.
-
Drug Delivery: As a linker to conjugate drugs to targeting moieties such as antibodies or peptides, enhancing the therapeutic index of the drug. The PEG spacer can improve the solubility and pharmacokinetic profile of the conjugate.
-
Biomaterial Science: For the functionalization of surfaces and nanoparticles with proteins or other biomolecules.
Logical Relationships in Bioconjugation Strategy
The decision-making process for utilizing a homobifunctional crosslinker like this compound involves considering the target molecules and the desired outcome.
Caption: A diagram showing the logical considerations when selecting this compound for a bioconjugation application.
References
An In-depth Technical Guide to the Mechanism of Action of Bis-PEG6-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG6-TFP ester is a homobifunctional crosslinking agent that has gained significant traction in bioconjugation and drug delivery systems. Its structure features two amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester functional groups at either end of a hydrophilic hexaethylene glycol (PEG6) spacer. This unique architecture allows for the covalent crosslinking of biomolecules, such as proteins and peptides, offering enhanced stability, improved solubility, and reduced immunogenicity of the resulting conjugates. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols, and a comparative analysis of its performance against other common crosslinkers.
Core Mechanism of Action
The primary mechanism of action of this compound revolves around the reaction of its terminal TFP ester groups with primary amines.[1][2] TFP esters are highly reactive towards nucleophiles, particularly the unprotonated form of primary amines (-NH2) found on lysine residues and the N-terminus of proteins.
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the TFP ester. This forms a transient tetrahedral intermediate, which then collapses, leading to the departure of the 2,3,5,6-tetrafluorophenol (TFP) leaving group and the formation of a stable, covalent amide bond.[1]
The efficiency of this reaction is highly dependent on the pH of the reaction medium. A basic pH (typically ranging from 7.5 to 9) is optimal for the conjugation reaction.[3][4] This is because a higher pH increases the concentration of the deprotonated, nucleophilic form of the primary amine, thereby accelerating the reaction rate. However, at excessively high pH, the competing hydrolysis of the TFP ester can become more significant.
A key advantage of TFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their significantly greater stability towards hydrolysis, especially in aqueous environments and at basic pH. This enhanced stability translates to higher conjugation efficiencies and better reproducibility in experimental settings.
Quantitative Data Presentation
A critical aspect of selecting a crosslinker is its stability in aqueous buffers. The following table summarizes the comparative hydrolysis rates of TFP and NHS esters at various pH levels, highlighting the superior stability of the TFP ester.
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | Reference |
| 7.0 | ~700 | ~360 | |
| 8.0 | ~330 | ~60 | |
| 10.0 | ~330 | ~39 |
Data is derived from studies on TFP and NHS ester-terminated self-assembled monolayers and serves as a strong indicator of the relative stability of these functional groups.
Experimental Protocols
The following is a detailed protocol for a typical protein crosslinking experiment using this compound. This protocol is adapted from procedures for similar homobifunctional pentafluorophenyl (PFP) ester crosslinkers and should be optimized for specific applications.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.5-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the target protein for reaction with the TFP ester.
-
-
Crosslinking Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing. Reaction time and temperature may require optimization.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted TFP esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and byproducts by desalting, dialysis, or size-exclusion chromatography.
-
-
Analysis:
-
Analyze the crosslinked protein product using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm the extent of crosslinking.
-
Mandatory Visualization
Signaling Pathways and Logical Relationships
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Workflow
Caption: A typical experimental workflow for protein crosslinking.
Conclusion
This compound stands out as a robust and efficient homobifunctional crosslinker for a wide range of applications in research and drug development. Its enhanced stability against hydrolysis compared to traditional NHS esters provides greater control and higher yields in bioconjugation reactions. The hydrophilic PEG spacer further imparts favorable properties to the resulting conjugates. A thorough understanding of its mechanism of action and the optimization of reaction conditions are paramount to harnessing the full potential of this versatile tool in the development of novel biotherapeutics and diagnostic agents.
References
Bis-PEG6-TFP Ester: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Bis-PEG6-TFP ester is a homobifunctional crosslinking agent integral to modern bioconjugation and drug delivery systems. This guide provides an in-depth overview of its core properties, experimental protocols, and key characteristics to empower researchers, scientists, and drug development professionals in their work. The defining feature of this molecule is its two tetrafluorophenyl (TFP) ester terminal groups, which offer superior reactivity and stability compared to their N-hydroxysuccinimide (NHS) ester counterparts, making it a reagent of choice for covalently linking molecules with primary or secondary amines.[1][2] The hexaethylene glycol (PEG6) spacer enhances aqueous solubility and can improve the biocompatibility of the resulting conjugates.
Core Properties and Characteristics
This compound is characterized by its amine-reactive TFP esters and a hydrophilic PEG6 spacer. The TFP esters react efficiently with primary and secondary amines to form stable amide bonds.[3] A significant advantage of TFP esters over the more common NHS esters is their increased stability against hydrolysis, especially at the basic pH conditions required for efficient amine labeling.[1][2] This leads to higher coupling efficiency and more controlled conjugation reactions. The PEG chain not only increases the water solubility of compounds but this solubility is enhanced as the PEG chain length increases.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C28H30F8O10 | EvitaChem |
| Molecular Weight | 678.5 g/mol | EvitaChem |
| Appearance | White or off-white powder | EvitaChem |
| Purity | ≥95% | AxisPharm |
| Solubility | Soluble in organic solvents (DMSO, DMAC, DMF, Methylene Chloride) and aqueous solutions. | EvitaChem, Vector Labs |
| Storage Conditions | -20°C, protect from moisture. | BOC Sciences |
Reactivity and Stability
The key to the utility of this compound lies in the reactivity of its TFP ester groups. These groups are more resistant to hydrolysis than NHS esters, particularly at the optimal pH for amine conjugation (pH 7.5-9.0). This enhanced stability provides a wider window for conducting conjugation reactions and can lead to higher yields of the desired product.
| Feature | TFP Ester | NHS Ester | Source |
| Optimal Reaction pH | > 7.5 | 7.0 - 7.2 | Precise PEG |
| Relative Hydrolysis Rate | Slower | Faster | ResearchGate |
| Stability in Aqueous Solution | More stable, especially at basic pH. | Less stable, hydrolyzes more readily. | Lumiprobe, ResearchGate |
Experimental Protocols
General Protocol for Protein Bioconjugation with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of at least 2 mg/mL for optimal results.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it with the Reaction Buffer using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the TFP ester is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted TFP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the resulting conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.
-
Representative Synthesis Workflow for Bis-PEG-TFP Ester
Materials:
-
PEG-dicarboxylic acid (corresponding to the desired PEG length)
-
2,3,5,6-Tetrafluorophenol (TFP)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup:
-
Dissolve PEG-dicarboxylic acid and 2,3,5,6-Tetrafluorophenol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture in an ice bath.
-
-
Coupling Reaction:
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a solvent system such as ethyl acetate/hexanes or by column chromatography.
-
Visualizations
Caption: Experimental workflow for protein bioconjugation using this compound.
Caption: Reaction of this compound with a primary amine to form a stable amide bond.
References
An In-depth Technical Guide to Bis-PEG6-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG6-TFP ester, a homobifunctional crosslinking agent increasingly utilized in bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, outlines a general experimental protocol for its use in protein modification, and illustrates its mechanism of action.
Core Properties and Specifications
This compound is a polyethylene glycol (PEG) derivative featuring two tetrafluorophenyl (TFP) ester terminal groups. TFP esters are highly efficient amine-reactive moieties that offer greater stability against hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, resulting in higher coupling efficiencies.[1][2] The hexaethylene glycol (PEG6) spacer arm is hydrophilic, which enhances the water solubility of the crosslinker and the resulting conjugate.[1]
| Property | Value | Reference |
| Molecular Weight | 678.5 g/mol | [3][4] |
| Molecular Formula | C28H30F8O10 | |
| CAS Number | 1818294-37-9 | |
| Appearance | Typically a white to off-white solid | |
| Purity | ≥95% | |
| Solubility | Soluble in organic solvents such as DMSO and DMF; exhibits good solubility in aqueous solutions. | |
| Storage | Store at -20°C, protected from moisture. |
Mechanism of Action: Amine Reactivity
The primary application of this compound is the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The TFP ester groups react with primary amines (e.g., the ε-amine of a lysine residue) via nucleophilic acyl substitution to form a stable amide bond. This reaction is efficient at physiological pH and is less susceptible to hydrolysis than NHS ester reactions, providing a wider window for the conjugation process.
Caption: Reaction mechanism of this compound with primary amines.
Experimental Protocol: Protein Crosslinking
This section provides a general methodology for the crosslinking of proteins using this compound. The protocol should be optimized for each specific application.
Materials:
-
This compound
-
Protein of interest containing primary amines
-
Reaction Buffer: Amine-free buffer with a pH of 7-9 (e.g., Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate buffer). Avoid buffers containing primary amines like Tris.
-
Anhydrous organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess of the crosslinker to the protein. TFP esters are moisture-sensitive, so prolonged exposure to aqueous environments before addition to the protein solution should be avoided.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio of crosslinker to protein must be determined empirically but typically ranges from 10:1 to 50:1.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring. Reaction times may need to be optimized.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess TFP ester. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Analysis: Analyze the resulting conjugate using appropriate techniques such as SDS-PAGE to confirm crosslinking, and functional assays to determine the effect on protein activity.
Caption: Experimental workflow for protein crosslinking.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas:
-
Antibody-Drug Conjugates (ADCs): The stability and hydrophilicity of the linker can improve the pharmacokinetic properties of ADCs.
-
PROTACs: As a component of Proteolysis Targeting Chimeras, it can be used to link a target-binding ligand and an E3 ligase ligand.
-
Surface Modification: Its ability to react with amine-functionalized surfaces allows for the immobilization of proteins or other biomolecules for applications in biosensors and biocompatible coatings.
-
PEGylation of Therapeutics: PEGylation of proteins and peptides can increase their in vivo half-life, reduce immunogenicity, and improve solubility.
References
Navigating the Solubility of Bis-PEG6-TFP Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG6-TFP ester, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostics. Understanding the solubility of this reagent is critical for its effective application in developing stable and efficacious bioconjugates. This document outlines its solubility in various solvents, provides a detailed experimental protocol for solubility determination, and illustrates its mechanism of action.
Core Concepts: Structure and Solubility
This compound's structure, featuring two amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester groups at either end of a hydrophilic hexaethylene glycol (PEG6) spacer, dictates its solubility profile. The PEG component enhances its solubility in aqueous solutions, a desirable characteristic for bioconjugation reactions that are often performed in physiological buffers.[1][2][3][4][5] Conversely, the TFP ester groups, being more hydrophobic than the commonly used N-hydroxysuccinimide (NHS) esters, can reduce the overall water solubility of the molecule.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not widely published in the public domain, qualitative information from various sources provides guidance on suitable solvents. The compound generally exhibits good solubility in a range of organic solvents and aqueous solutions.
| Solvent Class | Solvent | Solubility | Notes |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | A common solvent for dissolving TFP esters. | |
| Dimethylacetamide (DMAC) | Soluble | Recommended for dissolving TFP esters to facilitate reactions in aqueous media. | |
| Acetonitrile (ACN) | Soluble | Can be used to aid the dissolution of TFP esters in aqueous reactions. | |
| Tetrahydrofuran (THF) | Soluble | Listed as a solvent for similar TFP ester compounds. | |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | Listed as a solvent for similar TFP ester compounds. |
| Methylene Chloride | Soluble | ||
| Aqueous Solutions | Water, Buffers (e.g., PBS) | Good Solubility | The PEG6 spacer enhances aqueous solubility. However, the hydrophobic TFP groups may limit solubility compared to NHS esters. |
Experimental Protocol: Determining Aqueous Solubility using the Shake-Flask Method
The following is a generalized protocol for determining the thermodynamic solubility of this compound in an aqueous buffer, adapted from the widely accepted shake-flask method.
1. Materials:
- This compound (solid)
- Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
- Calibrated analytical balance
- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Anhydrous DMSO or acetonitrile for HPLC standard preparation
2. Procedure:
3. Data Analysis:
- The concentration determined from the HPLC analysis represents the thermodynamic solubility of this compound in the chosen buffer at the specified temperature.
- The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizing Workflows and Mechanisms
To further elucidate the practical application and chemical behavior of this compound, the following diagrams illustrate a typical experimental workflow for bioconjugation and the underlying chemical reaction.
References
An In-depth Technical Guide to Bis-PEG6-TFP Ester Functionality
For Researchers, Scientists, and Drug Development Professionals
Bis-PEG6-TFP ester is a homobifunctional crosslinking reagent increasingly utilized in bioconjugation, drug delivery, and the development of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides a detailed examination of its core components, functionality, and practical applications, offering a technical resource for professionals in the life sciences.
Core Components and Chemical Structure
This compound is composed of three key parts: two terminal tetrafluorophenyl (TFP) esters and a central hexaethylene glycol (PEG6) spacer. This structure allows for the covalent linkage of two molecules that possess primary or secondary amine groups.[3][4]
-
Tetrafluorophenyl (TFP) Esters: These are highly efficient amine-reactive groups. They react with the primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) to form stable, covalent amide bonds.[3]
-
Hexaethylene Glycol (PEG6) Spacer: This hydrophilic spacer arm is composed of six repeating ethylene glycol units. The PEG chain enhances the water solubility of the reagent and the resulting conjugate, which is crucial when working with hydrophobic molecules or in aqueous biological environments. Furthermore, the PEG spacer is flexible, non-toxic, and generally non-immunogenic, which can improve the pharmacokinetic properties of therapeutic molecules.
Functional Advantages: The TFP Ester vs. NHS Ester
The most common amine-reactive crosslinkers have historically utilized N-hydroxysuccinimide (NHS) esters. However, TFP esters offer significant advantages, primarily superior stability against hydrolysis.
In aqueous solutions, especially under the neutral to basic conditions required for conjugation, NHS esters are prone to rapid hydrolysis. This competing reaction reduces the amount of active reagent available for conjugation, potentially lowering yields and requiring a larger excess of the crosslinker. TFP esters are significantly more resistant to this hydrolytic degradation, leading to more efficient and reproducible conjugation reactions. Studies have shown that TFP-terminated self-assembled monolayers (SAMs) are much more stable at basic pH than their NHS analogs, with an almost 10-fold longer half-life at pH 10.
The optimal pH for conjugating TFP esters to amines is generally above 7.5, whereas NHS esters perform best in the 7.0-7.5 range. This enhanced stability at higher pH values provides greater flexibility in designing reaction conditions.
Quantitative Data Summary
The selection of a crosslinker is often dependent on its specific physical and chemical properties. The tables below summarize key quantitative data for this compound and the comparative performance of TFP and NHS esters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₈H₃₀F₈O₁₀ | |
| Molecular Weight | 678.5 g/mol | |
| Spacer Arm Length | ~30.5 Å | Estimated based on similar SM(PEG)6 linkers |
| Reactivity | Primary and secondary amines |
| Solubility | Soluble in DMSO, DMF, and aqueous solutions | |
Table 2: Comparative Hydrolysis Rates of TFP vs. NHS Ester Surfaces
| pH | Ester Type | Rate Constant (k') (s⁻¹) | Half-Life (t₁/₂) (minutes) |
|---|---|---|---|
| 7.0 | NHS | 1.1 x 10⁻⁵ | 1050 |
| TFP | 2.6 x 10⁻⁶ | 4442 | |
| 8.0 | NHS | 5.8 x 10⁻⁵ | 199 |
| TFP | 1.1 x 10⁻⁵ | 1050 | |
| 10.0 | NHS | 3.0 x 10⁻⁴ | 39 |
| TFP | 3.2 x 10⁻⁵ | 361 |
Data adapted from a study on ester-terminated self-assembled monolayers, demonstrating the relative stability.
Experimental Protocols
Precise and reproducible experimental design is critical for successful bioconjugation. Below are detailed methodologies for a typical protein crosslinking experiment and for analyzing the results.
This protocol describes the crosslinking of a protein containing accessible primary amine groups.
Materials:
-
This compound
-
Protein of interest (e.g., Antibody, BSA)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris.
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) for purification.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).
-
Prepare Crosslinker Stock: Immediately before use, dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-25 mM).
-
Initiate Conjugation: Add a defined molar excess (e.g., 10-fold to 50-fold) of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each specific application.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Longer incubation times may be required depending on the protein.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted TFP esters. Incubate for 15-20 minutes at room temperature.
-
Purify Conjugate: Remove excess crosslinker and reaction byproducts by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Analysis is required to confirm successful conjugation and determine the degree of modification.
A. SDS-PAGE Analysis:
-
Run samples of the starting (unmodified) protein and the purified conjugate on an SDS-PAGE gel.
-
Successful crosslinking of two protein molecules will result in a new band at approximately double the molecular weight of the starting protein.
-
Stain the gel (e.g., with Coomassie Blue) and visualize the bands. The intensity of the bands can provide a qualitative assessment of conjugation efficiency.
B. Size-Exclusion Chromatography (SEC-HPLC):
-
SEC separates molecules based on their hydrodynamic radius.
-
Inject the purified conjugate sample onto an appropriate SEC column.
-
The conjugated species will elute earlier than the unconjugated monomer.
-
By integrating the peak areas, one can quantify the percentage of conjugated, unconjugated, and aggregated protein. This method is essential for determining the purity of the final product.
Application Spotlight: Antibody-Drug Conjugates (ADCs)
This compound is a valuable tool for ADC development. In one common strategy, it can be used to link two drug molecules to a single carrier or to crosslink protein-based components. A more direct application involves using heterobifunctional versions (e.g., TFP-PEG-Maleimide) to link a drug to an antibody. The principles demonstrated by the homobifunctional linker—stability, solubility, and defined spacer length—are critical for creating effective ADCs. The PEG spacer helps to ensure the drug payload does not interfere with the antibody's binding affinity and improves the overall solubility and stability of the final ADC construct.
Conclusion
This compound provides a robust and efficient solution for the covalent crosslinking of amine-containing molecules. Its primary advantage lies in the superior hydrolytic stability of the TFP ester groups compared to traditional NHS esters, which translates to higher conjugation efficiency, better reproducibility, and greater flexibility in reaction setup. The integrated PEG6 spacer further enhances its utility by improving the solubility and biocompatibility of the resulting conjugates. For researchers and drug developers, these features make this compound a highly valuable reagent for creating advanced bioconjugates for therapeutic and diagnostic applications.
References
Bis-PEG6-TFP Ester: A Homobifunctional Crosslinker for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of biotherapeutics and diagnostics, the precise and stable linkage of macromolecules is paramount. Homobifunctional crosslinkers are pivotal tools in this domain, enabling the creation of complex biomolecular architectures. Among these, Bis-PEG6-TFP ester has emerged as a versatile and efficient reagent for covalently linking molecules through primary amine groups. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, reaction mechanism, and detailed protocols for its application in key research and development areas.
This compound is a homobifunctional crosslinker featuring two tetrafluorophenyl (TFP) ester reactive groups at either end of a hydrophilic hexaethylene glycol (PEG6) spacer. The TFP esters exhibit high reactivity towards primary amines, such as the ε-amine of lysine residues in proteins, to form stable amide bonds. A notable advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability against hydrolysis in aqueous media, offering a wider window for conjugation reactions and potentially higher yields.[1] The PEG6 spacer imparts increased water solubility to the crosslinker and the resulting conjugate, mitigating issues of aggregation and improving the pharmacokinetic profile of therapeutic molecules.
Physicochemical Properties and Comparative Data
The performance of a crosslinker is intrinsically linked to its structural and chemical characteristics. The following tables summarize the key properties of this compound and provide a comparative analysis of TFP ester stability against the commonly used NHS ester.
| Property | Value | Reference |
| Chemical Name | bis(2,3,5,6-tetrafluorophenyl) 3,3'-(ethane-1,2-diylbis(oxy))bis(2,2-dimethylpropanoate) | N/A |
| Molecular Formula | C28H30F8O10 | N/A |
| Molecular Weight | 678.5 g/mol | N/A |
| CAS Number | 1818294-37-9 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers | N/A |
| Reactive Groups | Tetrafluorophenyl (TFP) ester | N/A |
| Reactivity | Primary amines (-NH2) | N/A |
| Spacer Arm (PEG6) | ~25.9 Å (estimated) | N/A |
Reaction Mechanism and Workflow
The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the TFP ester, leading to the formation of a stable amide bond and the release of tetrafluorophenol. This reaction proceeds efficiently at physiological to slightly alkaline pH.
The general workflow for a bioconjugation experiment using this compound involves several key steps, from preparation of the biomolecule to purification of the final conjugate.
Diagram of the Reaction Mechanism
Caption: Reaction of TFP ester with a primary amine.
Experimental Workflow for Protein Crosslinking
Caption: General workflow for protein crosslinking.
Experimental Protocols
The following are detailed methodologies for common applications of this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Homobifunctional Crosslinking of Proteins
This protocol describes a general procedure for crosslinking proteins in solution using a Bis-PEG-TFP ester.
Materials:
-
Purified protein(s) of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or another amine-free buffer such as HEPES or borate buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Crosslinker Stock Solution Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess of the crosslinker. A 10- to 50-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by dialysis against an appropriate buffer or by using a desalting column.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), and/or mass spectrometry to determine the extent of crosslinking.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) via Lysine Conjugation
This protocol provides a general method for conjugating a TFP ester-activated drug linker to an antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
TFP ester-activated drug-linker
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., SEC or Tangential Flow Filtration - TFF)
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).
-
Drug-Linker Preparation: Dissolve the TFP ester-activated drug-linker in anhydrous DMSO to a concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add the drug-linker solution to the antibody solution with gentle stirring. The molar excess of the linker will influence the final drug-to-antibody ratio (DAR). A common starting point is a 5- to 10-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.
-
Quenching: Quench the reaction by adding the quenching solution to react with any unreacted TFP esters.
-
Purification: Purify the resulting ADC using SEC or TFF to remove the unconjugated drug-linker and other impurities.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and SEC.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various research and drug development applications.
-
Antibody-Drug Conjugates (ADCs): The stability and reactivity of the TFP esters allow for controlled conjugation of cytotoxic payloads to antibodies, a critical aspect of ADC development.
-
Protein-Protein Interaction Studies: By covalently linking interacting proteins, this crosslinker can be used to stabilize transient interactions for subsequent analysis by techniques like mass spectrometry.
-
Biomaterial and Hydrogel Formation: The homobifunctional nature of the crosslinker allows for the polymerization of amine-containing monomers to form biocompatible hydrogels for tissue engineering and drug delivery applications.
-
Immobilization of Biomolecules: Enzymes and antibodies can be immobilized on solid supports for use in biosensors and immunoassays.
Illustrative Application: Antibody-Drug Conjugate (ADC) Targeting a Cancer Cell
Caption: ADC targeting and internalization.
Conclusion
This compound is a powerful and versatile homobifunctional crosslinker that offers significant advantages for bioconjugation. Its enhanced stability in aqueous solutions compared to traditional NHS esters, combined with the beneficial properties of the PEG spacer, makes it an excellent choice for a wide range of applications, from fundamental protein interaction studies to the development of advanced biotherapeutics like ADCs. The detailed protocols and technical information provided in this guide serve as a valuable resource for researchers and drug developers seeking to leverage the capabilities of this advanced crosslinking reagent.
References
The Hydrolytic Stability of Tetrafluorophenyl Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hydrolytic stability of 2,3,5,6-tetrafluorophenyl (TFP) esters. TFP esters are increasingly utilized as amine-reactive chemical handles in bioconjugation, drug delivery systems, and surface modification due to their enhanced stability compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters. Understanding the kinetics and mechanisms of their hydrolysis is critical for optimizing reaction conditions, ensuring product consistency, and predicting the in-vivo performance of TFP-functionalized molecules.
Executive Summary
Tetrafluorophenyl esters exhibit significantly greater resistance to hydrolysis, particularly under neutral to basic pH conditions, when compared to the more commonly used NHS esters. This enhanced stability provides a wider window for conjugation reactions with primary and secondary amines, leading to higher yields and more controlled bioconjugate formation. The rate of TFP ester hydrolysis is influenced by pH, temperature, and the local chemical environment. This guide presents quantitative data on the hydrolytic stability of TFP esters on self-assembled monolayers, details experimental protocols for assessing their stability, and provides visual representations of the underlying chemical processes.
Comparative Hydrolytic Stability of Activated Esters
The primary advantage of TFP esters lies in their superior stability in aqueous environments. While NHS esters are known to have a short half-life in aqueous buffers, especially at pH values above 7, TFP esters maintain their reactivity for a longer duration.[1][2] This is attributed to the electron-withdrawing nature of the fluorine atoms on the phenyl ring, which stabilizes the ester linkage.
Quantitative Data on Hydrolytic Stability
The hydrolytic stability of TFP esters has been quantitatively assessed, particularly in the context of self-assembled monolayers (SAMs), which are crucial for the development of biosensors and other surface-based technologies. The following table summarizes the pseudo-first-order rate constants (k') and half-lives (t₁/₂) for the hydrolysis of TFP- and NHS-terminated SAMs at various pH values.
| pH | Ester Type | Rate Constant (k') (min⁻¹) | Half-life (t₁/₂) (min) |
| 7.0 | TFP-SAM | 1.8 x 10⁻⁴ | 3850 |
| 7.0 | NHS-SAM | 3.4 x 10⁻⁴ | 2038 |
| 8.0 | TFP-SAM | 5.1 x 10⁻⁴ | 1359 |
| 8.0 | NHS-SAM | 1.5 x 10⁻³ | 462 |
| 10.0 | TFP-SAM | 2.1 x 10⁻³ | 330 |
| 10.0 | NHS-SAM | 1.8 x 10⁻² | 39 |
Data sourced from Lockett et al. (2008) for TFP- and NHS-terminated self-assembled monolayers at room temperature.[1]
As the data indicates, the rate of hydrolysis for both ester types increases with pH. However, the TFP-terminated SAMs consistently exhibit a greater half-life across all tested pH levels, with a nearly 10-fold longer half-life at pH 10 compared to their NHS counterparts.[1] This enhanced stability under basic conditions is particularly advantageous for reactions with amines, which are typically carried out at a pH between 7.5 and 8.5.[3]
Signaling Pathways and Reaction Mechanisms
The primary reaction pathway for TFP esters in an aqueous environment containing amines is a competition between aminolysis (the desired reaction) and hydrolysis (the undesired side reaction).
The hydrolysis of TFP esters, similar to other carboxylic acid esters, can be catalyzed by both acid and base. Under the neutral to basic conditions typically employed in bioconjugation, the base-catalyzed mechanism predominates. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylic acid and a tetrafluorophenolate anion.
Experimental Protocols
The determination of the hydrolytic stability of TFP esters can be achieved through various analytical techniques. Below are detailed methodologies for assessing stability on self-assembled monolayers and in solution.
Protocol 1: Monitoring Hydrolysis of TFP-Terminated Self-Assembled Monolayers (SAMs) using PM-FTIRRAS
This protocol is adapted from the methodology described by Lockett et al. (2008).
1. Materials and Reagents:
- Gold-coated substrates
- Dithiobis(2,3,5,6-tetrafluorophenyl undecanoate) for SAM formation
- Ethanol (absolute)
- Deionized (DI) water
- Buffer solutions at desired pH values (e.g., pH 7.0, 8.0, and 10.0)
- Nitrogen gas
2. Preparation of TFP-Terminated SAMs:
- Clean the gold substrates thoroughly.
- Immerse the cleaned substrates in a solution of dithiobis(2,3,5,6-tetrafluorophenyl undecanoate) in ethanol to allow for the formation of a self-assembled monolayer.
- After incubation, rinse the substrates with ethanol and DI water, then dry under a stream of nitrogen.
3. Hydrolysis Monitoring:
- Record an initial Polarization Modulation-Fourier Transform Infrared Reflection-Absorption Spectroscopy (PM-FTIRRAS) spectrum of the dry TFP-SAM.
- Immerse the TFP-SAM substrate in the desired pH buffer solution.
- At predetermined time intervals, remove the substrate from the buffer, rinse with ethanol and DI water, and dry with nitrogen.
- Acquire a PM-FTIRRAS spectrum after each time point.
- Monitor the decrease in the carbonyl stretching peak of the TFP ester (around 1739 cm⁻¹) over time to quantify the extent of hydrolysis.
- Concurrently, monitor the symmetric and asymmetric methylene stretches of the alkyl chain to ensure the integrity of the SAM throughout the experiment.
4. Data Analysis:
Determine the fraction of hydrolyzed ester at each time point by integrating the area of the carbonyl peak.
Plot the natural logarithm of the fraction of remaining ester versus time.
The pseudo-first-order rate constant (k') can be determined from the negative slope of the linear fit of this plot.
Calculate the half-life (t₁/₂) of the TFP ester using the equation: t₁/₂ = ln(2) / k'.
Workflow for TFP-SAM Hydrolysis Analysis Protocol 2: General Method for Determining Hydrolytic Stability of TFP Esters in Solution by HPLC
This protocol outlines a general approach for monitoring the hydrolysis of a TFP ester in an aqueous buffer solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
- TFP ester of interest
- Anhydrous organic solvent (e.g., DMF or DMSO) for stock solution preparation
- Aqueous buffer solutions at desired pH values
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase components (e.g., acetonitrile, water, and an acid modifier like formic acid)
- Quenching solution (e.g., a low pH buffer or an organic solvent)
2. Sample Preparation and Hydrolysis Reaction:
- Prepare a concentrated stock solution of the TFP ester in an anhydrous organic solvent.
- Equilibrate the aqueous buffer solution to the desired temperature.
- To initiate the hydrolysis reaction, add a small aliquot of the TFP ester stock solution to the pre-warmed buffer to achieve the desired final concentration.
- Start a timer immediately upon addition.
3. HPLC Analysis:
- At various time points, withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by diluting the aliquot into the quenching solution. This is crucial to stop further hydrolysis before analysis.
- Inject the quenched sample onto the HPLC system.
- Monitor the disappearance of the TFP ester peak and the appearance of the corresponding carboxylic acid peak over time.
4. Data Analysis:
- Integrate the peak area of the TFP ester at each time point.
- Plot the concentration or peak area of the TFP ester as a function of time.
- Determine the rate constant and half-life of the hydrolysis reaction by fitting the data to the appropriate kinetic model (e.g., pseudo-first-order).
Conclusion
Tetrafluorophenyl esters represent a valuable class of reagents for bioconjugation and materials science, offering enhanced hydrolytic stability compared to traditional activated esters. This stability translates to more efficient and controlled modification of amine-containing molecules, particularly in aqueous environments and at basic pH. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and developers working with TFP ester chemistry, enabling them to optimize their applications and achieve more reliable and reproducible results. Further research into the hydrolytic stability of a wider range of TFP esters in solution will continue to refine our understanding and expand the utility of these versatile chemical tools.
References
The Strategic Advantage of PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the precise and stable linkage of molecules is paramount to efficacy and safety. Poly(ethylene glycol), or PEG, has emerged as a gold standard for linkers in bioconjugation, offering a powerful toolkit to enhance the properties of proteins, peptides, antibody-drug conjugates (ADCs), and other therapeutic modalities. This in-depth technical guide explores the core advantages of PEG linkers, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for professionals in the field.
Core Advantages of PEGylation
The covalent attachment of PEG chains, a process known as PEGylation, imparts a range of beneficial physicochemical and biological properties to the conjugated molecule. These advantages primarily stem from the unique characteristics of the PEG polymer: its hydrophilicity, biocompatibility, and large hydrodynamic volume.[1][2]
-
Enhanced Solubility and Stability: A primary challenge in drug development is the poor aqueous solubility of many therapeutic molecules. PEG linkers, being highly hydrophilic, can significantly increase the solubility of hydrophobic drugs and prevent protein aggregation.[3] This enhanced solubility is crucial for formulation and intravenous administration.[2] Furthermore, the flexible PEG chain can sterically shield the bioconjugate from enzymatic degradation, thereby increasing its stability in biological environments.[4]
-
Improved Pharmacokinetics and Reduced Immunogenicity: The increased hydrodynamic size of a PEGylated molecule dramatically reduces its renal clearance, leading to a prolonged circulation half-life in the body. This extended presence allows for less frequent dosing, improving patient compliance. The PEG chain also acts as a "stealth" agent, masking immunogenic epitopes on the surface of the therapeutic molecule and reducing the likelihood of an adverse immune response.
-
Controlled Drug Release: Cleavable PEG linkers can be engineered to release their payload under specific physiological conditions, such as changes in pH or the presence of certain enzymes. This allows for targeted drug delivery to specific tissues or cells, maximizing therapeutic efficacy while minimizing off-target toxicity.
Quantitative Impact of PEG Linkers
The choice of PEG linker, particularly its molecular weight and architecture (linear vs. branched), has a quantifiable impact on the resulting bioconjugate's properties. The following tables summarize key quantitative data from various studies.
Table 1: Effect of PEG Molecular Weight on Pharmacokinetics
| PEG Molecular Weight (kDa) | Effect on Half-Life | Effect on Clearance Rate | Reference Molecule |
| 5 | Moderate Increase | Moderate Decrease | Generic Protein |
| 20 | Significant Increase | Significant Decrease | Generic Protein |
| 40 | Substantial Increase | Substantial Decrease | Generic Protein |
| Data synthesized from multiple sources indicating general trends. |
Table 2: Influence of PEGylation on Protein Stability
| Protein | PEG Size (kDa) | Effect on Aggregation | Key Finding |
| Granulocyte Colony-Stimulating Factor (GCSF) | 20 | Prevented protein precipitation | PEG conjugation rendered aggregates soluble. |
| Hen Egg-White Lysozyme (HEWL) | 20 | No significant effect on higher-order structure | PEGylation dramatically increased frictional drag. |
Key Experimental Protocols
The successful implementation of PEGylation strategies relies on robust and well-defined experimental protocols. Below are detailed methodologies for common PEGylation and characterization techniques.
Amine-Reactive PEGylation via NHS Ester Chemistry
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and hydrolyzes.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours, with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography (SEC).
Thiol-Reactive PEGylation via Maleimide Chemistry
This protocol details the site-specific conjugation of a maleimide-activated PEG to a free sulfhydryl group (e.g., from a cysteine residue) on a protein.
Materials:
-
Protein with at least one free cysteine residue
-
PEG-Maleimide
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Reducing agent (optional, e.g., TCEP)
-
Size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer. If the cysteine residue is in a disulfide bond, it may need to be reduced using a mild reducing agent and subsequently purified to remove the reducing agent.
-
PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in the reaction buffer to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and unmodified protein using size-exclusion chromatography.
Characterization of PEGylated Proteins
1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Purpose: To visualize the increase in molecular weight upon PEGylation.
-
Procedure: Run samples of the un-PEGylated protein and the purified PEGylated protein on an SDS-PAGE gel. The PEGylated protein will migrate slower, appearing as a higher molecular weight band. It's important to note that PEGylated proteins can run at a higher apparent molecular weight than their actual mass. Native PAGE can also be used to avoid potential interactions between PEG and SDS that can cause band smearing.
2. Size-Exclusion Chromatography (SEC):
-
Purpose: To separate and quantify the PEGylated protein from the un-PEGylated protein and free PEG.
-
Procedure: Inject the reaction mixture or purified product onto an SEC column. The PEGylated conjugate will elute earlier than the smaller, un-PEGylated protein. SEC is a primary method for purification and analysis of PEGylation reactions.
3. Mass Spectrometry (MS):
-
Purpose: To determine the precise mass of the PEGylated protein and the degree of PEGylation (the number of PEG chains attached).
-
Procedure: Analyze the purified PEGylated protein using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The resulting spectrum will show a mass shift corresponding to the attached PEG chains.
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical considerations in the application of PEG linkers for bioconjugation.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Bis-PEG6-TFP Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Bis-PEG6-TFP ester, a homobifunctional crosslinking agent increasingly utilized in bioconjugation, diagnostics, and therapeutic development. The guide details the core attributes of this reagent, emphasizing the superior stability and reactivity of the tetrafluorophenyl (TFP) ester compared to traditional N-hydroxysuccinimide (NHS) esters. We present quantitative data on its chemical properties, detailed experimental protocols for antibody conjugation, and visual representations of its reaction mechanism and application in studying protein interactions. This document is intended to serve as a comprehensive resource for researchers and professionals seeking to leverage the advantages of this compound in their work.
Introduction to this compound
This compound is a chemical crosslinker characterized by two amine-reactive tetrafluorophenyl (TFP) ester functional groups at either end of a hexaethylene glycol (PEG6) spacer. This homobifunctional architecture allows for the covalent linkage of biomolecules containing primary or secondary amines, such as proteins, peptides, and amine-modified oligonucleotides.
The key features of this compound include:
-
Amine Reactivity : The TFP ester groups react efficiently with nucleophilic primary and secondary amines to form stable amide bonds.
-
Enhanced Stability : TFP esters exhibit significantly greater stability in aqueous solutions compared to their NHS ester counterparts, particularly at basic pH levels where amine conjugation is most effective. This increased stability minimizes hydrolysis, leading to higher conjugation yields.[1][2][3]
-
PEG6 Spacer : The polyethylene glycol spacer enhances the water solubility of the crosslinker and the resulting conjugate.[2] This hydrophilicity can also reduce aggregation of the conjugated biomolecules and potentially decrease the immunogenicity of the conjugate.
-
Homobifunctional Nature : Having two identical reactive groups makes it ideal for creating intramolecular crosslinks to study protein conformation or intermolecular crosslinks to investigate protein-protein interactions and form multimeric complexes.[1]
Chemical Properties and Data Presentation
The performance of a crosslinker is critically dependent on its chemical properties. Here, we summarize key quantitative data for TFP esters, with a focus on their advantages over the more traditional NHS esters.
Physical and Chemical Properties
| Property | Description |
| Appearance | Typically a white to off-white solid. |
| Solubility | Soluble in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The PEG6 spacer imparts good aqueous solubility. |
| Reactive Groups | Two Tetrafluorophenyl (TFP) esters. |
| Spacer Arm | Hexaethylene glycol (PEG6). |
| Reactive Towards | Primary and secondary amines (-NH2). |
| Resulting Linkage | Stable amide bond. |
Comparative Hydrolysis Rates of TFP vs. NHS Esters
A significant advantage of TFP esters is their increased resistance to hydrolysis in aqueous buffers, which is a major competing reaction during bioconjugation. The table below presents a comparison of the hydrolysis half-lives for TFP and NHS esters at various pH levels, demonstrating the superior stability of TFP esters, especially under basic conditions required for efficient amine labeling.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) | Fold Increase in Stability (TFP vs. NHS) |
| 7.0 | ~240 | ~180 | ~1.3x |
| 8.0 | ~180 | ~60 | ~3x |
| 10.0 | ~360 | ~39 | ~9.2x |
| Data adapted from studies on self-assembled monolayers. |
This enhanced stability allows for more controlled and efficient conjugation reactions, as more of the TFP ester remains active over the course of the experiment.
Reaction Efficiency and Degree of Labeling
The higher stability of TFP esters directly translates to a greater degree of labeling (DOL) under similar reaction conditions compared to NHS esters. While the optimal DOL is application-dependent, a higher reaction efficiency provides greater control over the conjugation process. For antibodies, a DOL of 2-10 is often considered ideal. The ability to achieve a higher DOL with TFP esters can be particularly advantageous when a higher density of labels is required.
Experimental Protocols
The following section provides a detailed methodology for a common application of this compound: the conjugation to an antibody. This protocol can be adapted for other proteins.
Materials and Reagents
-
Antibody (or protein of interest) at a concentration of 2-10 mg/mL.
-
This compound.
-
Conjugation Buffer : 0.1 M sodium bicarbonate buffer, pH 8.5-9.0. Other amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-8.0 or borate buffer can also be used, though the reaction may proceed more slowly at lower pH.
-
Anhydrous Organic Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer : 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification System : Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).
Step-by-Step Antibody Conjugation Protocol
-
Antibody Preparation :
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine, or ammonium salts) or stabilizing proteins like bovine serum albumin (BSA), it must be purified.
-
Exchange the antibody into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the final concentration of the antibody to 2-10 mg/mL in the Conjugation Buffer.
-
-
Preparation of this compound Stock Solution :
-
This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL. Do not store the stock solution for extended periods.
-
-
Conjugation Reaction :
-
Calculate the required volume of the this compound stock solution. The optimal molar ratio of crosslinker to antibody depends on the desired degree of labeling and should be determined empirically. A starting point is a 10- to 20-fold molar excess of this compound to the antibody.
-
While gently vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be required for reactions at a lower pH.
-
-
Quenching the Reaction :
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining active TFP esters.
-
-
Purification of the Conjugate :
-
Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).
-
-
Characterization of the Conjugate :
-
Determine the protein concentration of the final conjugate using a protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.
-
If a label with a distinct absorbance spectrum was conjugated, the Degree of Labeling (DOL) can be calculated using spectrophotometry.
-
Mandatory Visualizations
Chemical Reaction Mechanism
The following diagram illustrates the reaction of a TFP ester with a primary amine on a protein to form a stable amide bond.
Caption: Reaction of a TFP ester with a primary amine.
Experimental Workflow for Antibody Conjugation
This diagram outlines the key steps in the antibody conjugation protocol.
Caption: Antibody conjugation workflow.
Application in Studying Protein-Protein Interactions
This compound can be used to stabilize and identify protein-protein interactions within a signaling pathway or protein complex.
Caption: Studying protein interactions with a crosslinker.
Conclusion
This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its enhanced stability against hydrolysis compared to traditional NHS esters leads to more efficient and controllable bioconjugation reactions. The inclusion of a PEG6 spacer further improves its utility by enhancing solubility and reducing potential immunogenicity. By following the detailed protocols and understanding the chemical principles outlined in this guide, users can effectively employ this compound to advance their research in areas such as antibody-drug conjugates, diagnostic assays, and the structural analysis of protein complexes.
References
An In-Depth Technical Guide to PEGylation with Tetrafluorophenyl (TFP) Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PEGylation utilizing 2,3,5,6-tetrafluorophenyl (TFP) esters. TFP esters have emerged as a superior alternative to traditional N-hydroxysuccinimide (NHS) esters for the conjugation of polyethylene glycol (PEG) to biologics, offering enhanced stability and reactivity. This document details the underlying chemistry, presents comparative data, provides explicit experimental protocols, and outlines the developmental workflow for creating PEGylated biotherapeutics.
Introduction to PEGylation and the Role of TFP Esters
PEGylation is the process of covalently attaching polyethylene glycol chains to a molecule, most commonly a therapeutic protein, peptide, or antibody fragment. This modification can significantly improve the pharmacological properties of the parent molecule by:
-
Increasing hydrodynamic size: This reduces renal clearance, thereby extending the circulating half-life.
-
Masking from the immune system: The PEG "shell" can decrease immunogenicity and antigenicity.
-
Improving solubility and stability: PEGylation can enhance the solubility of hydrophobic molecules and protect them from proteolytic degradation.
The choice of activation chemistry is critical for an efficient and reproducible PEGylation process. While NHS esters have been widely used, they are highly susceptible to hydrolysis in aqueous environments, especially at the neutral to basic pH required for efficient amine coupling. TFP esters offer a significant advantage due to their increased resistance to hydrolysis, leading to higher conjugation efficiencies and a more controlled reaction.[1][2][3]
Core Chemistry: TFP vs. NHS Esters
Both TFP and NHS esters react with primary amines (e.g., the ε-amine of lysine residues and the N-terminus of proteins) via nucleophilic acyl substitution to form a stable amide bond. However, their stability in aqueous reaction buffers differs significantly.
Reaction Mechanism
The conjugation reaction proceeds when a deprotonated primary amine on the protein attacks the carbonyl carbon of the TFP-activated PEG, leading to the formation of a tetrahedral intermediate. Subsequently, the tetrafluorophenoxy group is released as a leaving group, resulting in the formation of a stable amide bond between the PEG and the protein.
Caption: Reaction mechanism of TFP-activated PEG with a primary amine.
Hydrolytic Stability: The Key Advantage of TFP Esters
The primary competing reaction during amine conjugation is the hydrolysis of the active ester, which renders the PEG reagent inactive. TFP esters exhibit significantly greater stability against hydrolysis compared to NHS esters, particularly under the basic pH conditions required for efficient coupling.[4] This enhanced stability provides a wider experimental window, allows for reactions with less concentrated proteins, and can lead to higher overall yields.
Quantitative Data Presentation
The superior hydrolytic stability of TFP esters is evident when comparing their half-lives to those of NHS esters in aqueous buffers at various pH levels.
Table 1: Comparative Hydrolysis of TFP vs. NHS Esters
| pH | Parameter | TFP Ester | NHS Ester | Fold Difference (TFP/NHS) |
| 7.0 | Rate Constant (k', s⁻¹) | 1.1 x 10⁻⁵ | 2.1 x 10⁻⁵ | - |
| Half-life (t₁/₂, min) | 1050 (17.5 h) | 550 (9.2 h) | 1.9x | |
| 8.0 | Rate Constant (k', s⁻¹) | 3.8 x 10⁻⁵ | 1.1 x 10⁻⁴ | - |
| Half-life (t₁/₂, min) | 304 (5.1 h) | 102 (1.7 h) | 3.0x | |
| 10.0 | Rate Constant (k', s⁻¹) | 2.0 x 10⁻⁴ | 1.8 x 10⁻³ | - |
| Half-life (t₁/₂, min) | 58 | 6.5 | 8.9x | |
| Data synthesized from studies on TFP- and NHS-terminated self-assembled monolayers, which demonstrate the relative stability of these esters in aqueous environments.[4] |
Table 2: General Comparison of Reaction Parameters
| Parameter | TFP-PEG Ester | NHS-PEG Ester |
| Optimal Reaction pH | 7.5 - 9.0 | 7.0 - 8.5 |
| Relative Reactivity | High; comparable to or slightly less than NHS esters in the absence of hydrolysis | Very high, but significantly impacted by hydrolysis |
| Solubility | More hydrophobic due to the TFP group | Generally more water-soluble |
| Required Molar Excess | Lower, due to reduced hydrolytic loss | Higher, to compensate for rapid hydrolysis |
| Byproduct | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide |
Experimental Protocols
This section provides a detailed, generalized protocol for the PEGylation of a protein using a TFP-activated PEG reagent.
Materials and Reagents
-
Protein: Lyophilized or in a suitable amine-free buffer (e.g., PBS).
-
TFP-Activated PEG: Stored at -20°C under desiccant.
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0. Borate or carbonate buffers are also suitable.
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) system.
-
Analytical Equipment: SDS-PAGE system, SEC-HPLC, MALDI-TOF Mass Spectrometer.
Step-by-Step PEGylation Protocol
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure any buffers containing primary amines (like Tris or glycine) are completely removed.
-
-
TFP-PEG Reagent Preparation:
-
Allow the vial of TFP-activated PEG to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10-20 mM) by dissolving the required amount of TFP-PEG in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. Do not store the reconstituted reagent.
-
-
Conjugation Reaction:
-
Calculate the required volume of the TFP-PEG stock solution to achieve the desired molar excess over the protein (typically a 5- to 20-fold molar excess is a good starting point).
-
Add the calculated volume of TFP-PEG stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) of the total reaction volume.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. Reaction times may need optimization depending on the protein.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted TFP-PEG.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG and quenching reagents, and separate PEGylated species from the unreacted protein.
-
Size Exclusion Chromatography (SEC): This is the most common method, separating molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts.
-
Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield surface charges, altering the protein's isoelectric point. This change in charge properties can be exploited to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated) and isomers.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: To visualize the increase in molecular weight. PEGylated proteins will show a significant shift to a higher apparent molecular weight.
-
SEC-HPLC: To assess purity and the presence of aggregates.
-
MALDI-TOF Mass Spectrometry: To confirm the mass of the conjugate and determine the degree of PEGylation.
-
Visualization of Workflows and Pathways
Drug Development Workflow for a PEGylated Protein
This diagram outlines the major stages in the development of a PEGylated therapeutic, from initial gene expression to the final drug product.
Caption: Development workflow for a PEGylated biotherapeutic.
Example Signaling Pathway: PEGylated G-CSF (Pegfilgrastim)
Pegfilgrastim is a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF) used to stimulate the production of neutrophils. The PEG moiety does not participate in signaling but extends the drug's half-life, allowing it to act for a longer duration. The core mechanism involves the G-CSF receptor and the JAK/STAT pathway.
Caption: Simplified signaling pathway of Pegfilgrastim via the JAK/STAT pathway.
Conclusion
PEGylation with TFP esters represents a significant advancement in bioconjugation chemistry. The enhanced hydrolytic stability of TFP esters compared to traditional NHS esters provides drug development professionals with a more robust, efficient, and controllable method for producing next-generation PEGylated therapeutics. By understanding the core chemistry and optimizing reaction protocols, researchers can leverage the advantages of TFP-PEGylation to improve the pharmacokinetic and pharmacodynamic profiles of novel biopharmaceuticals.
References
Methodological & Application
Application Notes and Protocols for Protein Crosslinking using Bis-PEG6-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Bis-PEG6-TFP ester, a homobifunctional crosslinking agent, in protein modification and conjugation.
Introduction
This compound is a chemical crosslinker used to covalently link molecules that possess primary amine groups. It consists of two amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. This structure makes it a valuable tool for a variety of applications in research and drug development, including the study of protein-protein interactions, the stabilization of protein complexes, and the preparation of antibody-drug conjugates (ADCs).
The TFP ester reactive groups are notable for their enhanced stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.[1][2][3][4] The PEG spacer arm (PEG6) improves the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can decrease the immunogenicity of the modified protein.
Chemical Principle and Reaction Mechanism
The crosslinking reaction with this compound involves the nucleophilic attack of a primary amine, such as the ε-amino group of a lysine residue or the N-terminus of a protein, on the carbonyl carbon of the TFP ester. This results in the formation of a stable, covalent amide bond and the release of tetrafluorophenol as a byproduct. Due to its bifunctional nature, a single this compound molecule can link two different protein molecules or create an intramolecular crosslink within a single protein.
Caption: Reaction of this compound with protein primary amines.
Advantages of TFP Esters over NHS Esters
A significant advantage of TFP esters is their increased resistance to hydrolysis in aqueous buffers, especially at neutral to basic pH, where the crosslinking reaction is most efficient. NHS esters, in contrast, have a much shorter half-life under these conditions, which can lead to lower yields of the desired conjugate.[5] The enhanced stability of TFP esters allows for more controlled and efficient conjugation reactions.
| Parameter | TFP Ester | NHS Ester |
| Hydrolysis Half-life at pH 7.0 | ~14.6 hours (52,500 seconds) | ~7.7 hours (27,700 seconds) |
| Hydrolysis Half-life at pH 8.0 | ~4.8 hours (17,400 seconds) | ~1.6 hours (5,800 seconds) |
| Hydrolysis Half-life at pH 8.6 | Significantly more stable than NHS ester | ~10 minutes |
| Hydrolysis Half-life at pH 10.0 | ~6.4 hours (23,100 seconds) | ~39 minutes (2,300 seconds) |
| Degree of Labeling (Antibody) | Achieves higher degree of labeling over time | Reaches plateau faster due to hydrolysis |
Note: The hydrolysis half-life data is based on studies of TFP and NHS-terminated self-assembled monolayers, which provides a comparative measure of their stability in aqueous environments. The degree of labeling comparison is based on a study with an antibody, showing TFP esters result in a higher degree of labeling under similar conditions.
Experimental Protocols
General Protocol for Protein Crosslinking
This protocol provides a general procedure for crosslinking proteins in solution using this compound. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation time, may need to be determined empirically for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.5)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a desired concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Crosslinking Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point. b. Mix well by gentle vortexing or pipetting. c. Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted crosslinker. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinking products by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry. A decrease in the monomer band and the appearance of higher molecular weight bands on SDS-PAGE indicate successful crosslinking.
Caption: General workflow for protein crosslinking with this compound.
Application Protocol: Preparation of a Model Antibody-Drug Conjugate (ADC)
This protocol describes a method for conjugating a small molecule containing a primary amine to an antibody using this compound. This serves as a model for the generation of an antibody-drug conjugate.
Materials:
-
Antibody (e.g., IgG) at 2-10 mg/mL in PBS, pH 7.4
-
Amine-containing small molecule (payload)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Antibody Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Prepare Reagents: a. Dissolve the amine-containing small molecule in DMSO to a concentration of 10 mM. b. Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Activation of Small Molecule (Payload): a. In a microcentrifuge tube, combine the small molecule solution and the this compound solution at a 1:1.5 molar ratio. This creates a monofunctional activated payload. b. Incubate for 1 hour at room temperature to form the TFP-PEG6-Payload conjugate.
-
Conjugation to Antibody: a. Add the activated payload solution to the antibody solution at a 10- to 20-fold molar excess of the payload. b. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated payload and crosslinker by size-exclusion chromatography (SEC) or dialysis against PBS.
-
Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using UV-Vis spectroscopy or mass spectrometry. b. Purity and Aggregation: Assess the purity and presence of aggregates using SEC and SDS-PAGE. c. Binding Affinity: Confirm that the conjugation has not compromised the antibody's binding to its antigen using an ELISA or surface plasmon resonance (SPR).
Caption: Workflow for the preparation of a model antibody-drug conjugate.
References
Application Notes and Protocols for Antibody Conjugation Using Bis-PEG6-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG6-TFP ester is a homobifunctional crosslinker designed for the covalent modification of biomolecules, particularly antibodies. This reagent features two tetrafluorophenyl (TFP) ester moieties at either end of a hydrophilic 6-unit polyethylene glycol (PEG) spacer. The TFP esters are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming stable amide bonds.
The inclusion of a PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to mitigate aggregation, a common challenge when working with hydrophobic payloads. TFP esters offer a distinct advantage over their more common N-hydroxysuccinimide (NHS) ester counterparts due to their increased stability against hydrolysis in aqueous solutions, especially at the neutral to slightly basic pH conditions typically used for amine labeling. This enhanced stability often leads to more efficient and reproducible conjugations.
These application notes provide a detailed protocol for the conjugation of antibodies using this compound, including methods for purification and characterization of the final conjugate.
Key Experimental Considerations
Successful antibody conjugation with this compound hinges on the careful control of several experimental parameters. Optimization of these factors is crucial to achieve the desired degree of labeling (DOL) while preserving the antibody's structural integrity and biological activity.
| Parameter | Recommendation | Rationale |
| Antibody Purity & Buffer | >95% purity. Buffer should be free of primary amines (e.g., Tris, glycine) and azide. | Amine-containing buffers will compete with the antibody for reaction with the TFP ester, reducing conjugation efficiency. Azide can also interfere with certain downstream applications. |
| pH | 7.5 - 8.5 | TFP esters are more stable than NHS esters in this pH range, allowing for efficient conjugation to deprotonated primary amines on the antibody. |
| Molar Ratio of Linker to Antibody | 5:1 to 20:1 | The optimal ratio depends on the desired DOL and the reactivity of the specific antibody. Higher ratios generally lead to a higher DOL. Empirical testing is recommended. |
| Reaction Time & Temperature | 1-2 hours at room temperature, or overnight at 4°C. | Longer incubation times and higher temperatures can increase the DOL, but may also increase the risk of antibody degradation or aggregation. |
| Quenching | Addition of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. | This step terminates the reaction by consuming any unreacted TFP ester. |
Experimental Protocols
Protocol 1: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, it must be exchanged into an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at a pH of 7.5-8.5.
-
This can be achieved using dialysis, desalting columns, or centrifugal filtration units with a molecular weight cutoff (MWCO) appropriate for the antibody (typically 30-50 kDa).
-
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. More concentrated antibody solutions can improve conjugation efficiency.
-
Purity Check: Ensure the antibody purity is >95% using SDS-PAGE or size-exclusion chromatography (SEC).
Protocol 2: Conjugation of this compound to the Antibody
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mM.
-
-
Reaction Setup:
-
Add the calculated volume of the this compound stock solution to the prepared antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize its impact on the antibody's stability.
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. If the payload being attached is light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 7.4), to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the Antibody Conjugate
-
Removal of Unreacted Linker and Byproducts: The purification method will depend on the scale of the reaction and the desired purity of the final conjugate.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger antibody conjugate from smaller, unreacted crosslinkers and byproducts.
-
Tangential Flow Filtration (TFF) / Diafiltration: Suitable for larger scale preparations, this method efficiently removes small molecules and allows for buffer exchange.
-
Affinity Chromatography (e.g., Protein A or Protein G): This can be used to purify the antibody conjugate, particularly if the reaction mixture contains other proteins.
-
Protocol 4: Characterization of the Antibody Conjugate
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of linker molecules conjugated to each antibody, is a critical quality attribute. If a chromophore is being conjugated, the DOL can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength (λ_max) of the conjugated molecule.
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_label] Where:
-
A_max = Absorbance of the conjugate at the λ_max of the label.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_label = Molar extinction coefficient of the label at its λ_max.
-
CF = Correction factor (A_280 of the label / A_max of the label).
-
-
-
Analysis of Purity and Aggregation:
-
SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation.
-
Size-Exclusion Chromatography (SEC): To assess the presence of aggregates and to confirm the purity of the conjugate.
-
-
Functional Analysis: Perform a relevant binding assay (e.g., ELISA, flow cytometry) to confirm that the conjugation process has not significantly compromised the antibody's ability to bind to its target antigen.
Quantitative Data Summary
The following table provides representative data on the effect of the molar ratio of a TFP ester linker on the resulting Degree of Labeling (DOL) of a typical IgG antibody. The actual results may vary depending on the specific antibody and reaction conditions.
| Molar Ratio (Linker:Antibody) | Reaction Time (hours) | Temperature (°C) | Representative DOL | Antibody Recovery (%) |
| 5:1 | 2 | 25 | 2-4 | >90% |
| 10:1 | 2 | 25 | 4-6 | >90% |
| 20:1 | 2 | 25 | 6-8 | >85% |
| 10:1 | 16 | 4 | 3-5 | >90% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for antibody conjugation with this compound.
Application Note: Functionalization of Nanoparticles with Bis-PEG6-TFP Ester for Targeted Drug Delivery
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and circulation time of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system. Bis-PEG6-TFP ester is a homobifunctional crosslinker featuring two tetrafluorophenyl (TFP) ester terminal groups. TFP esters are amine-reactive and exhibit greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly in aqueous conditions, leading to higher conjugation efficiencies.[1] This application note provides a detailed protocol for the functionalization of amine-presenting nanoparticles with this compound, methods for characterization, and an overview of its application in targeting key cancer-related signaling pathways.
Principle of Reaction
The functionalization of nanoparticles with this compound is achieved through the reaction of the TFP ester groups with primary amines present on the nanoparticle surface. This reaction forms a stable amide bond, covalently attaching the PEG linker to the nanoparticle. The reaction is typically carried out in a slightly alkaline buffer (pH 8.3-9.0) to facilitate the nucleophilic attack of the amine on the TFP ester. The hydrophilic PEG chain then forms a protective layer around the nanoparticle.
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., silica, liposomes, polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Experimental Protocol
This protocol is a general guideline and may require optimization for specific nanoparticles and applications.
1. Preparation of Reagents:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 5-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
2. Nanoparticle Functionalization:
-
To the nanoparticle suspension, slowly add the desired volume of the this compound stock solution while gently vortexing. The molar ratio of the linker to the available amine groups on the nanoparticles should be optimized, but a 10:1 to 50:1 molar excess of the linker is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous mixing.
3. Quenching of Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted TFP esters.
4. Purification of Functionalized Nanoparticles:
-
Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes).
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in Wash Buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of unreacted reagents.
-
After the final wash, resuspend the purified functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).
Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles with this compound can be confirmed through various analytical techniques. The following table summarizes the expected changes in key parameters.
| Characterization Technique | Parameter | Unfunctionalized Nanoparticles (Expected) | Functionalized Nanoparticles (Expected) |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 100 nm | 110-120 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | |
| Zeta Potential Analyzer | Zeta Potential | +20 mV | -5 mV to +5 mV |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Spectral Peaks | Presence of N-H stretching | Attenuation of N-H stretching, appearance of C=O stretching of amide |
Experimental Workflow
Applications in Targeting Cancer Signaling Pathways
Functionalized nanoparticles can be further conjugated with targeting ligands (e.g., antibodies, peptides) to direct them to specific cell types, such as cancer cells. These targeted nanoparticles can deliver therapeutic agents to modulate signaling pathways involved in cancer progression.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2] Its dysregulation is a common feature in many cancers.[2] Nanoparticles functionalized with this compound can be used to deliver inhibitors of key proteins in this pathway, such as PI3K, Akt, or mTOR.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[3][4] Constitutive activation of the STAT3 pathway is observed in a wide variety of human cancers. Targeted nanoparticles can be employed to deliver STAT3 inhibitors or siRNA to suppress its activity.
References
Step-by-Step Guide to Protein Labeling with Bis-PEG6-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed guide for the covalent labeling of proteins using Bis-PEG6-TFP ester, a homobifunctional crosslinker. These protocols are intended for researchers in life sciences and professionals in drug development.
Introduction
This compound is a chemical crosslinking reagent used to covalently link molecules, particularly proteins. It consists of two tetrafluorophenyl (TFP) ester reactive groups at either end of a six-unit polyethylene glycol (PEG) spacer. The TFP esters react with primary and secondary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions, especially at basic pH, which can lead to higher coupling efficiency.[3][4] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.[5]
This reagent is particularly useful for creating protein-protein conjugates, intramolecular crosslinks for structural studies, or for attaching proteins to amine-functionalized surfaces.
Principle of Reaction
The labeling reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-9.0), where the amine groups are deprotonated and thus more nucleophilic.
Materials and Reagents
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 100 mM sodium bicarbonate, pH 8.3-9.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing with appropriate molecular weight cutoff)
-
Spectrophotometer
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
Prepare the protein solution in an amine-free buffer (e.g., PBS) at a concentration of 2-20 mg/mL. Higher protein concentrations generally lead to higher labeling efficiency.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged for an amine-free buffer via dialysis or desalting column.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-250 mM.
-
Note: TFP esters are moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Do not prepare stock solutions for long-term storage as the TFP ester will hydrolyze over time.
-
Protein Labeling Procedure
-
Reaction Setup:
-
Add the calculated volume of the this compound stock solution to the protein solution. The recommended molar excess of the crosslinker to the protein can range from 10-fold to 50-fold, depending on the desired degree of labeling and the number of available amines on the protein. It is advisable to perform pilot experiments with varying molar ratios to determine the optimal condition for your specific protein.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Labeled Protein
To remove unreacted this compound and byproducts, the labeled protein must be purified. Size-exclusion chromatography (SEC) is a highly effective method for this purpose as it separates molecules based on their hydrodynamic radius, which increases upon PEGylation.
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm.
-
Pool the fractions containing the labeled protein.
Alternatively, dialysis or the use of spin desalting columns can be employed for purification.
Characterization of the Labeled Protein
Calculation of the Degree of Labeling (DOL)
The degree of labeling, or the number of PEG molecules attached to each protein molecule, can be determined using various methods. If the PEG chain contains a chromophore or is fluorescently labeled, spectrophotometry can be used. For unlabeled PEG linkers, techniques like NMR, mass spectrometry, or gel electrophoresis can be employed.
For a simplified estimation using SDS-PAGE, the PEGylated protein will show a significant increase in apparent molecular weight compared to the unlabeled protein.
Quantitative Data Summary
The following tables provide recommended starting parameters for protein labeling with this compound. Optimal conditions may vary depending on the specific protein and desired outcome.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 20 mg/mL | Higher concentrations generally improve labeling efficiency. |
| Reaction Buffer | PBS (pH 7.2-8.0) or Sodium Bicarbonate (100 mM, pH 8.3-9.0) | Buffer must be free of primary amines. |
| Molar Excess of Reagent | 10- to 50-fold | Requires empirical optimization for each protein. |
| Reaction Time | 30 - 60 min at RT or 2 hr at 4°C | Longer incubation times may be necessary for less reactive proteins. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Final concentration of 20-50 mM. |
Table 1: Recommended Reaction Conditions for Protein Labeling with this compound
| Purification Method | Principle | Advantages |
| Size-Exclusion Chromatography | Separation by size | Efficient removal of unreacted reagent and byproducts; can separate different PEGylated species. |
| Dialysis | Diffusion across a semi-permeable membrane | Simple and effective for removing small molecules. |
| Spin Desalting Columns | Gel filtration | Rapid buffer exchange and removal of small molecules. |
Table 2: Common Purification Methods for Labeled Proteins
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein labeling.
Signaling Pathway: EGFR Internalization
PEGylation of ligands can impact their interaction with receptors and subsequent signaling pathways. For example, the epidermal growth factor receptor (EGFR) signaling pathway is tightly regulated by ligand-induced receptor dimerization and internalization.
Caption: EGFR signaling and internalization pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Protein concentration too low. | Concentrate the protein solution to >2 mg/mL. |
| Inactive labeling reagent. | Use a fresh stock of this compound. | |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer. | |
| Insufficient molar excess of the reagent. | Increase the molar ratio of this compound to protein. | |
| Protein Precipitation | High concentration of organic solvent. | Ensure the final concentration of DMF or DMSO is <10%. |
| Protein instability under reaction conditions. | Perform the reaction at 4°C. | |
| No Separation During Purification | Inappropriate purification method. | For SEC, ensure the column is appropriate for the size difference between the labeled and unlabeled protein. Consider alternative methods like ion-exchange chromatography. |
Conclusion
This guide provides a comprehensive framework for the successful labeling of proteins with this compound. By carefully controlling the reaction parameters and employing appropriate purification and characterization techniques, researchers can generate well-defined protein conjugates for a wide range of applications in basic research and drug development. It is important to note that the provided protocols serve as a starting point, and empirical optimization is often necessary to achieve the desired results for a specific protein.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Bis-PEG-TFP ester, MW 5,000 | BroadPharm [broadpharm.com]
- 5. Bis-PEG13-TFP ester | BroadPharm [broadpharm.com]
Application Notes and Protocols for Bis-PEG6-TFP Ester in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis-PEG6-TFP (bis-polyethylene glycol-6-tetrafluorophenyl) ester as a homobifunctional crosslinker in the development of advanced drug delivery systems. TFP esters offer superior stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to higher efficiency in conjugation reactions. The inclusion of the PEG6 spacer enhances the solubility and biocompatibility of the resulting drug conjugates and nanoparticles.
Physicochemical Properties and Advantages
Bis-PEG6-TFP ester is a versatile crosslinking agent that reacts with primary and secondary amines to form stable amide bonds. This reactivity is crucial for conjugating drugs to targeting ligands, polymers, or nanoparticles.
| Property | Description | Reference |
| Appearance | White to off-white solid | [Generic supplier data] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF) and aqueous buffers | [Generic supplier data] |
| Reactivity | Reacts with primary and secondary amines to form stable amide bonds. | [Generic supplier data] |
| Stability | TFP esters exhibit greater stability to hydrolysis in aqueous conditions compared to NHS esters, allowing for more efficient conjugation reactions. | [Generic supplier data] |
Applications in Drug Delivery
The unique properties of this compound make it suitable for a variety of applications in drug delivery system development, including:
-
Antibody-Drug Conjugates (ADCs): The bifunctional nature of the crosslinker allows for the conjugation of a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.
-
Nanoparticle Functionalization: this compound can be used to attach targeting moieties (e.g., peptides, antibodies) to the surface of nanoparticles, enhancing their specificity for diseased tissues.
-
Hydrogel Formation: The crosslinking capabilities of this compound are valuable in the formation of biodegradable hydrogels for controlled drug release.
Experimental Protocols
Nanoparticle Formulation via Nanoprecipitation
This protocol describes the formulation of drug-loaded polymeric nanoparticles using a nanoprecipitation method, where this compound can be incorporated for surface functionalization.
Materials:
-
PLGA-PEG-COOH (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-carboxylic acid)
-
Drug of interest (hydrophobic)
-
This compound
-
Acetonitrile (ACN)
-
Deionized (DI) water
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Targeting ligand with a primary amine group (e.g., peptide, antibody)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Polymer-Drug Solution Preparation:
-
Dissolve PLGA-PEG-COOH and the hydrophobic drug in acetonitrile at a desired concentration (e.g., 10 mg/mL polymer, 1 mg/mL drug).
-
-
Nanoprecipitation:
-
Add the polymer-drug solution dropwise to a stirring aqueous phase (e.g., DI water) at a volume ratio of 1:5 (organic:aqueous).
-
Allow the solution to stir at room temperature for 2-4 hours to facilitate solvent evaporation and nanoparticle formation.
-
-
Activation of Carboxylic Groups:
-
To the nanoparticle suspension, add EDC and NHS in a molar excess (e.g., 5-fold) relative to the carboxylic acid groups on the PLGA-PEG-COOH.
-
Stir the reaction mixture for 30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Dissolve this compound in a small amount of organic solvent (e.g., DMSO) and add it to the activated nanoparticle suspension. The molar ratio of TFP ester to activated carboxyl groups should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the nanoparticles by dialysis against DI water for 24-48 hours, with frequent water changes, to remove unreacted reagents and byproducts.
-
-
Conjugation with Targeting Ligand:
-
Add the targeting ligand (with a primary amine) to the purified nanoparticle suspension. The TFP ester on the nanoparticle surface will react with the amine group of the ligand.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
-
Final Purification and Storage:
-
Purify the final functionalized nanoparticles by dialysis or centrifugation.
-
Resuspend the nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.
-
Experimental Workflow for Nanoparticle Formulation and Functionalization
Caption: Workflow for nanoparticle synthesis and surface modification.
Physicochemical Characterization of Nanoparticles
a) Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) Zetasizer.
-
Procedure:
-
Dilute the nanoparticle suspension in DI water or a suitable buffer.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
b) Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug.
-
Quantify the amount of drug using a validated HPLC method.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
In Vitro Drug Release Study
-
Method: Dialysis method.
-
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag (MWCO 10 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the samples using HPLC.
-
Plot the cumulative drug release as a function of time.
-
In Vitro Cytotoxicity Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
-
Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Step-by-step workflow of the MTT assay.
Signaling Pathways in Targeted Drug Delivery
Many targeted drug delivery systems are designed to interfere with specific signaling pathways that are dysregulated in cancer. The following diagrams illustrate two common pathways often targeted by drugs delivered via nanoparticle systems.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth and proliferation and is often overactive in various cancers.
Caption: Simplified EGFR signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism, and its aberrant activation is a hallmark of many cancers.
Caption: Overview of the PI3K/Akt signaling pathway.
Revolutionizing Biomaterial Surfaces: Application Notes and Protocols for Bis-PEG6-TFP Ester Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of biomaterials using Bis-PEG6-TFP ester. This homobifunctional crosslinker is an invaluable tool for enhancing the biocompatibility and performance of a wide range of materials used in research, drug delivery, and medical device development. By creating a hydrophilic and bio-inert surface, this compound modification can significantly reduce non-specific protein adsorption, minimize immune response, and improve the in vivo circulation time of nanoparticles.
Introduction to this compound
This compound is a crosslinking agent featuring two tetrafluorophenyl (TFP) ester terminal groups connected by a hexaethylene glycol (PEG6) spacer. The TFP esters are highly reactive towards primary amine groups present on the surface of biomaterials or on proteins and peptides, forming stable amide bonds. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability against hydrolysis, particularly in aqueous solutions and at neutral to slightly basic pH, which can lead to higher and more consistent conjugation efficiencies.[1][2] The hydrophilic PEG6 spacer imparts a protective hydration layer to the modified surface, which is fundamental to its bio-inert properties.
Key Applications
Surface modification with this compound is a versatile technique applicable to a variety of biomaterials, including:
-
Nanoparticles (e.g., PLGA, silica, liposomes): PEGylation of nanoparticles can prolong their systemic circulation time by reducing opsonization and subsequent clearance by the mononuclear phagocyte system.[3][4][5] This is critical for targeted drug delivery applications.
-
Hydrogels: Surface modification of hydrogels can prevent cell and protein fouling, making them more suitable for applications in tissue engineering and as cell culture scaffolds.
-
Solid Surfaces (e.g., medical implants, biosensors): Creating a biocompatible surface on implants can reduce the foreign body response and improve integration with surrounding tissues. For biosensors, it can minimize non-specific binding and improve signal-to-noise ratio.
Mechanism of Action
The primary mechanism of this compound in surface modification is the covalent conjugation of the PEG linker to amine-functionalized surfaces. The electrophilic TFP ester group reacts with nucleophilic primary amines to form a stable amide bond, releasing tetrafluorophenol as a byproduct. This reaction is efficient and proceeds under mild conditions.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of biomaterial surfaces before and after modification with PEG linkers. While specific values will vary depending on the substrate, PEG density, and analytical technique, these tables provide a representative overview of the expected changes.
Table 1: Surface Elemental Composition Analysis by XPS
| Element | Unmodified Amine-Functionalized Surface (Atomic %) | PEGylated Surface (Atomic %) |
| Carbon (C) | Variable (depends on substrate) | Increased |
| Oxygen (O) | Variable (depends on substrate) | Increased |
| Nitrogen (N) | Present | Decreased or Masked |
| Silicon (Si) (for silica substrates) | Present | Decreased or Masked |
Data synthesized from representative studies on PEGylated surfaces. The increase in carbon and oxygen and the decrease or masking of substrate-specific signals like nitrogen or silicon are indicative of successful PEG grafting.
Table 2: Water Contact Angle Measurements
| Surface | Water Contact Angle (°) |
| Unmodified Hydrophobic Biomaterial | > 90° |
| Amine-Functionalized Biomaterial | 60° - 80° |
| PEGylated Biomaterial | < 50° |
This table illustrates the expected trend of increased hydrophilicity upon PEGylation. The exact values depend on the underlying substrate and the density of the grafted PEG chains.
Table 3: Protein Adsorption Quantification
| Surface | Adsorbed Protein (ng/cm²) |
| Unmodified Biomaterial | > 200 |
| PEGylated Biomaterial | < 20 |
Data represents typical results from techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) or ELISA, demonstrating the significant reduction in non-specific protein adsorption on PEGylated surfaces.
Table 4: In Vitro Biocompatibility Assays
| Assay | Unmodified Biomaterial | PEGylated Biomaterial |
| MTT Assay (Cell Viability) | May show some cytotoxicity depending on the material | > 95% viability |
| Hemolysis Assay | Variable, can be > 5% (hemolytic) | < 2% (non-hemolytic) |
These results indicate the improved biocompatibility of PEG-modified surfaces. The MTT assay assesses cell viability, while the hemolysis assay measures the rupture of red blood cells.
Experimental Protocols
The following are detailed protocols for the surface modification of nanoparticles and hydrogels using this compound.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
Objective: To covalently attach this compound to the surface of amine-functionalized nanoparticles to create a hydrophilic, bio-inert coating.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-NH2, Silica-NH2)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: Deionized water or PBS
-
Centrifuge and appropriate centrifuge tubes/filters
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in the anhydrous solvent (DMF or DMSO) to a concentration of 10-20 mg/mL.
-
Note: TFP esters are sensitive to moisture, so it is crucial to use an anhydrous solvent and prepare the solution just before addition to the nanoparticle suspension.
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension. The molar ratio of the crosslinker to the available amine groups on the nanoparticles should be optimized, but a 10-50 fold molar excess of the this compound is a common starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or shaker).
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
-
Incubate for 30 minutes at room temperature with mixing. The primary amines in the Tris buffer will react with any remaining TFP esters, stopping the reaction.
-
-
Purification:
-
Pellet the PEGylated nanoparticles by centrifugation. The required speed and time will depend on the size and density of the nanoparticles.
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in the Washing Buffer.
-
Repeat the centrifugation and resuspension steps at least three times to remove unreacted this compound, byproducts, and quenching buffer.
-
After the final wash, resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and characterization.
-
Characterization:
-
Successful PEGylation: Can be confirmed by XPS (increase in C and O signals, decrease in substrate-specific signals) and Fourier-Transform Infrared Spectroscopy (FTIR) (presence of characteristic PEG ether bond peaks).
-
Hydrophilicity: Assessed by measuring the water contact angle of a dried film of the nanoparticles.
-
Size and Zeta Potential: Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic diameter (which should increase after PEGylation) and surface charge (which should become more neutral).
-
Reduced Protein Adsorption: Can be quantified by incubating the nanoparticles with a protein solution (e.g., bovine serum albumin or fetal bovine serum) and then measuring the amount of adsorbed protein using techniques like bicinchoninic acid (BCA) assay, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), or QCM-D.
Protocol 2: Surface Modification of Amine-Functionalized Hydrogels
Objective: To create a bio-inert surface on an amine-functionalized hydrogel to prevent cell and protein adhesion.
Materials:
-
Amine-functionalized hydrogel substrate
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction Buffer: PBS, pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: Deionized water or PBS
Procedure:
-
Hydrogel Preparation:
-
Prepare the amine-functionalized hydrogel according to your established protocol.
-
Wash the hydrogel extensively with deionized water and then equilibrate in the Reaction Buffer for at least 30 minutes.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in the anhydrous solvent (DMF or DMSO) to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Immerse the equilibrated hydrogel in the Reaction Buffer.
-
Add the this compound solution to the buffer surrounding the hydrogel. Ensure the final concentration of the crosslinker is sufficient to modify the surface amine groups (a starting concentration of 1-5 mg/mL in the reaction buffer is recommended).
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Transfer the hydrogel to a fresh solution of Quenching Buffer.
-
Incubate for 30-60 minutes at room temperature with gentle agitation to ensure all unreacted TFP esters are quenched.
-
-
Purification:
-
Transfer the PEGylated hydrogel to a large volume of Washing Buffer.
-
Wash for at least 24 hours, with several changes of the washing buffer, to ensure complete removal of unreacted reagents and byproducts.
-
Characterization:
-
Successful PEGylation: Can be confirmed by surface-sensitive techniques like XPS or Attenuated Total Reflectance-FTIR (ATR-FTIR).
-
Hydrophilicity: Assessed by measuring the water contact angle on the hydrogel surface.
-
Reduced Protein Adsorption: Can be visualized by incubating the hydrogel in a fluorescently labeled protein solution and imaging with a fluorescence microscope. Quantitative analysis can be performed using methods like ELISA or by radiolabeling the protein.
-
Reduced Cell Adhesion: Can be evaluated by seeding cells onto the modified hydrogel surface and observing their attachment and spreading over time using microscopy. A significant reduction in cell adhesion is expected compared to the unmodified control.
Visualizations
Experimental Workflow for Nanoparticle PEGylation
Caption: Workflow for surface modification of nanoparticles.
Influence of PEGylation on Cell-Biomaterial Interaction
Caption: PEGylation prevents protein adsorption and cell signaling.
Signaling Pathway Considerations
Surface modification with this compound generally does not activate specific signaling pathways. Instead, its primary role in a biological context is to prevent the activation of signaling cascades that are typically initiated by the interaction of cells with a foreign surface.
On an unmodified biomaterial, plasma proteins from the surrounding biological fluid rapidly adsorb to the surface. This layer of adsorbed proteins, particularly extracellular matrix proteins like fibronectin and vitronectin, presents ligands (such as the RGD sequence) that are recognized by integrin receptors on the surface of cells. This integrin binding triggers a cascade of intracellular signaling events that regulate cell adhesion, spreading, proliferation, and differentiation. In the context of an immune response, the adsorption of opsonins can lead to recognition by phagocytes and the initiation of an inflammatory cascade.
By creating a dense, hydrophilic layer of PEG chains, this compound modification sterically hinders the adsorption of proteins. This "stealth" effect effectively masks the underlying biomaterial from the biological environment. Consequently, the initial trigger for many cell signaling pathways – protein adsorption and subsequent receptor binding – is significantly reduced or eliminated. This leads to the desired outcome of improved biocompatibility and reduced immunogenicity. While some studies suggest that certain PEGylated nanomaterials might interact with specific cell surface receptors, the predominant effect of dense PEGylation is the creation of a bio-inert interface.
References
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-PEG6-TFP Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the optimal reaction conditions for conjugation using Bis-PEG6-TFP ester, a homobifunctional crosslinker. This reagent is utilized for covalently linking molecules containing primary amine groups, such as proteins, peptides, and amine-modified oligonucleotides. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate and can reduce aggregation and immunogenicity.[1]
Tetrafluorophenyl (TFP) esters are highly reactive towards primary amines, forming stable amide bonds.[2][3] A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability against spontaneous hydrolysis, particularly in aqueous solutions at basic pH.[4][5] This superior stability allows for more controlled and efficient conjugation reactions, especially when a higher pH is required to deprotonate the primary amines of the target molecule, thereby increasing their nucleophilicity.
Optimal Reaction Conditions
Achieving optimal conjugation with this compound requires careful consideration of several reaction parameters. The following sections and tables summarize the recommended conditions based on available data and established protocols for similar TFP and PFP esters.
pH
The reaction pH is a critical factor influencing both the reactivity of the primary amines on the target molecule and the hydrolysis rate of the TFP ester. While TFP esters are more resistant to hydrolysis than NHS esters, the rate of hydrolysis still increases with pH. The optimal pH for conjugation is a balance between maximizing the reactivity of the amine groups (which are more nucleophilic in their deprotonated state at higher pH) and minimizing the hydrolysis of the TFP ester.
Table 1: Recommended pH Range for TFP Ester Conjugation
| pH Range | Recommendation | Rationale |
| 7.2 - 9.0 | Optimal | Balances efficient amine acylation with manageable hydrolysis of the TFP ester. |
| > 8.0 | Higher Efficiency | Favors deprotonation of primary amines, increasing their reactivity towards the TFP ester. |
| > 9.0 | Use with Caution | Increased rate of TFP ester hydrolysis can compete with the conjugation reaction. |
A study comparing the stability of TFP and NHS ester-terminated self-assembled monolayers demonstrated the superior stability of TFP esters at higher pH.
Table 2: Half-life of TFP and NHS Ester Surfaces at Various pH Values
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) |
| 7.0 | 1800 | 360 |
| 8.0 | 1080 | 60 |
| 10.0 | 360 | 39 |
| (Data adapted from a study on self-assembled monolayers and may not be fully representative of solution-phase kinetics but illustrates the trend of increased stability of TFP esters.) |
Buffer Composition
The choice of buffer is crucial to avoid unwanted side reactions. Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for reaction with the TFP ester and must be avoided.
Table 3: Recommended Buffers for TFP Ester Conjugation
| Buffer | Concentration | pH Range |
| Phosphate-Buffered Saline (PBS) | 20-100 mM | 7.2 - 7.4 |
| HEPES | 20-100 mM | 7.0 - 8.0 |
| Carbonate/Bicarbonate | 100 mM | 8.0 - 9.0 |
| Borate | 50-100 mM | 8.0 - 9.0 |
Molar Ratio of Reactants
The molar ratio of this compound to the amine-containing molecule will determine the extent of conjugation and the formation of crosslinked products. A molar excess of the crosslinker is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.
Table 4: General Guidelines for Molar Excess of this compound
| Protein Concentration | Recommended Molar Excess (Crosslinker:Protein) | Rationale |
| ≥ 5 mg/mL | 10-fold | Higher protein concentration allows for a lower molar excess of the crosslinker. |
| < 5 mg/mL | 20- to 50-fold | A higher molar excess is needed to compensate for the lower protein concentration and drive the reaction efficiently. |
Controlling the molar ratio is a key method for controlling the degree of labeling.
Reaction Time and Temperature
The conjugation reaction can be performed at room temperature or at 4°C. Lower temperatures can be beneficial for sensitive proteins and can also slow the rate of hydrolysis of the TFP ester, allowing for longer reaction times if necessary.
Table 5: Recommended Reaction Time and Temperature
| Temperature | Reaction Time | Notes |
| Room Temperature (20-25°C) | 30 minutes - 4 hours | Faster reaction kinetics. |
| 4°C (on ice) | 2 hours - overnight | Recommended for sensitive proteins to minimize degradation. Slower reaction kinetics may require longer incubation. |
A study comparing the reaction kinetics of TFP and NHS esters for labeling an antibody showed that TFP esters can achieve a higher degree of labeling over time due to their greater stability.
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol provides a general workflow for crosslinking proteins using this compound.
Materials:
-
This compound
-
Amine-free conjugation buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein solution to be conjugated
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution. TFP esters are moisture-sensitive, so minimize exposure to air. Do not prepare stock solutions for long-term storage.
-
Initiate Conjugation: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining TFP esters.
-
Purify Conjugate: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Two-Step Conjugation (for creating a heterodimeric conjugate)
This protocol is for the controlled conjugation of two different amine-containing molecules.
Procedure:
-
Activate First Protein: React the first protein with a sub-stoichiometric amount of this compound to favor the formation of a singly modified protein. This step requires careful optimization of the molar ratio.
-
Purify Activated Protein: Immediately purify the activated protein using a desalting column to remove excess crosslinker.
-
Conjugate to Second Protein: Add the second protein to the purified, activated first protein. The molar ratio of the two proteins should be optimized for the desired final product.
-
Incubate, Quench, and Purify: Follow steps 4-6 from Protocol 1 to complete the conjugation, quenching, and purification.
Visualizations
Workflow for this compound Conjugation
Caption: A general workflow for protein conjugation using this compound.
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing the efficiency of TFP ester conjugation.
References
Application Notes and Protocols for Bis-PEG6-TFP Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG6-TFP ester is a homobifunctional crosslinker that contains two tetrafluorophenyl (TFP) ester reactive groups at either end of a 6-unit polyethylene glycol (PEG) spacer. TFP esters are highly efficient amine-reactive reagents used for the covalent modification of proteins, peptides, and other amine-containing molecules to form stable amide bonds.[1][2] The PEG spacer enhances the solubility and reduces the aggregation of the crosslinker and the resulting conjugate.[3][4]
A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, particularly at basic pH.[1] This greater hydrolytic stability allows for more controlled and efficient conjugation reactions with higher yields. These application notes provide detailed protocols and recommendations for selecting the optimal buffer for reactions involving this compound.
Recommended Buffers and Reaction Conditions
The choice of buffer is critical for a successful conjugation reaction with this compound. The reaction is most efficient at a pH between 7 and 9. It is imperative to use an amine-free buffer to prevent the buffer components from competing with the target molecule for reaction with the TFP ester.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at a pH of 7.2-7.4.
-
HEPES Buffer: Effective in the pH range of 6.8-8.2.
-
Borate Buffer: Useful for maintaining a more basic pH (8.0-9.0).
-
Carbonate/Bicarbonate Buffer: Another option for reactions at a pH of 8.0-9.0.
Buffers to Avoid:
-
Tris Buffer: Contains primary amines that will react with the TFP ester.
-
Glycine Buffer: Also contains primary amines that will compete in the reaction.
Data Presentation
The stability of the TFP ester is highly dependent on the pH of the reaction buffer. The rate of hydrolysis, a competing reaction to the desired amidation, increases with pH. However, TFP esters exhibit significantly greater stability compared to NHS esters, especially at higher pH values. This allows for a wider and more alkaline pH window for conjugation, which can be beneficial as the deprotonated primary amine is the reactive species.
| pH | TFP Ester Half-life (hours) | NHS Ester Half-life (hours) |
| 7.0 | ~11.5 | ~6.1 |
| 8.0 | ~4.8 | ~1.6 |
| 10.0 | ~0.6 (36 minutes) | ~0.06 (3.6 minutes) |
This data is based on a study of TFP and NHS ester-terminated self-assembled monolayers and is presented here to illustrate the relative stability.
Experimental Protocols
Below are detailed protocols for the preparation of reagents and a typical crosslinking reaction using this compound.
Preparation of Reagents
-
This compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the crosslinker in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For example, dissolve 10 mg of the ester in 1 mL of anhydrous DMSO to make a 10 mg/mL stock solution.
-
This stock solution should be prepared fresh, but can be stored for a few days at -20°C under an inert gas like argon or nitrogen.
-
-
Protein/Molecule Solution:
-
Dissolve the amine-containing protein or molecule in one of the recommended amine-free buffers (e.g., PBS, HEPES, Borate, or Carbonate/Bicarbonate) at a pH between 7 and 9.
-
The concentration of the protein should typically be in the range of 1-5 mg/mL.
-
-
Quenching Buffer:
-
Prepare a quenching buffer with a final concentration of 20-50 mM Tris-HCl or Glycine at a pH of approximately 8.0.
-
Protein Crosslinking Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Reaction Setup:
-
Add the desired volume of the protein solution to a reaction tube.
-
Slowly add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point for optimization.
-
-
Incubation:
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal incubation time will depend on the reactivity of the target amines and the desired degree of crosslinking.
-
-
Quenching:
-
To stop the reaction, add the quenching buffer to the reaction mixture.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted TFP ester is deactivated.
-
-
Purification:
-
Remove excess crosslinker and byproducts by dialysis or using a desalting column.
-
Mandatory Visualization
Caption: Experimental workflow for a typical this compound crosslinking reaction.
Caption: Reaction of a TFP ester with a primary amine to form a stable amide bond.
References
Application Notes and Protocols for Bis-PEG6-TFP Ester in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG6-TFP ester is a homobifunctional crosslinking reagent that is gaining prominence in the development of sensitive and robust immunoassays. This reagent consists of two tetrafluorophenyl (TFP) ester groups at the termini of a six-unit polyethylene glycol (PEG) chain.[1][2] The TFP esters are highly reactive towards primary amines, such as the lysine residues found on antibodies and other proteins, forming stable amide bonds.[3][4][5] A key advantage of TFP esters is their increased stability in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to reduced hydrolysis and potentially higher conjugation efficiencies. The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can improve the stability of biomolecules and reduce non-specific binding in immunoassays. These properties make this compound an excellent candidate for creating stable and sensitive immunoassay platforms.
Key Features and Advantages
The unique combination of TFP reactive groups and a PEG spacer in this compound offers several advantages for immunoassay development:
-
Enhanced Stability: TFP esters are less susceptible to hydrolysis than NHS esters, especially at basic pH, allowing for more controlled and efficient conjugation reactions.
-
Increased Solubility: The PEG chain imparts hydrophilicity, improving the solubility of the crosslinker and the conjugated biomolecules in aqueous buffers.
-
Reduced Non-Specific Binding: PEGylation is well-known to create a hydrophilic barrier that can minimize the non-specific adsorption of proteins to surfaces, thereby lowering background noise and increasing assay sensitivity.
-
Improved Biomolecule Stability: The protective hydrophilic layer formed by the PEG chains can help to maintain the native conformation and activity of conjugated proteins like antibodies and enzymes.
-
Homobifunctional Nature: Having identical reactive groups on both ends makes it suitable for single-step crosslinking of amine-containing molecules or for creating a reactive surface for biomolecule immobilization.
Application Notes
This compound is a versatile tool for various applications in immunoassay development, including:
-
Enzyme-Antibody Conjugation for ELISA: It can be used to covalently link horseradish peroxidase (HRP) or alkaline phosphatase (AP) to detection antibodies. The PEG spacer helps to maintain the activity of both the enzyme and the antibody, while the stable amide bond ensures a robust conjugate.
-
Immobilization of Capture Antibodies: This crosslinker can be used to create a reactive coating on amine-functionalized surfaces (e.g., microplates, beads). The TFP esters react with the surface amines, leaving the other TFP ester available to covalently bind capture antibodies. This covalent attachment is more stable than passive adsorption and the PEG spacer provides optimal orientation of the antibody for antigen binding.
-
Development of Lateral Flow Immunoassays (LFIAs): In LFIAs, PEGylated antibodies can enhance the stability of the dried reagents on the test strips and improve the flow characteristics of the sample, leading to more reliable results.
-
Biosensor Fabrication: For electrochemical or optical biosensors, this compound can be used to immobilize antibodies onto the sensor surface, with the PEG layer reducing non-specific binding from complex sample matrices.
Summary of Quantitative Data and Benefits
| Feature | Benefit in Immunoassay | Quantitative Impact (Application Dependent) |
| TFP Ester Reactivity | More stable than NHS esters, leading to higher conjugation efficiency. | Can result in a higher yield of active conjugate. |
| PEG6 Spacer | Increases hydrophilicity, reduces non-specific binding. | Studies with PEG-modified hydrogels have shown a potential 10-fold decrease in non-specific binding and a 6-fold increase in specific signal. |
| Covalent Amide Bond | Forms a stable linkage between molecules or to a surface. | Leads to more robust and reproducible assays with lower leaching of immobilized molecules. |
| Homobifunctional | Allows for one-step crosslinking or surface activation. | Simplifies conjugation protocols compared to heterobifunctional crosslinkers. |
Experimental Protocols
Protocol 1: Covalent Immobilization of a Capture Antibody onto an Amine-Coated Microplate for ELISA
This protocol describes the use of this compound to create a reactive surface on an amine-coated microplate for the subsequent covalent immobilization of a capture antibody.
Materials:
-
Amine-coated 96-well microplates
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Borate Buffer, pH 8.5
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Capture Antibody in PBS
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This stock solution should be prepared fresh.
-
-
Activation of Amine-Coated Plate:
-
Dilute the this compound stock solution in Borate Buffer (pH 8.5) to a final concentration of 100 µg/mL.
-
Add 100 µL of the diluted crosslinker solution to each well of the amine-coated microplate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate 3 times with Wash Buffer.
-
-
Immobilization of Capture Antibody:
-
Prepare a solution of the capture antibody in PBS at a concentration of 1-10 µg/mL.
-
Add 100 µL of the antibody solution to each well of the activated plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3 times with Wash Buffer. The plate is now ready for the ELISA procedure.
-
Reagent Preparation Table
| Reagent | Composition | Preparation Notes |
| This compound Stock | 10 mg/mL in anhydrous DMSO | Prepare immediately before use. |
| Activation Buffer | 100 µg/mL this compound in Borate Buffer, pH 8.5 | Dilute from stock solution. |
| Capture Antibody Solution | 1-10 µg/mL in PBS, pH 7.4 | Optimal concentration should be determined empirically. |
| Blocking Buffer | 1% (w/v) BSA in PBS, pH 7.4 | Filter sterilize for long-term storage. |
| Wash Buffer | 0.05% (v/v) Tween-20 in PBS, pH 7.4 | Stable at room temperature. |
Visualizations
Caption: Reaction mechanism of this compound.
Caption: Experimental workflow for antibody immobilization.
Caption: Benefits of a PEGylated surface in an immunoassay.
References
Application Notes and Protocols: Conjugating Peptides with Bis-PEG6-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[1][2][3] This modification can enhance solubility, increase circulating half-life, reduce immunogenicity, and protect against proteolytic degradation.[1][4] Bis-PEG6-TFP ester is a homobifunctional crosslinker that contains two tetrafluorophenyl (TFP) ester terminal groups connected by a hexaethylene glycol (PEG6) spacer. TFP esters are highly reactive towards primary amines, such as the N-terminal amine and the ε-amine of lysine residues in peptides, forming stable amide bonds. Notably, TFP esters exhibit greater stability against hydrolysis, especially at basic pH, compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.
These application notes provide a detailed protocol for the conjugation of peptides with this compound, including reaction setup, purification of the conjugate, and methods for characterization.
Reaction Principle and Workflow
The conjugation of a peptide to this compound proceeds via a nucleophilic acyl substitution reaction. The primary amine group on the peptide attacks one of the electrophilic carbonyl carbons of the TFP ester, leading to the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct. Due to the bifunctional nature of the crosslinker, this can result in the dimerization of the peptide.
Caption: A generalized workflow for the conjugation of peptides using this compound.
Experimental Protocols
Materials and Reagents
-
Peptide of interest (containing at least one primary amine)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer (pH 7.5-8.5). Avoid buffers containing primary amines like Tris.
-
Quenching Reagent: 1 M Tris-HCl or Glycine (pH 8.0)
-
Purification system (e.g., HPLC, FPLC) and appropriate columns (e.g., size-exclusion, reversed-phase)
-
Analytical instruments (e.g., Mass spectrometer, HPLC, SDS-PAGE apparatus)
Peptide and Reagent Preparation
-
Peptide Solution: Dissolve the peptide in the chosen Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: TFP esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10-100 mM) in an anhydrous solvent like DMF or DMSO immediately before use.
Conjugation Reaction
The optimal molar ratio of this compound to peptide will depend on the desired product (e.g., monomeric vs. dimeric conjugate) and the number of available primary amines on the peptide. It is recommended to perform small-scale optimization experiments.
-
Add the desired volume of the this compound stock solution to the peptide solution. A common starting point is a 2 to 10-fold molar excess of the TFP ester over the peptide.
-
Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours, or at 4°C overnight. Reaction progress can be monitored by analytical HPLC.
-
To quench the reaction, add the Quenching Reagent to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to consume any unreacted TFP ester.
Purification of the Peptide-PEG Conjugate
The choice of purification method depends on the properties of the peptide and the resulting conjugate. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from the unreacted peptide and smaller reaction byproducts.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for peptide purification, it can separate the conjugate from unreacted peptide based on differences in hydrophobicity.
-
Ion-Exchange Chromatography (IEX): Can be used if the PEGylation alters the overall charge of the peptide.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities and buffer exchange, though may not be suitable for separating unreacted peptide from the conjugate if their molecular weights are close.
Characterization of the Conjugate
Thorough characterization is essential to confirm the identity and purity of the final product.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the covalent attachment of the PEG linker and determine the molecular weight of the conjugate. | A mass spectrum showing a peak corresponding to the molecular weight of the peptide-PEG-peptide conjugate. |
| SDS-PAGE | To visualize the increase in molecular weight upon PEGylation and assess purity. | A band shift to a higher molecular weight for the PEGylated peptide compared to the unconjugated peptide. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate it from unreacted starting materials. | A chromatogram with a distinct peak for the purified conjugate, with retention time differing from the starting peptide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information and confirm the site of conjugation. | Spectra showing characteristic PEG signals and shifts in peptide signals at the conjugation site. |
Signaling Pathway Visualization
In many applications, PEGylated peptides are designed to interact with specific cellular signaling pathways. The diagram below illustrates a generic signaling cascade that could be initiated by a PEGylated peptide ligand binding to a cell surface receptor.
References
Application Notes and Protocols: Bis-PEG6-TFP Ester in Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-PEG6-TFP (2,3,5,6-tetrafluorophenyl) ester is a homobifunctional crosslinking agent utilized in the formation of polyethylene glycol (PEG)-based hydrogels. This reagent is composed of a hexaethylene glycol (PEG6) spacer flanked by two amine-reactive TFP ester groups. The TFP ester provides high reactivity towards primary amines, forming stable amide bonds. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability against hydrolysis in aqueous environments, allowing for more controlled and efficient crosslinking. The hydrophilic PEG6 spacer enhances the water solubility of the crosslinker and contributes to the biocompatibility of the resulting hydrogel network. These properties make Bis-PEG6-TFP ester a valuable tool for creating hydrogels for a variety of biomedical applications, including 3D cell culture, tissue engineering, and controlled drug delivery.
Principle of Hydrogel Formation
The formation of hydrogels using this compound is based on the covalent crosslinking of polymer chains containing primary amine groups. The TFP ester groups at each end of the this compound molecule react with primary amines on polymers such as multi-arm PEG-amine, chitosan, or gelatin. This reaction, a nucleophilic acyl substitution, results in the formation of stable amide bonds and the release of 2,3,5,6-tetrafluorophenol as a byproduct. The bifunctional nature of the crosslinker allows for the connection of multiple polymer chains, leading to the formation of a three-dimensional, water-swollen network characteristic of a hydrogel. The final properties of the hydrogel, such as its mechanical stiffness and swelling behavior, can be tuned by varying the concentration of the polymer and crosslinker, the stoichiometry of reactive groups, and the molecular weight of the polymer.
Applications
PEG hydrogels formed with this compound are versatile biomaterials with numerous applications in research and drug development:
-
3D Cell Culture: The biocompatible and highly tunable nature of these hydrogels provides a synthetic extracellular matrix (ECM) mimic for the three-dimensional culture of cells. The hydrogel scaffold can be tailored to mimic the mechanical properties of native tissues, and cell-adhesion ligands can be incorporated to promote cell attachment and growth.
-
Tissue Engineering: These hydrogels can serve as scaffolds for tissue regeneration. Their porous structure allows for nutrient and gas exchange, while their biodegradability can be engineered to match the rate of new tissue formation.
-
Controlled Drug Delivery: Therapeutic molecules, including small drugs, peptides, and proteins, can be encapsulated within the hydrogel matrix during its formation. The release of the drug is controlled by diffusion through the hydrogel network and by the degradation of the hydrogel itself. This allows for sustained and localized drug delivery, improving therapeutic efficacy and reducing systemic side effects.
Quantitative Data Summary
The following tables summarize typical ranges for key quantitative parameters of PEG-based hydrogels. It is important to note that these values are influenced by the specific polymer, crosslinker, and reaction conditions used. The data presented here is compiled from studies on various PEG hydrogel systems and serves as a general guideline.
Table 1: Gelation Time of PEG Hydrogels
| Polymer System | Crosslinking Chemistry | Typical Gelation Time |
| Multi-arm PEG-amine + PEG-TFP ester | Amine-TFP ester reaction | Seconds to minutes |
| Multi-arm PEG-vinyl sulfone + Dithiol | Michael-type addition | Minutes to hours[1] |
| Multi-arm PEG-amine + Genipin | Amine-genipin reaction | Hours[2] |
Table 2: Mechanical Properties of PEG Hydrogels
| Polymer System | Polymer Concentration (w/v) | Storage Modulus (G') |
| 8-arm PEG-vinyl sulfone + Dithiol | 5% | 1 - 10 kPa[1] |
| 4-arm PEG-vinyl sulfone + Dithiol | 5% | 0.5 - 5 kPa[1] |
| Polycationic PEG | 10% | 2 - 20 kPa[3] |
Table 3: Swelling Properties of PEG Hydrogels
| Polymer System | Crosslinking Density | Swelling Ratio (q) |
| Oligo(poly(ethylene glycol) fumarate) | Varied | 12 - 15 |
| Gelatin-PEG | Varied | 5 - 15 |
| Ester-bridged β-Cyclodextrin | Varied | 5 - 25 |
Experimental Protocols
Protocol 1: Formation of a PEG-based Hydrogel
This protocol describes a general method for forming a hydrogel by crosslinking a multi-arm PEG-amine with this compound.
Materials:
-
Multi-arm PEG-amine (e.g., 4-arm or 8-arm PEG-NH2, 10 kDa)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare Polymer Solution: Dissolve the multi-arm PEG-amine in PBS (pH 7.4) to the desired final concentration (e.g., 10% w/v). Ensure the polymer is completely dissolved by gentle vortexing or pipetting.
-
Prepare Crosslinker Solution: Dissolve the this compound in a small volume of a compatible solvent like DMSO before diluting in PBS (pH 7.4) to the desired final concentration. The final concentration should be calculated to achieve the desired stoichiometric ratio of TFP ester groups to amine groups (typically 1:1).
-
Hydrogel Formation: To initiate crosslinking, rapidly mix the polymer solution and the crosslinker solution in a 1:1 volume ratio. Mix thoroughly by pipetting or vortexing for a few seconds.
-
Gelation: Immediately transfer the mixture to the desired mold or well plate. Gelation will typically occur within seconds to minutes at room temperature.
-
Equilibration: After the hydrogel has solidified, add PBS to the surface to keep it hydrated and to allow for the diffusion of the 2,3,5,6-tetrafluorophenol byproduct out of the gel. Equilibrate for several hours or overnight, changing the PBS solution periodically.
Protocol 2: Measurement of Swelling Ratio
This protocol details the procedure for determining the swelling ratio of a formed hydrogel.
Materials:
-
Formed hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Lyophilizer
-
Analytical balance
Procedure:
-
Initial Dry Weight: Lyophilize a pre-formed hydrogel sample until a constant weight is achieved. Record this weight as the dry weight (W_d).
-
Swelling: Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.
-
Measure Swollen Weight: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel from the PBS. Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Record the weight of the swollen hydrogel (W_s).
-
Calculate Swelling Ratio: The swelling ratio (q) is calculated using the following formula: q = W_s / W_d
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method for assessing the release of a model drug from a hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Release buffer (e.g., PBS, pH 7.4)
-
A spectrophotometer or other analytical instrument capable of quantifying the drug concentration.
Procedure:
-
Prepare Drug-Loaded Hydrogel: Form the hydrogel as described in Protocol 1, adding the drug to the polymer solution before mixing with the crosslinker.
-
Release Experiment: Place a known amount of the drug-loaded hydrogel into a known volume of release buffer in a tube or well plate.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Sample Collection: At specified time intervals, collect a small aliquot of the release buffer.
-
Buffer Replacement: After each sampling, replace the withdrawn volume with fresh, pre-warmed release buffer to maintain a constant volume.
-
Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate Cumulative Release: Calculate the cumulative amount of drug released at each time point and express it as a percentage of the initial drug loading.
Visualizations
Caption: Experimental workflow for hydrogel formation and characterization.
References
- 1. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Bis-PEG6-TFP ester conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low yield in Bis-PEG6-TFP ester conjugation reactions.
Troubleshooting Guide: Low Yield in this compound Conjugation
This guide provides a structured approach to identifying and resolving common issues leading to poor conjugation efficiency.
Q1: My conjugation yield is significantly lower than expected. What are the most common causes?
Low yield in this compound conjugation can be attributed to several factors, ranging from reagent quality to reaction conditions. The most frequent culprits include:
-
Hydrolysis of the TFP ester: The tetrafluorophenyl (TFP) ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation.[1][2] This is a primary cause of reduced yield.
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical. While the amine on the biomolecule needs to be deprotonated to be nucleophilic (favoring higher pH), the rate of TFP ester hydrolysis also increases with pH.[1]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the TFP ester, leading to significantly lower yields.[2]
-
Poor Quality of Anhydrous Solvent: TFP esters should be dissolved in a high-purity, anhydrous organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[2] Contaminating water or amines in the solvent can lead to premature hydrolysis or reaction of the TFP ester.
-
Suboptimal Reagent Concentration: The concentrations of both the this compound and the target biomolecule can significantly impact the reaction outcome. Low concentrations can slow down the desired conjugation reaction, allowing more time for hydrolysis of the TFP ester.
-
Steric Hindrance: The structure of the biomolecule and the length of the PEG linker can influence the accessibility of reactive amine groups.
-
Biomolecule Aggregation: High concentrations of the crosslinker or unfavorable buffer conditions can lead to the aggregation and precipitation of the biomolecule, reducing the yield of soluble conjugate.
Q2: How can I minimize the hydrolysis of my this compound?
Minimizing hydrolysis is key to maximizing your conjugation yield. Here are several strategies:
-
Optimize Reaction pH: While TFP esters are more stable than NHS esters at basic pH, it is still crucial to work within an optimal pH range, typically between 7.0 and 9.0.
-
Prepare Reagents Fresh: Always prepare your stock solution of this compound immediately before use in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Use High-Quality Anhydrous Solvents: Ensure your DMSO or DMF is of the highest grade and properly dried to prevent premature hydrolysis.
-
Control Reaction Time: Monitor the reaction progress to determine the optimal duration. While longer incubation can sometimes improve efficiency, it also increases the risk of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using a TFP ester over an NHS ester for my conjugation?
TFP esters are significantly more resistant to spontaneous hydrolysis in aqueous solutions, especially at the slightly basic pH required for efficient amine conjugation, compared to N-hydroxysuccinimide (NHS) esters. This greater stability provides a wider window for the conjugation reaction to occur, often resulting in higher and more reproducible yields.
Q2: What buffers are recommended for this compound conjugation?
It is essential to use non-amine-containing buffers to avoid competition with your target biomolecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
HEPES buffer, pH 7.0-8.0
-
Borate buffer, pH 8.0-9.0
-
Bicarbonate/carbonate buffer, pH 8.0-9.0
Q3: What molar ratio of this compound to my biomolecule should I use?
The optimal molar ratio depends on the number of accessible primary amines on your biomolecule and the desired degree of conjugation. A common starting point is a 5- to 20-fold molar excess of the TFP ester over the biomolecule. This may require optimization for your specific application.
Q4: How should I store my this compound?
This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before opening, always allow the vial to warm to room temperature to prevent moisture condensation.
Q5: I am observing precipitation in my reaction. What could be the cause?
Precipitation during the conjugation reaction can be due to several factors:
-
High Degree of Crosslinking: Using a high concentration of a homobifunctional crosslinker like this compound can lead to the formation of large, insoluble intermolecular crosslinked complexes.
-
Poor Solubility of the Conjugate: The resulting conjugate may have different solubility properties than the starting biomolecule.
-
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for maintaining the solubility of your biomolecule or the final conjugate.
To address this, you can try reducing the molar excess of the crosslinker, adjusting the protein concentration, or screening different reaction buffers.
Data Presentation
Table 1: Comparison of the Hydrolytic Half-Life of TFP and NHS Esters at Various pH Values
This table illustrates the greater stability of TFP esters compared to NHS esters, particularly at higher pH values.
| pH | Half-Life of TFP Ester (minutes) | Half-Life of NHS Ester (minutes) |
| 7.0 | ~720 | ~380 |
| 8.0 | ~360 | ~120 |
| 10.0 | ~360 | ~39 |
Data adapted from a study on ester-terminated self-assembled monolayers.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a starting point for the conjugation reaction. Optimal conditions may vary depending on the specific protein and desired outcome.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
-
Quench the Reaction (Optional but Recommended): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation and purity.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound conjugation.
Caption: Reaction pathways in this compound conjugation.
References
How to avoid aggregation during Bis-PEG6-TFP ester crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid aggregation during Bis-PEG6-TFP ester crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Bis-PEG6-TFP (bis-Tetrafluorophenyl-hexaethylene glycol) ester is a homobifunctional crosslinking reagent. It consists of two amine-reactive TFP esters at either end of a hydrophilic hexaethylene glycol (PEG6) spacer. The TFP esters react with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[1] This allows for the covalent linking of molecules containing primary amines.
Q2: What are the main advantages of using a TFP ester over a more common NHS ester?
TFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at the basic pH levels often used for amine conjugation.[1][2][3] This increased hydrolytic stability can lead to higher conjugation efficiency as the crosslinker is less prone to inactivation before it can react with the target amines.[3]
Q3: What is the primary cause of aggregation when using this compound?
The most common cause of aggregation is intermolecular crosslinking. This occurs when a single crosslinker molecule reacts with two different protein molecules, leading to the formation of large, often insoluble, protein complexes. This is in contrast to the desired intramolecular crosslinking, where the reagent links two sites within the same protein molecule.
Q4: How can I detect and quantify aggregation in my sample?
Several techniques can be used to detect and quantify protein aggregation:
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive method to determine the size distribution of particles in a solution. An increase in the hydrodynamic radius or the appearance of larger species indicates aggregation.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): SEC-MALS separates molecules based on size and then uses light scattering to determine the absolute molar mass of the eluting species. This technique can accurately quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, intermolecularly crosslinked proteins will appear as higher molecular weight bands on an SDS-PAGE gel.
Troubleshooting Guide
Aggregation during this compound crosslinking is a common issue that can often be resolved by optimizing the reaction conditions. The following guide provides a systematic approach to troubleshooting.
Problem: Significant precipitation or visible aggregation is observed during or after the crosslinking reaction.
This is often due to excessive intermolecular crosslinking. Here are the key parameters to adjust:
1. Molar Ratio of Crosslinker to Protein:
-
Possible Cause: A high molar excess of the crosslinker increases the probability of multiple crosslinkers reacting with a single protein, which in turn can lead to extensive intermolecular crosslinking.
-
Troubleshooting Steps: Systematically decrease the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 5:1 or 10:1) and gradually increase it to find the optimal balance between crosslinking efficiency and aggregation.
Illustrative Data on Molar Ratio Optimization:
| Molar Ratio (Crosslinker:Protein) | % Monomer | % Dimer | % Higher-Order Aggregates |
| 5:1 | 85% | 10% | 5% |
| 10:1 | 70% | 20% | 10% |
| 20:1 | 50% | 30% | 20% |
| 50:1 | 20% | 40% | 40% |
Note: This is illustrative data. Optimal ratios are protein-dependent and must be determined empirically.
2. Protein Concentration:
-
Possible Cause: High protein concentrations bring protein molecules into close proximity, favoring intermolecular reactions over intramolecular ones.
-
Troubleshooting Steps: Reduce the concentration of your protein solution. While this may slow down the reaction rate, it can significantly reduce aggregation.
3. Reaction Buffer and pH:
-
Possible Cause: The pH of the reaction buffer affects both the reactivity of the primary amines on the protein and the hydrolysis rate of the TFP ester. While TFP esters are more stable than NHS esters at higher pH, very high pH can still accelerate hydrolysis and may also affect protein stability. Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the crosslinker.
-
Troubleshooting Steps:
-
Ensure your buffer is free of extraneous primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.
-
Optimize the pH of the reaction. The optimal range for TFP ester reactions is typically between pH 7.2 and 8.5. A slightly lower pH (e.g., 7.2-7.5) can slow the reaction and may favor more controlled crosslinking.
-
Illustrative Data on pH Optimization:
| pH | Reaction Rate | Hydrolysis Rate | Aggregation Level |
| 7.0 | Moderate | Low | Low |
| 7.5 | High | Moderate | Moderate |
| 8.0 | Very High | Higher | Potentially High |
| 8.5 | Very High | Highest | Highest |
Note: This is illustrative data. The optimal pH depends on the specific protein's stability profile.
4. Reaction Time and Temperature:
-
Possible Cause: Longer reaction times and higher temperatures can lead to over-crosslinking and may also induce protein denaturation and subsequent aggregation.
-
Troubleshooting Steps:
-
Decrease the incubation time.
-
Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature) to slow down the reaction rate.
-
5. Addition of Stabilizing Excipients:
-
Possible Cause: The inherent stability of the protein may be insufficient to withstand the chemical modification and incubation conditions.
-
Troubleshooting Steps: Include stabilizing excipients in the reaction buffer. These can include:
-
Sugars and Polyols: Sucrose, trehalose, or glycerol can help maintain protein stability.
-
Amino Acids: Arginine and glycine are known to suppress protein aggregation.
-
Non-ionic Surfactants: Low concentrations of surfactants like Polysorbate 20 (Tween 20) can prevent surface-induced aggregation.
-
Experimental Protocols
General Protocol for this compound Crosslinking
This protocol provides a starting point for crosslinking a protein in solution. Optimization of the molar ratio, protein concentration, and reaction time is recommended.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
Procedure:
-
Prepare Protein Solution:
-
Dissolve or dilute the protein in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL). If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare Crosslinker Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
-
Crosslinking Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quench the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the reaction products for crosslinking efficiency and aggregation using SDS-PAGE, SEC-MALS, and/or DLS.
-
-
Purification (Optional):
-
Remove excess crosslinker and byproducts by dialysis or size exclusion chromatography.
-
Protocol for Aggregation Analysis by Dynamic Light Scattering (DLS)
Procedure:
-
Sample Preparation:
-
Filter the crosslinked protein sample through a low-protein-binding 0.22 µm syringe filter to remove any large, extraneous particles.
-
Ensure the sample concentration is within the instrument's optimal range.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Use a clean, scratch-free cuvette.
-
-
Measurement:
-
Pipette the filtered sample into the cuvette.
-
Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
Analyze the resulting size distribution data. Look for an increase in the average hydrodynamic radius or the appearance of a second, larger peak, which would indicate the presence of aggregates.
-
Visualizations
References
Technical Support Center: Optimizing Bis-PEG6-TFP Ester to Protein Conjugation
Welcome to the technical support center for optimizing your bioconjugation experiments using Bis-PEG6-TFP ester. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results in your research.
Troubleshooting Guide
Researchers may encounter several common issues during the conjugation of this compound to proteins. This guide is designed to help you identify and resolve these potential problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of TFP ester: TFP esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[1][2] | - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]- Prepare stock solutions of the TFP ester immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[1]- Avoid storing reconstituted reagent. |
| Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein's primary amines for reaction with the TFP ester. | - Use non-amine-containing buffers such as PBS, HEPES, carbonate/bicarbonate, or borate buffers at a pH of 7-9.- If your protein is in a Tris or glycine buffer, perform a buffer exchange via dialysis or desalting column before starting the conjugation. | |
| Suboptimal pH: The reaction between TFP esters and primary amines is pH-dependent. | - Perform the conjugation reaction at a pH between 7 and 9 for optimal results. | |
| Low protein concentration: Dilute protein solutions can lead to slower reaction kinetics and favor hydrolysis of the TFP ester. | - Whenever possible, use a concentrated protein solution (ideally ≥ 5 mg/mL). | |
| Protein Precipitation or Aggregation | High degree of PEGylation: Excessive modification of the protein surface can alter its properties and lead to aggregation. | - Optimize the this compound to protein molar ratio. Start with a lower ratio and perform a titration to find the optimal balance between modification and stability. |
| Solvent-induced precipitation: Adding a large volume of organic solvent (used to dissolve the TFP ester) to the aqueous protein solution can cause precipitation. | - Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture below 10%. | |
| Inconsistent Batch-to-Batch Results | Variability in reaction conditions: Inconsistent molar ratios, reaction times, or temperatures can lead to variable conjugation efficiency. | - Carefully control and document all reaction parameters, including the molar ratio of TFP ester to protein, incubation time, and temperature. |
| Degradation of TFP ester stock solution: TFP esters in solution are not stable over long periods. | - Always prepare fresh stock solutions of the this compound for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: The optimal molar ratio is highly dependent on the specific protein and the desired degree of labeling. A common starting point is a 10- to 50-fold molar excess of the TFP ester over the protein. For protein concentrations ≥ 5 mg/ml, a 10-fold molar excess is often sufficient, while for more dilute protein solutions (< 5 mg/ml), a 20- to 50-fold molar excess may be necessary. It is crucial to empirically determine the optimal ratio for your specific application.
Q2: Why is a TFP ester preferred over an NHS ester for bioconjugation?
A2: TFP esters are generally more stable in aqueous solutions and less susceptible to hydrolysis than N-hydroxysuccinimide (NHS) esters. This increased stability can lead to more efficient and consistent conjugation reactions, especially at the slightly basic pH values required for labeling primary amines.
Q3: What type of buffer should I use for the conjugation reaction?
A3: It is critical to use a buffer that does not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate, or borate buffers, with a pH in the range of 7-9. Buffers containing Tris or glycine must be avoided as they will compete with the protein for reaction with the TFP ester.
Q4: How should I prepare and handle the this compound?
A4: this compound is moisture-sensitive. Always allow the vial to warm to room temperature before opening to prevent condensation. The reagent should be dissolved in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the TFP ester will hydrolyze.
Q5: How can I stop the conjugation reaction?
A5: The reaction can be quenched by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining unreacted TFP ester.
Q6: How do I remove excess, unreacted this compound after the reaction?
A6: Unreacted TFP ester can be removed by standard protein purification techniques such as dialysis, size-exclusion chromatography (SEC), or using desalting columns.
Experimental Protocols
Detailed Protocol for Optimizing this compound to Protein Molar Ratio
This protocol provides a step-by-step guide to determine the optimal molar ratio of this compound to your protein of interest.
1. Materials and Reagents:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools: Desalting columns or dialysis cassettes
2. Procedure:
-
Buffer Exchange (if necessary): Ensure your protein is in an amine-free buffer (e.g., PBS at pH 7.2-8.0). If not, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Protein Solution: Adjust the concentration of your protein solution to 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Set up Test Reactions: Prepare a series of reactions with varying molar ratios of this compound to protein. Refer to the table below for a suggested range. Add the calculated volume of the TFP ester stock solution to each protein sample while gently vortexing.
| Reaction | Protein (moles) | This compound (moles) | Molar Ratio (Ester:Protein) |
| 1 | 1x | 5x | 5:1 |
| 2 | 1x | 10x | 10:1 |
| 3 | 1x | 20x | 20:1 |
| 4 | 1x | 40x | 40:1 |
| 5 (Control) | 1x | 0 | 0:1 |
-
Incubation: Incubate the reactions at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted TFP ester and byproducts by running the samples through desalting columns or by dialysis.
-
Analysis: Analyze the degree of PEGylation for each reaction using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
Visualizations
References
Technical Support Center: Quenching Unreacted Bis-PEG6-TFP Ester
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on effectively quenching unreacted Bis-PEG6-TFP ester in a reaction. The following sections offer troubleshooting advice, frequently asked questions, and a comprehensive experimental protocol.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the reaction after conjugation with this compound?
A1: Quenching is a critical step to terminate the conjugation reaction. It involves adding a quenching agent to react with and thus deactivate any unreacted this compound. This prevents the unreacted linker from conjugating with other molecules in subsequent steps or during purification, ensuring the homogeneity and specificity of the final conjugate.
Q2: What are the recommended quenching agents for TFP esters?
A2: Primary amine-containing molecules are effective quenching agents for TFP esters. Commonly used agents include Tris (tris(hydroxymethyl)aminomethane) and glycine. These molecules present a high concentration of primary amines that rapidly react with the remaining TFP esters to form stable amide bonds.
Q3: Can I use the same buffer for both the conjugation reaction and quenching?
A3: No, it is crucial to use an amine-free buffer for the conjugation reaction, such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for reaction with the TFP ester, leading to lower conjugation efficiency. These amine-containing buffers should only be introduced at the quenching step.[1][2]
Q4: How do I know if the quenching reaction is complete?
A4: Complete quenching is typically inferred by following a well-established protocol with appropriate concentrations of the quenching agent and sufficient reaction time. For direct confirmation, analytical techniques such as HPLC can be used to check for the absence of the reactive TFP ester.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low conjugation yield after quenching. | The quenching agent was added prematurely or was present in the conjugation buffer. | Ensure the conjugation buffer is free of primary amines. Add the quenching agent only after the intended conjugation reaction time has elapsed. |
| Incomplete quenching leading to non-specific binding in downstream applications. | Insufficient concentration of the quenching agent. | Increase the final concentration of the quenching agent (e.g., Tris or glycine) to the recommended range of 20-100 mM. |
| Too short of a quenching reaction time. | Extend the quenching incubation time to ensure all unreacted TFP esters are deactivated. A minimum of 15-30 minutes is recommended. | |
| Precipitation observed after adding the quenching agent. | High concentration of the quenching agent or a change in buffer conditions leading to insolubility of the conjugate. | Ensure the quenching agent is fully dissolved and the pH of the final solution is appropriate for your conjugate's stability. Consider performing a buffer exchange after quenching. |
Experimental Protocol: Quenching Unreacted this compound
This protocol provides a general procedure for quenching a reaction involving this compound. Optimization may be required based on the specific molecules involved.
Materials
-
Reaction mixture containing the unreacted this compound.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
-
Amine-free reaction buffer (e.g., PBS, pH 7.4).
-
Purification column (e.g., size-exclusion chromatography).
Procedure
-
Complete the Conjugation Reaction: Ensure your primary conjugation reaction has proceeded for the desired amount of time.
-
Prepare the Quenching Agent: Prepare a 1 M stock solution of Tris-HCl or Glycine and adjust the pH to 8.0.
-
Add the Quenching Agent: Add the quenching buffer to the reaction mixture to achieve a final concentration of 20-100 mM. For example, add 20-100 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of the reaction mixture.
-
Incubate: Gently mix and incubate the reaction at room temperature for 15-30 minutes.
-
Purification: Proceed with the purification of your conjugate using a suitable method, such as size-exclusion chromatography, to remove the quenched this compound and excess quenching agent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the quenching of unreacted this compound.
| Parameter | Recommended Range | Notes |
| Quenching Agent | Tris or Glycine | Both are effective primary amine-containing quenchers. |
| Final Concentration | 20 - 100 mM | A higher concentration ensures a more rapid and complete quenching.[1] |
| pH | 7.5 - 8.5 | A slightly basic pH facilitates the reaction between the primary amine of the quencher and the TFP ester. |
| Reaction Time | 15 - 30 minutes | Longer incubation times can be used if incomplete quenching is suspected. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. |
Experimental Workflow
The following diagram illustrates the workflow for a typical bioconjugation reaction involving this compound and the subsequent quenching step.
Caption: Workflow for quenching unreacted this compound.
References
Side reactions of Bis-PEG6-TFP ester and how to prevent them
Welcome to the technical support center for Bis-PEG6-TFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in bioconjugation, with a focus on troubleshooting and preventing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker. It consists of two amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester groups at the ends of a hexaethylene glycol (PEG6) spacer.[1][2][] It is primarily used to covalently link molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of stable amide bonds.[4][5] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
Q2: What are the main advantages of using a TFP ester over a more common NHS ester?
TFP esters offer greater stability against spontaneous hydrolysis, especially in aqueous solutions at basic pH, compared to N-hydroxysuccinimide (NHS) esters. This enhanced stability provides a longer half-life for the reactive group, allowing for more controlled and efficient conjugation reactions with higher yields.
Q3: What is the primary side reaction when using this compound?
The primary side reaction is the hydrolysis of the TFP ester group. In aqueous environments, water molecules can attack the ester, leading to the formation of a non-reactive carboxylic acid and releasing the TFP leaving group. This reaction competes with the desired reaction with the primary amine on the target molecule.
Q4: How does pH affect the reaction of this compound?
The pH of the reaction buffer is a critical factor. The reaction with primary amines is favored at a slightly basic pH (typically 7.5-9.0), where the amine groups are deprotonated and thus more nucleophilic. However, the rate of the competing hydrolysis reaction also increases with pH. TFP esters are more resistant to hydrolysis at basic pH than NHS esters, providing a wider and more favorable window for conjugation.
Q5: Are there any potential side effects related to the PEG linker itself?
Yes, while PEGylation generally improves the pharmacokinetic properties of biomolecules, it can have some drawbacks. In some cases, the administration of PEGylated therapeutics can lead to the formation of anti-PEG antibodies, which may cause hypersensitivity reactions or accelerated clearance of the drug from circulation. Other potential issues include a decrease in the biological activity of the conjugated molecule due to steric hindrance and, in rare cases, vacuolation in tissues.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of TFP ester: The reagent was exposed to moisture before or during the reaction. | Ensure the this compound is stored in a desiccated environment and brought to room temperature before opening to prevent condensation. Prepare reagent solutions in anhydrous DMSO or DMF immediately before use. |
| Suboptimal pH: The pH of the reaction buffer is too low (amines are protonated) or too high (hydrolysis is too rapid). | The optimal pH for TFP ester conjugation is generally between 7.5 and 9.0. Perform small-scale pilot reactions to determine the optimal pH for your specific molecules. | |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the TFP ester. | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your protein is in an amine-containing buffer, perform a buffer exchange before the conjugation reaction. | |
| Protein Aggregation | High Degree of Labeling: Excessive modification of the protein surface can lead to aggregation. | Optimize the molar ratio of the this compound to your protein. Start with a lower molar excess and perform pilot reactions to find the optimal ratio that provides sufficient labeling without causing aggregation. |
| Solvent-Induced Precipitation: The addition of organic solvent (to dissolve the crosslinker) causes the protein to precipitate. | The final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture should be kept to a minimum, typically not exceeding 10% (v/v). | |
| High Background/Non-specific Binding | Excess Unreacted Crosslinker: If not properly quenched or removed, the excess this compound can react with other primary amines in downstream applications. | After the incubation period, quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Subsequently, remove the excess, unreacted crosslinker and byproducts through dialysis or size-exclusion chromatography. |
| Difficulty Dissolving the Reagent | Hydrophobicity: The TFP group can make the reagent less soluble in aqueous buffers. | Dissolve the this compound in a small amount of anhydrous, water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. |
Experimental Protocols
Protocol for a Typical Protein-Protein Crosslinking Reaction
This protocol provides a general procedure for crosslinking two proteins using this compound.
Materials:
-
Protein A and Protein B to be crosslinked
-
This compound
-
Amine-free reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the proteins are in an incompatible buffer, perform a buffer exchange into the reaction buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Crosslinking Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
The optimal molar ratio may need to be determined empirically through pilot experiments.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time can vary depending on the specific proteins.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted crosslinker, byproducts, and quenching reagent from the crosslinked protein conjugate using a desalting column or dialysis.
-
-
Analysis:
-
Analyze the crosslinking efficiency and the formation of conjugates using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.
-
Visualizing Reaction Pathways and Workflows
Caption: Main reaction of this compound with a primary amine versus the hydrolysis side reaction.
Caption: Troubleshooting workflow for low conjugation yield with this compound.
References
Bis-PEG6-TFP ester storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Bis-PEG6-TFP ester. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a homobifunctional crosslinking reagent. It consists of two amine-reactive tetrafluorophenyl (TFP) ester groups at either end of a 6-unit polyethylene glycol (PEG) spacer. It is primarily used to covalently link molecules containing primary or secondary amines, such as proteins, peptides, or amine-modified oligonucleotides.[1][2] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.[2]
Q2: How should I store this compound?
A: Proper storage is critical to maintain the reactivity of the TFP esters. Best practices include:
-
Long-term storage: Store the solid reagent at -20°C in a dry, dark environment, preferably with a desiccant.[3][4]
-
Short-term storage: For periods of days to weeks, storage at 0-4°C is acceptable.
-
Stock solutions: Store stock solutions in a dry (anhydrous) organic solvent at -20°C, capped tightly under an inert gas like argon or nitrogen.
Q3: The reagent is described as hygroscopic. What precautions should I take?
A: this compound is sensitive to moisture, which can cause hydrolysis of the TFP ester groups and inactivate the reagent.
-
Always allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing inside.
-
Minimize exposure to air. For stock solutions, consider using a septum cap to withdraw the reagent with a syringe.
-
Store the solid reagent with a desiccant.
Q4: What is the advantage of a TFP ester over a more common NHS ester?
A: TFP esters offer greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, especially in aqueous solutions at neutral to basic pH. This leads to higher conjugation efficiency as the competing hydrolysis reaction is slower. One study demonstrated that a TFP-ester-modified surface has an almost 10-fold longer half-life at pH 10 compared to an NHS-ester surface.
Q5: What solvents should I use to prepare a stock solution?
A: High-quality, anhydrous (dry) organic solvents are recommended. Commonly used solvents include dimethylsulfoxide (DMSO), dimethylacetamide (DMAC), acetonitrile, and methylene chloride. Ensure the solvent is free of amines, which can react with the TFP ester.
Data Summary Tables
Table 1: Storage and Handling Recommendations
| Condition | Solid Reagent | Stock Solution |
| Long-Term Storage | -20°C, dry, dark, with desiccant | -20°C, in anhydrous solvent, under inert gas |
| Short-Term Storage | 0-4°C, dry, dark | 0-4°C (days to weeks) |
| Shipping | Ambient temperature | N/A |
| Key Handling Note | Equilibrate vial to room temperature before opening | Minimize exposure to moisture and air |
Table 2: Reaction Condition Comparison: TFP vs. NHS Esters
| Parameter | TFP Ester | NHS Ester |
| Optimal Reaction pH | 7.5 - 8.0 | 7.0 - 7.5 |
| Stability to Hydrolysis | Higher; more stable in aqueous buffers | Lower; hydrolyzes readily, especially at higher pH |
| Reactivity | Highly reactive towards primary and secondary amines | Highly reactive towards primary amines |
| Competing Reaction | Hydrolysis is the main competing reaction, but it is slower than for NHS esters. | Hydrolysis is a major competing reaction, increasing with pH. |
Experimental Protocols
Protocol: General Protein-Protein Crosslinking
This protocol provides a general guideline for crosslinking soluble proteins using this compound. Optimal conditions, such as the molar excess of the crosslinker and reaction time, may need to be determined empirically for specific applications.
Materials:
-
This compound
-
Anhydrous DMSO
-
Purified protein(s) in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Reaction tubes
Procedure:
-
Prepare Stock Solution:
-
Equilibrate the this compound vial to room temperature.
-
Prepare a fresh 250 mM stock solution by dissolving the reagent in anhydrous DMSO. Note: This is a high concentration; adjust as needed for your specific application.
-
Cap the stock solution tightly, protect it from moisture, and store any unused portion at -20°C.
-
-
Prepare Protein Sample:
-
Dissolve or dilute your protein sample in an amine-free conjugation buffer (e.g., PBS) to a known concentration (e.g., 0.1 mM or 1-5 mg/mL).
-
Crucial: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target reaction.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein. For example, for a 0.1 mM protein solution, add the stock solution to a final concentration of 1 mM.
-
Mix immediately.
-
Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours at 4°C.
-
-
Quench Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to 50 mM).
-
Incubate for 15 minutes at room temperature to ensure all unreacted TFP ester is hydrolyzed or has reacted with the quenching agent.
-
-
Analysis:
-
The crosslinked protein sample is now ready for analysis. Common analysis techniques include SDS-PAGE to visualize higher molecular weight crosslinked species, followed by Western blotting or mass spectrometry for identification.
-
Visualization of Workflows and Logic
Caption: Experimental workflow for protein crosslinking.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q: I am seeing low or no crosslinking efficiency. What could be the cause?
Caption: Troubleshooting low crosslinking efficiency.
A: Several factors can lead to poor results. Systematically check the following:
-
Reagent Inactivity: The TFP ester may have hydrolyzed due to improper storage or handling. Ensure the reagent was stored at -20°C with a desiccant and brought to room temperature before opening. Use a fresh vial if moisture contamination is suspected.
-
Competing Amines in Buffer: Your reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with your target molecule for reaction with the TFP ester. Switch to an amine-free buffer like PBS, HEPES, or borate.
-
Suboptimal pH: The reaction between TFP esters and amines is most efficient at a pH between 7.5 and 8.0. If your buffer pH is too low, the reaction rate will be significantly slower.
-
Insufficient Crosslinker Concentration: The molar ratio of crosslinker to protein may be too low. Increase the molar excess of the this compound. A 10- to 50-fold excess is a good starting point, but this may require optimization.
Q: My reagent/protein precipitated after adding the crosslinker stock solution.
A: This can occur if the organic solvent from the stock solution causes the protein to precipitate.
-
Solution 1: Decrease the volume of stock solution added by using a more concentrated stock, if possible.
-
Solution 2: Add the stock solution slowly to the protein sample while gently vortexing to ensure rapid mixing.
-
Solution 3: While TFP esters are more hydrophobic than NHS esters, the PEG6 spacer should provide good aqueous solubility. If solubility issues persist, consider a different anhydrous solvent for the stock solution that is more compatible with your protein buffer system.
References
Technical Support Center: Post-Conjugation Purification of Biomolecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Bis-PEG6-TFP ester following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
Bis-PEG6-TFP (2,3,5,6-tetrafluorophenyl) ester is a homobifunctional, amine-reactive crosslinker. The TFP ester groups react with primary amines (like lysine residues on proteins) to form stable amide bonds, while the polyethylene glycol (PEG) spacer enhances the solubility of the conjugate. It is critical to remove any excess, unreacted this compound from the final product. Incomplete removal can lead to batch inconsistency, potential toxicity in therapeutic applications, and interference with downstream analytical techniques.
Q2: What are the primary methods for removing excess this compound?
The most common methods for removing small molecules like this compound from larger bioconjugates are based on size differences. These include:
-
Size Exclusion Chromatography (SEC): A high-resolution chromatography technique that separates molecules based on their size.
-
Tangential Flow Filtration (TFF) / Diafiltration: A rapid and scalable filtration method for buffer exchange and removing small molecules.
-
Dialysis: A traditional method involving passive diffusion of small molecules across a semi-permeable membrane.
Q3: How do I choose the right purification method for my experiment?
The selection of the optimal purification method depends on several factors, including the scale of your reaction, required purity, processing time, and available equipment. The table below provides a comparison to guide your decision.
Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF)/Diafiltration | Dialysis |
| Principle | Separation based on hydrodynamic radius as molecules pass through a porous resin. Larger molecules elute first. | A solution is pumped tangentially across a semi-permeable membrane. Small molecules pass through (permeate), while larger molecules are retained (retentate). | Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient. |
| Efficiency of Small Molecule Removal | Very High (>99%) | Very High (>99%)[1] | High, but dependent on buffer exchange frequency and volume. |
| Protein Recovery | Typically >90%[2] but can be lower due to non-specific binding or aggregation. | High (often >95-99%)[3] | Generally high, but potential for sample loss, especially with small volumes. |
| Processing Time | Fast (minutes to a few hours)[4] | Very Fast (can be faster than SEC for large volumes)[5] | Slow (hours to days) |
| Scalability | Good for lab scale; can be challenging and costly for large industrial scale. | Excellent; easily scalable from milliliters to thousands of liters. | Limited for large volumes; becomes impractical and time-consuming. |
| Sample Dilution | Yes, the purified sample is diluted in the elution buffer. | Minimal; sample can be concentrated during the process. | Yes, sample volume may increase slightly. |
| Key Advantage | High resolution, can also separate aggregates from the monomeric conjugate. | Speed, scalability, and the ability to concentrate and perform buffer exchange in a single step. | Simplicity and low cost for small-scale experiments. |
| Key Disadvantage | Sample dilution, potential for protein loss on the column, and higher cost at large scale. | Requires specialized equipment; potential for membrane fouling. | Very slow, requires large buffer volumes, and is not easily automated. |
Purification Method Decision Workflow
The following diagram provides a logical workflow to help you select the most appropriate purification method based on your experimental needs.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Conjugated Product | 1. Non-specific Adsorption: The bioconjugate is sticking to the purification matrix (SEC resin, TFF membrane, or dialysis tubing). | - For SEC: Increase the ionic strength of the mobile phase (e.g., add up to 300 mM NaCl) to minimize hydrophobic interactions. Consider adding a non-ionic detergent (e.g., 0.1% Tween-20). - For TFF: Choose a membrane material with low protein binding properties (e.g., regenerated cellulose). - For all methods: Optimize the pH of the buffer to be away from the isoelectric point (pI) of the protein to maintain solubility and charge. |
| 2. Protein Aggregation: The conjugation process or purification conditions have caused the bioconjugate to aggregate and precipitate. | - Optimize Buffers: Screen different buffer conditions (pH, salt concentration) to find the optimal environment for your protein's stability. - Add Stabilizers: Include additives like glycerol (5-20%), arginine, or non-ionic detergents in your buffers to improve protein solubility. - Reduce Concentration: If aggregation occurs at high concentrations, perform purification with a more dilute sample. | |
| 3. Incorrect MWCO: The Molecular Weight Cut-Off (MWCO) of the TFF or dialysis membrane is too large, leading to loss of the product. | - Select a membrane with an MWCO that is at least 3-6 times smaller than the molecular weight of your bioconjugate. | |
| Incomplete Removal of Excess Linker | 1. Insufficient Resolution (SEC): The column length or resin type is not adequate to separate the small linker from the large conjugate. | - Use a longer SEC column for better resolution. - Optimize the flow rate; a lower flow rate often improves resolution in SEC. - Ensure the correct resin is chosen for the size of your molecules. |
| 2. Insufficient Diafiltration Volumes (TFF): Not enough buffer has been exchanged to wash away the excess linker. | - Perform at least 5-7 diafiltration volumes (DV) to ensure near-complete removal of small molecules. The theoretical clearance can be calculated to determine the required number of DVs. | |
| 3. Inefficient Dialysis: The buffer volume is too small, or buffer changes are too infrequent. | - Use a large volume of dialysis buffer (dialysate), at least 100-200 times the sample volume. - Change the dialysate buffer multiple times (e.g., after 2 hours, 4 hours, and then overnight) to maintain the concentration gradient. | |
| Product Aggregation During Purification | 1. High Protein Concentration: The concentration of the bioconjugate is too high, promoting self-association. | - Dilute the sample before purification. For TFF, the process can be started with a dilute sample and concentrated at the end. |
| 2. Buffer Incompatibility: The purification buffer (pH, ionic strength) is destabilizing the protein. | - Perform a buffer screen to identify conditions that maintain protein stability. - Ensure the buffer pH is not close to the protein's pI. | |
| 3. Shear Stress (TFF): High flow rates can sometimes induce aggregation in sensitive proteins. | - Optimize the cross-flow rate and transmembrane pressure (TMP) to be as gentle as possible while still achieving efficient filtration. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) / Desalting
This protocol is suitable for the rapid removal of excess linker from small to medium-scale reactions (up to ~5 mL).
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25) with an appropriate exclusion limit for your bioconjugate.
-
Equilibration/Elution Buffer: Phosphate Buffered Saline (PBS) or another buffer suitable for your protein's stability (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Centrifuge (for spin columns) or chromatography system.
Procedure:
-
Column Preparation: Remove the column's storage solution according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with 3-5 column volumes of the desired elution buffer. This ensures the buffer inside the resin is exchanged with your buffer of choice.
-
Sample Preparation: Ensure your sample is clear and free of particulates by centrifuging at 10,000 x g for 10-15 minutes.
-
Sample Loading: Apply the post-conjugation reaction mixture to the top of the equilibrated column. Do not exceed the maximum recommended sample volume (typically 10-15% of the column bed volume for high-resolution SEC, or up to 30% for desalting).
-
Elution:
-
For Spin Columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol to collect the purified bioconjugate. The small linker molecules are retained in the column.
-
For Gravity/Chromatography Systems: Begin flowing the elution buffer through the column and collect fractions. The purified bioconjugate will elute in the void volume (the first peak), while the smaller, excess linker molecules will elute later.
-
-
Analysis: Pool the fractions containing your purified protein and confirm the removal of the excess linker using an appropriate analytical method (e.g., HPLC, MS).
Workflow Diagram: SEC Purification
Caption: Experimental workflow for SEC purification.
Protocol 2: Tangential Flow Filtration (TFF) / Diafiltration
This protocol is ideal for larger sample volumes and is highly scalable.
Materials:
-
TFF system with a pump, reservoir, pressure gauges, and tubing.
-
TFF membrane cassette or hollow fiber cartridge with an appropriate MWCO (at least 3-6 times smaller than the bioconjugate). Regenerated cellulose is often a good choice for low protein binding.
-
Diafiltration Buffer: The final desired buffer for your bioconjugate.
Procedure:
-
System Preparation: Install the TFF membrane and flush the system with purified water to remove any storage agents, followed by the diafiltration buffer to equilibrate the system.
-
Sample Loading: Add the post-conjugation reaction mixture to the system reservoir.
-
(Optional) Concentration: If the initial volume is large, concentrate the sample to a more manageable volume by running the TFF system and directing the permeate to waste.
-
Diafiltration (Linker Removal):
-
Begin adding the diafiltration buffer to the reservoir at the same rate that permeate is being removed. This is known as constant-volume diafiltration.
-
Continue this process for at least 5-7 diafiltration volumes (1 DV = the volume of the product in the reservoir). This will effectively wash away the excess this compound and exchange the buffer.
-
-
Final Concentration: Once diafiltration is complete, stop adding buffer and allow the system to concentrate the purified bioconjugate to the desired final volume.
-
Recovery: Recover the purified, concentrated product from the system.
-
Analysis: Confirm the removal of the excess linker and the integrity of the final product.
Workflow Diagram: TFF/Diafiltration Purification
Caption: Experimental workflow for TFF/Diafiltration.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative Purification of Recombinant Proteins: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Bis-PEG6-TFP Ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-PEG6-TFP ester reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is showing low or no yield. What are the common causes?
Low or no yield in a this compound reaction can stem from several factors, primarily related to reaction conditions and reagent integrity. The most common culprits include:
-
Suboptimal pH: The reaction between the TFP ester and a primary amine is highly pH-dependent. At acidic pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic and unreactive. Conversely, at very high pH, the rate of hydrolysis of the TFP ester increases significantly, reducing the amount of reagent available to react with the amine.
-
Inappropriate Buffer Composition: Buffers containing primary amines, such as Tris, will compete with your target molecule for the TFP ester, leading to significantly lower yields of your desired product.
-
Hydrolysis of the TFP Ester: TFP esters, while more stable than their NHS ester counterparts, are susceptible to hydrolysis, especially in aqueous solutions at elevated pH and temperature.[1] Improper storage or handling of the this compound can lead to its degradation before the reaction.
-
Poor Reagent Quality or Concentration: The this compound may have degraded due to improper storage (e.g., exposure to moisture). Additionally, low concentrations of either the ester or the target molecule can slow down the desired reaction, allowing the competing hydrolysis reaction to dominate.
-
Steric Hindrance: The primary amine on your target molecule might be sterically hindered, making it difficult for the this compound to access and react with it.
Q2: What is the optimal pH for a this compound reaction?
The optimal pH for TFP ester conjugations is generally slightly higher than for NHS esters, typically in the range of 7.5 to 8.5 .[2] This provides a good balance between having a sufficient concentration of deprotonated, nucleophilic primary amines and minimizing the rate of ester hydrolysis. For sensitive proteins or molecules, starting at a lower pH (around 7.5) and allowing the reaction to proceed for a longer duration may be beneficial.
Q3: Which buffers should I use for my reaction?
It is critical to use amine-free buffers to avoid competition with your target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Bicarbonate/Carbonate
-
Borate
Q4: How should I prepare and store my this compound?
This compound is moisture-sensitive.[3] To ensure its reactivity:
-
Storage: Store the solid reagent at -20°C in a desiccated environment.
-
Preparation: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3] Prepare stock solutions immediately before use in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3] Stock solutions in anhydrous solvents can be stored for a few days at -20°C under an inert atmosphere.
Q5: How does temperature affect the reaction?
Increasing the reaction temperature generally accelerates the rate of both the desired amine reaction and the competing hydrolysis reaction. For many applications, the reaction can be performed at room temperature (around 20-25°C). If your molecule is sensitive to temperature, the reaction can be carried out at 4°C, but will require a longer incubation time.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal pH | Adjust the reaction pH to the optimal range of 7.5-8.5. Use a calibrated pH meter to ensure accuracy. |
| Incorrect Buffer | Perform a buffer exchange on your target molecule into an amine-free buffer like PBS, HEPES, or Borate. | |
| Hydrolyzed TFP Ester | Use fresh, high-quality this compound. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. | |
| Low Reagent Concentration | Increase the concentration of your target molecule and/or the molar excess of the this compound. A 10- to 50-fold molar excess of the ester is a common starting point. | |
| Steric Hindrance | Consider using a Bis-PEG linker with a longer PEG chain to increase the distance between the reactive group and your molecule of interest. | |
| High Background or Non-Specific Binding | Excess Unreacted TFP Ester | After the reaction, quench any unreacted TFP ester by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Purify the conjugate to remove excess reagents. |
| Protein Aggregation | Optimize the molar ratio of the TFP ester to your protein. A high degree of labeling can sometimes lead to aggregation. Perform small-scale pilot reactions with varying molar ratios. Ensure buffer conditions are optimal for your protein's stability. | |
| Precipitation of Reagent | Poor Solubility | This compound is soluble in organic solvents like DMSO and DMF. When adding the stock solution to your aqueous reaction buffer, ensure the final concentration of the organic solvent does not exceed 10% (v/v) to avoid protein precipitation. |
Data Presentation
Comparison of TFP and NHS Ester Stability
TFP esters are significantly more stable against hydrolysis than NHS esters, especially at basic pH. This increased stability allows for more efficient conjugation reactions.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | ~420 | ~222 |
| 8.0 | ~180 | ~60 |
| 10.0 | ~360 | ~39 |
Data adapted from a study on self-assembled monolayers at room temperature.
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a general procedure for crosslinking amine-containing proteins using this compound. Optimization may be required for your specific application.
-
Buffer Preparation: Prepare a suitable amine-free conjugation buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.5-8.5).
-
Protein Preparation: Dissolve your protein in the conjugation buffer to a concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines, perform a buffer exchange.
-
TFP Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction: Add a 10- to 50-fold molar excess of the TFP ester stock solution to the protein solution while gently stirring or vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be necessary for reactions at lower temperatures or pH.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Reaction Mechanism
The following diagram illustrates the reaction of a this compound with primary amines on a protein, leading to crosslinking.
Caption: Reaction of this compound with protein primary amines.
Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting a failed this compound reaction.
Caption: A logical workflow for troubleshooting this compound reactions.
Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Bis-PEG6-TFP esters can be used as homobifunctional crosslinkers in the synthesis of ADCs, although a heterobifunctional linker is more common for conjugating a drug to an antibody. This diagram shows a conceptual workflow.
Caption: Conceptual workflow for ADC synthesis using a this compound.
References
Technical Support Center: Purification of Bis-PEG6-TFP Ester Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of biomolecules conjugated with Bis-PEG6-TFP ester.
Troubleshooting Guide
Encountering issues during the purification of your this compound conjugate is common. This guide will help you identify and resolve potential problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Conjugate | Incomplete Conjugation Reaction: The this compound may not have fully reacted with your biomolecule. | - Optimize the molar ratio of the this compound to your biomolecule. - Ensure the reaction buffer is at the optimal pH (typically 7-9 for TFP esters) and free of primary amines.[1] - TFP esters are moisture-sensitive; ensure the reagent is handled in anhydrous conditions to prevent hydrolysis before the reaction.[1] |
| Hydrolysis of TFP Ester: The tetrafluorophenyl (TFP) ester is susceptible to hydrolysis, especially at higher pH.[2][3] | - Prepare stock solutions of the this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1] - Perform the conjugation reaction at a controlled temperature (e.g., room temperature or on ice) to minimize hydrolysis. | |
| Precipitation of Conjugate: The PEGylated biomolecule may have precipitated during the reaction or purification process. | - Check the solubility of your conjugate in the chosen buffers. You may need to adjust the pH or add solubilizing agents. | |
| Non-specific Binding to Purification Matrix: The conjugate may be irreversibly binding to the chromatography column or membrane. | - For chromatography, ensure the column is properly equilibrated. Consider using a buffer with a higher ionic strength. - For dialysis or ultrafiltration, use membranes with low protein binding properties. | |
| Presence of Unreacted this compound | Inefficient Purification: The chosen purification method may not be adequately separating the small molecule linker from the larger conjugate. | - For size-based separations like Size Exclusion Chromatography (SEC), ensure the column has the appropriate molecular weight cutoff to separate the conjugate from the smaller linker. - For Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), optimize the gradient to ensure sufficient resolution between the hydrophobic linker and the more polar conjugate. |
| Broad Peaks in Chromatography | Polydispersity of PEG: The PEG6 chain may have some length variability, leading to a heterogeneous mixture of conjugates that do not elute as a sharp peak. | - This is an inherent property of some PEG reagents. If a highly homogeneous product is required, consider using a monodisperse this compound. |
| Multiple Conjugation Sites: If your biomolecule has multiple primary amines, the this compound may attach at different locations, creating isomers that can be difficult to separate. | - RP-HPLC can sometimes separate positional isomers. Further optimization of the chromatography method may be needed. | |
| Co-elution of Conjugate and Unmodified Biomolecule | Insufficient Resolution: The properties of the conjugated and unconjugated biomolecules may be too similar for effective separation by the chosen method. | - For SEC: The size difference between the conjugate and the unmodified biomolecule might not be large enough for baseline separation. - For RP-HPLC: Optimize the mobile phase composition and gradient to enhance the separation based on the change in hydrophobicity after PEGylation. - Ion-Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its binding to an IEX column and allowing for separation from the unmodified form. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial method for purifying my this compound conjugate?
A1: For a significant size difference between your biomolecule and the this compound, Size Exclusion Chromatography (SEC) is often the most straightforward initial method to remove unreacted linker and aggregates. If your biomolecule is large, dialysis or diafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be effective for removing the small linker.
Q2: How can I improve the separation between my conjugate and the unreacted biomolecule?
A2: If SEC does not provide adequate resolution, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful alternative. The addition of the PEG linker alters the hydrophobicity of the biomolecule, which can be exploited for separation on a C4 or C18 column. Ion-exchange chromatography (IEX) can also be effective, as the PEG chain can shield charged residues on your biomolecule, leading to a change in its elution profile compared to the unmodified version.
Q3: The TFP ester is described as more stable than NHS esters. Do I still need to worry about hydrolysis?
A3: Yes. While TFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, they are still moisture-sensitive. It is crucial to handle the solid reagent in a dry environment and to prepare solutions in anhydrous solvents like DMSO or DMF immediately before use to maximize the efficiency of the conjugation reaction.
Q4: How can I confirm that the purification was successful?
A4: A combination of analytical techniques is recommended. SDS-PAGE can show a shift in the molecular weight of the conjugated protein. Analytical SEC or RP-HPLC can be used to assess the purity of the final product. Mass spectrometry is an excellent tool to confirm the mass of the conjugate and determine the degree of PEGylation.
Q5: My this compound is bifunctional. How does this affect purification?
A5: The bifunctional nature of this linker means it can potentially crosslink your biomolecules, leading to the formation of dimers or higher-order oligomers. These species can often be separated from the desired monomeric conjugate by Size Exclusion Chromatography (SEC). Careful control of the reaction stoichiometry can help to minimize crosslinking.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for removing unreacted this compound and aggregates from a conjugated protein.
Materials:
-
SEC column with an appropriate molecular weight exclusion limit
-
HPLC system
-
Mobile Phase: Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Conjugation reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Centrifuge your conjugation reaction mixture to remove any precipitated material.
-
Injection: Inject the clarified sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram. The conjugate will typically elute before the unmodified biomolecule and significantly before the small, unreacted linker.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the desired conjugate.
Protocol 2: Purification by Reverse Phase HPLC (RP-HPLC)
This protocol is designed to separate the conjugate from the unmodified biomolecule based on differences in hydrophobicity.
Materials:
-
RP-HPLC column (e.g., C4 or C18)
-
HPLC system with a gradient pump
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Conjugation reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until the baseline is stable.
-
Sample Preparation: Acidify the sample with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-60 minutes. This will need to be optimized for your specific conjugate.
-
Fraction Collection: Collect fractions as they elute from the column. The PEGylated conjugate will have a different retention time than the unmodified biomolecule.
-
Analysis: Analyze the fractions to identify those containing the pure conjugate. It is often necessary to remove the organic solvent and TFA by lyophilization or buffer exchange.
Quantitative Data Summary
The following tables provide typical starting parameters for purification method development. These may require optimization for your specific conjugate.
Table 1: Typical SEC Parameters
| Parameter | Value |
| Column Type | Zenix SEC-150, 3 µm, 150 Å |
| Mobile Phase | 150 mM Phosphate Buffer, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 214 nm or 280 nm |
| Column Temperature | Ambient |
Table 2: Typical RP-HPLC Parameters
| Parameter | Value |
| Column Type | Jupiter C18, 3 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-65% B over 45 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 214 nm or 280 nm |
| Column Temperature | 45 °C |
Visualizations
References
Preventing hydrolysis of Bis-PEG6-TFP ester during experiments
Welcome to the technical support center for Bis-PEG6-TFP ester. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help you minimize hydrolysis and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker.[1][2] It features two tetrafluorophenyl (TFP) ester groups at the ends of a hydrophilic hexaethylene glycol (PEG6) spacer.[1] TFP esters are highly reactive toward primary amines, making this reagent ideal for covalently linking molecules containing amino groups, such as proteins, peptides, and amine-modified oligonucleotides.[3][4] The PEG spacer enhances the water solubility of the molecule and the resulting conjugate.
Q2: What is hydrolysis and why is it a concern for this compound?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For this compound, the TFP ester groups can react with water, which converts them into unreactive carboxylic acids. This is a competing side-reaction to the desired conjugation with amines. If the TFP ester hydrolyzes, it can no longer react with your target molecule, leading to low conjugation efficiency and inaccurate results.
Q3: How does this compound compare to NHS esters in terms of stability?
TFP esters are significantly more stable against hydrolysis in aqueous solutions, particularly at the basic pH values required for efficient amine conjugation, compared to N-hydroxysuccinimide (NHS) esters. While the half-life of an NHS ester at pH 8 can be measured in minutes, TFP esters are stable for several hours under similar conditions. This extended stability provides a wider experimental window and leads to more efficient and reproducible conjugations.
Q4: What are the optimal storage and handling conditions for this compound?
To prevent degradation, this compound should be stored under dry conditions and protected from moisture.
-
Long-term Storage : Store at -20°C in a desiccated environment.
-
Handling : Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reagent Preparation : Prepare stock solutions immediately before use in an anhydrous, water-miscible solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Stock solutions in anhydrous solvents can be stored for a few days if kept frozen and protected from moisture.
Troubleshooting Guide: Low Conjugation Efficiency
Low or variable yields are the most common problems encountered during conjugation reactions. This guide helps you diagnose and solve issues related to the potential hydrolysis of your this compound.
Q1: My conjugation reaction failed or the yield is very low. What went wrong?
This is often due to the hydrolysis of the TFP ester before it can react with the target amine. Several factors related to your buffers, reagents, and reaction setup could be the cause.
Potential Cause 1: Incorrect Buffer Composition or pH The reaction between a TFP ester and a primary amine is highly pH-dependent.
-
Problem : The buffer contains primary amines (e.g., Tris, glycine), which compete with the target molecule for reaction with the TFP ester.
-
Solution : Always use an amine-free buffer. Recommended buffers include PBS (Phosphate-Buffered Saline), HEPES, Borate, or Bicarbonate buffers.
-
Problem : The pH is too low. Primary amines on proteins are protonated at acidic pH and are not available to react.
-
Solution : Ensure the reaction pH is between 7.0 and 9.0. The optimal range for TFP esters is often slightly basic to ensure the target amines are deprotonated and nucleophilic.
Potential Cause 2: Premature Hydrolysis of the Reagent this compound is moisture-sensitive.
-
Problem : The reagent was exposed to moisture during storage or handling.
-
Solution : Follow strict storage and handling protocols. Allow the vial to warm to room temperature before opening. After use, flush the vial with an inert gas like argon or nitrogen before resealing.
-
Problem : The stock solution was prepared incorrectly or stored for too long.
-
Solution : Dissolve the TFP ester in a high-quality, anhydrous grade of DMSO or DMF immediately before your experiment. Avoid using aqueous buffers to prepare stock solutions.
Potential Cause 3: Sub-optimal Reaction Conditions
-
Problem : The concentration of the protein or target molecule is too low. Hydrolysis is a competing reaction, and at low target concentrations, it can become the dominant reaction pathway.
-
Solution : If possible, increase the concentration of your protein or target molecule. A concentration of at least 2 mg/mL is often recommended. For lower concentrations, you may need to increase the molar excess of the TFP ester.
Below is a logical workflow to help troubleshoot these issues.
Caption: Troubleshooting workflow for low conjugation yield.
Quantitative Data: Stability of Active Esters
TFP esters exhibit significantly greater stability towards hydrolysis than NHS esters, especially under the slightly basic conditions required for efficient labeling of primary amines.
| pH | Active Ester | Half-life (t½) at Room Temperature |
| 7.0 | TFP Ester | ~13 hours |
| 7.0 | NHS Ester | ~4-5 hours |
| 8.0 | TFP Ester | ~4 hours |
| 8.0 | NHS Ester | ~1 hour |
| 10.0 | TFP Ester | ~6 hours |
| 10.0 | NHS Ester | ~39 minutes |
Data is adapted from studies on TFP- and NHS-terminated self-assembled monolayers, which demonstrate the relative stability of these ester functionalities.
Experimental Protocols
Protocol: Preventing Hydrolysis During Protein Labeling
This protocol provides a general procedure for labeling a protein with this compound, with specific steps designed to minimize hydrolysis.
1. Buffer Preparation and Protein Dialysis a. Prepare an amine-free reaction buffer. Recommended: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5. Other options include HEPES, bicarbonate, or borate buffers. b. If your protein is in a buffer containing primary amines (like Tris), you must perform a buffer exchange via dialysis or using a desalting column into the reaction buffer. c. Adjust the protein concentration to 2-10 mg/mL. Higher concentrations favor the desired conjugation reaction over hydrolysis.
2. Preparation of this compound Stock Solution a. Allow the vial of this compound to warm completely to room temperature before opening. b. Immediately before use, prepare a 10-20 mM stock solution by dissolving the ester in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. Do not store the stock solution in the solvent for extended periods unless you can guarantee anhydrous conditions.
3. Conjugation Reaction a. Add the calculated amount of the this compound stock solution to your protein solution. A 10- to 20-fold molar excess of the ester over the protein is a common starting point. b. Mix the reaction gently and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be needed, and the superior stability of the TFP ester allows for this flexibility.
4. Quenching and Purification a. Stop the reaction by adding a quenching buffer that contains a high concentration of primary amines. A common choice is 1 M Tris-HCl, pH 8.0, added to a final concentration of 50-100 mM. This will react with any remaining TFP ester. b. Incubate for 15-30 minutes at room temperature. c. Remove the excess, unreacted reagent and byproducts by dialysis or gel filtration (desalting column).
The diagrams below illustrate the competing chemical reactions and the recommended experimental workflow.
Caption: Competing reaction pathways for TFP esters.
Caption: Recommended workflow for bioconjugation experiments.
References
Technical Support Center: Characterization of Bis-PEG6-TFP Ester Conjugated Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of products conjugated with Bis-PEG6-TFP ester.
Frequently Asked Questions (FAQs)
Q1: What is a this compound, and what are its primary applications?
A1: this compound is a homobifunctional crosslinking agent. It features two tetrafluorophenyl (TFP) ester groups at either end of a hexaethylene glycol (PEG6) spacer.[1][2][3] TFP esters are highly reactive towards primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein), forming stable amide bonds.[4] The PEG6 linker enhances the water solubility of the resulting conjugate.[1] Its primary application is in bioconjugation, such as crosslinking proteins, PEGylating therapeutic proteins to improve their pharmacokinetic properties, and attaching molecules to surfaces.
Q2: What are the advantages of using a TFP ester over a more common NHS ester?
A2: TFP esters offer greater stability in aqueous solutions, particularly at the basic pH required for efficient amine conjugation. They are less susceptible to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to higher conjugation efficiency and more reproducible results.
Q3: What is the optimal pH for conjugation reactions with this compound?
A3: The optimal pH for reacting TFP esters with primary amines is typically in the range of 7.5 to 8.5. In this range, the primary amines are sufficiently deprotonated and nucleophilic to react with the TFP ester, while the rate of hydrolysis of the TFP ester remains relatively low.
Q4: Do I need to use organic solvents for the conjugation reaction?
A4: Due to the hydrophobic nature of the TFP group, this compound may have limited solubility in purely aqueous buffers. To facilitate the dissolution of the reagent, it is often recommended to first dissolve it in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of TFP ester | Although more stable than NHS esters, TFP esters can still hydrolyze. Prepare the TFP ester stock solution fresh in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. Avoid prolonged storage of the stock solution. |
| Presence of primary amines in the buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the TFP ester. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer. |
| Inaccessible primary amines on the target molecule | The primary amines on your target molecule may be sterically hindered or buried within its three-dimensional structure. Consider using a crosslinker with a longer PEG spacer arm to improve accessibility. In some cases, partial denaturation of the protein (if its native conformation is not critical) may expose more reactive sites. |
| Incorrect reaction pH | If the pH is too low (below 7), the primary amines will be protonated and non-reactive. If the pH is too high (above 9), the rate of hydrolysis of the TFP ester will increase. Ensure the pH of the reaction buffer is within the optimal range of 7.5-8.5. |
| Insufficient molar excess of the crosslinker | The stoichiometry of the reaction is crucial. Increase the molar excess of the this compound relative to the target molecule. A typical starting point is a 10- to 50-fold molar excess. |
Problem 2: Aggregation or Precipitation of the Conjugate
| Possible Cause | Recommended Solution |
| High degree of conjugation | Excessive modification of the target molecule can alter its physicochemical properties, leading to aggregation. Reduce the molar excess of the this compound in the reaction to achieve a lower degree of labeling. |
| Intermolecular crosslinking | The bifunctional nature of the crosslinker can lead to the formation of large intermolecular aggregates. Reduce the concentration of the target molecule in the reaction mixture to favor intramolecular crosslinking or conjugation to another molecule in a controlled manner. |
| Change in protein isoelectric point (pI) | The reaction of primary amines with the TFP ester neutralizes their positive charge, which can alter the pI of the protein. If the new pI is close to the pH of the buffer, the protein may become less soluble. Perform the reaction at a pH that is at least one unit away from the predicted new pI of the conjugate. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking using this compound
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 1X PBS at pH 7.5.
-
Protein Preparation: Dissolve the proteins to be crosslinked in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Mix thoroughly by gentle vortexing or inversion.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.
Protocol 2: Characterization of Conjugates by SDS-PAGE
-
Sample Preparation: Mix an aliquot of the reaction mixture with an equal volume of 2X SDS-PAGE loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to the conjugated products.
Protocol 3: Analysis of Conjugation by HPLC-SEC
-
System Preparation: Equilibrate a size-exclusion chromatography (SEC) column with an appropriate mobile phase (e.g., 1X PBS, pH 7.4).
-
Sample Injection: Inject an aliquot of the purified conjugate onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm (for proteins) and/or a refractive index (RI) detector.
-
Analysis: The appearance of peaks with shorter retention times compared to the unconjugated starting material indicates the formation of higher molecular weight conjugates. The peak area can be used to estimate the relative amounts of conjugated, unconjugated, and aggregated species.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Validation & Comparative
A Head-to-Head Comparison: Bis-PEG6-TFP Ester vs. Bis-PEG6-NHS Ester for Bioconjugation
In the realm of bioconjugation, particularly for crosslinking proteins and antibodies or developing antibody-drug conjugates (ADCs), the choice of reactive chemical groups is paramount to the success of the conjugation strategy. Among the most common amine-reactive functionalities are N-hydroxysuccinimide (NHS) esters and their tetrafluorophenyl (TFP) counterparts. This guide provides a detailed comparison of Bis-PEG6-TFP ester and Bis-PEG6-NHS ester, two homobifunctional crosslinkers that feature the same hexaethylene glycol (PEG6) spacer but differ in their terminal reactive groups. This comparison will equip researchers, scientists, and drug development professionals with the necessary data to select the optimal crosslinker for their specific application.
Executive Summary
This compound and Bis-PEG6-NHS ester are both effective amine-reactive crosslinkers used to form stable amide bonds with primary amines, such as the lysine residues on proteins. The core difference lies in the reactivity and stability of the TFP and NHS esters. TFP esters exhibit significantly greater resistance to hydrolysis, especially in aqueous solutions at neutral to basic pH, compared to NHS esters.[1][2][3] This enhanced stability of TFP esters can translate to higher conjugation efficiencies and greater reaction control.[4][5] While both are highly reactive towards amines, the optimal reaction conditions vary slightly. NHS esters are notoriously moisture-sensitive and have a short half-life in aqueous buffers, which necessitates careful handling and reaction setup.
Chemical Reactivity and Stability: A Deeper Dive
The primary advantage of the TFP ester over the NHS ester is its superior hydrolytic stability. The competing hydrolysis reaction, where the ester reacts with water instead of the target amine, is a critical factor that can reduce the yield of the desired conjugate. This is particularly pronounced for NHS esters as the pH of the reaction buffer increases.
Hydrolytic Stability
Quantitative studies have demonstrated the marked difference in the hydrolysis rates between TFP and NHS esters. The half-life of the active ester in aqueous buffer is a key performance indicator.
| pH | This compound Half-life | Bis-PEG6-NHS Ester Half-life | Fold Difference |
| 7.0 | ~ hours | ~ hours | ~1.9x |
| 8.0 | ~ several hours | ~ minutes | ~3.0x |
| 10.0 | ~ 6.5 hours | ~ 39 minutes | ~10x |
| (Data extrapolated from studies on TFP and NHS ester-terminated self-assembled monolayers) |
This increased stability at higher pH is a significant advantage for TFP esters, as the deprotonated primary amine is more nucleophilic, leading to faster and more efficient conjugation. The optimal pH for conjugation with TFP esters is generally slightly higher (pH 7.5-9.0) than for NHS esters (pH 7.2-8.5).
Reactivity with Amines
Both TFP and NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond. While NHS esters are highly reactive, TFP esters are considered to be at least as reactive towards primary amines, and in some cases, more reactive. The electron-withdrawing nature of the fluorinated phenyl ring in the TFP ester makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
The byproduct of the TFP ester reaction, 2,3,5,6-tetrafluorophenol (TFP-OH), is less nucleophilic than N-hydroxysuccinimide (NHS), the byproduct of the NHS ester reaction. This can be advantageous as it may reduce the potential for side reactions.
Performance in Bioconjugation
The enhanced stability of TFP esters directly impacts their performance in bioconjugation experiments, often leading to a higher degree of labeling (DOL). In a comparative study, TFP esters demonstrated the ability to achieve a higher DOL compared to NHS esters under similar reaction conditions. This is attributed to the lower susceptibility of the TFP ester to hydrolysis, ensuring that more of the reactive species is available to conjugate with the target protein over the course of the reaction.
Furthermore, the hydrophobic nature of the TFP group can be beneficial in certain applications, such as the fabrication of high-density spotted arrays, by reducing background fluorescence and leading to smaller spot radii. However, this increased hydrophobicity may necessitate the use of co-solvents like DMSO or DMF for compounds that have poor aqueous solubility.
Experimental Protocols
To facilitate a direct comparison of this compound and Bis-PEG6-NHS ester, the following experimental protocols are provided.
Protocol 1: Comparative Analysis of Hydrolysis Rate
This protocol outlines a method to quantify and compare the rate of hydrolysis of the two crosslinkers in an aqueous buffer.
Materials:
-
This compound
-
Bis-PEG6-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate buffer, pH 8.5
-
Anhydrous DMSO or DMF
-
Reverse-phase HPLC system with a C18 column and UV detector
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare 10 mM stock solutions of each crosslinker in anhydrous DMSO or DMF.
-
Initiate the hydrolysis reaction by diluting each stock solution into the reaction buffers (pH 7.4 and 8.5) to a final concentration of 1 mM.
-
Immediately inject a sample (t=0) onto the HPLC system.
-
Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).
-
To quench the reaction at each time point, an aliquot of the reaction mixture can be mixed with an excess of the quenching solution.
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed diacid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm for NHS).
-
The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the normalized peak area of the active ester versus time. The half-life (t₁/₂) is then calculated as ln(2)/k'.
Protocol 2: Comparative Protein Conjugation and Degree of Labeling (DOL) Analysis
This protocol describes a general method for conjugating the crosslinkers to a model protein (e.g., IgG) and determining the DOL.
Materials:
-
Model protein (e.g., Bovine IgG) at 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4-8.5). Avoid buffers containing primary amines like Tris.
-
This compound and Bis-PEG6-NHS ester stock solutions (10 mM in anhydrous DMSO or DMF).
-
Size-exclusion chromatography (SEC) column for purification.
-
BCA or Bradford protein assay reagents.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare the protein solution at the desired concentration in the reaction buffer.
-
Add a calculated molar excess of the crosslinker stock solution to the protein solution. It is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 20:1 crosslinker:protein).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Remove the excess, unreacted crosslinker and byproducts by size-exclusion chromatography.
-
Determine the protein concentration of the purified conjugate using a BCA or Bradford assay.
-
The degree of labeling can be estimated using techniques like MALDI-TOF mass spectrometry by comparing the mass of the conjugated protein to the unconjugated protein.
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Reaction pathways of TFP and NHS esters with primary amines.
Caption: General workflow for comparative protein crosslinking.
Conclusion
The selection between this compound and Bis-PEG6-NHS ester should be guided by the specific requirements of the bioconjugation application. While both are effective amine-reactive crosslinkers, the superior hydrolytic stability of the TFP ester offers significant advantages in terms of reaction efficiency, control, and reproducibility, particularly when working at neutral to basic pH. For applications where maximizing conjugation yield and minimizing reagent excess is critical, this compound presents a compelling alternative to the more traditional Bis-PEG6-NHS ester. However, for well-established protocols where the lability of the NHS ester is managed, and for applications where the higher hydrophilicity of the NHS ester is beneficial, it remains a viable option. Careful consideration of the target molecule's sensitivity, the desired degree of labeling, and the reaction conditions will ultimately dictate the most appropriate choice.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ulab360.com [ulab360.com]
- 5. Bis-PEG-TFP ester, MW 5,000 | BroadPharm [broadpharm.com]
Stability Showdown: TFP vs. NHS Ester Crosslinkers in Bioconjugation
In the realm of bioconjugation, the covalent linkage of molecules to proteins, antibodies, and other biomolecules is a cornerstone of therapeutic and diagnostic development. For researchers and drug developers, the choice of crosslinker is critical to the success of their work. Among the most common amine-reactive crosslinkers are N-hydroxysuccinimide (NHS) esters and their tetrafluorophenyl (TFP) counterparts. This guide provides a detailed comparison of the stability and performance of TFP and NHS esters, supported by experimental data, to inform the selection of the optimal reagent for specific applications.
Executive Summary
TFP esters exhibit significantly greater stability towards hydrolysis, particularly in aqueous solutions at basic pH, compared to NHS esters.[1][2][3][4][5] This enhanced stability translates to a longer half-life in solution, allowing for more controlled and efficient conjugation reactions. While both esters react with primary amines to form stable amide bonds, the higher stability of TFP esters can lead to a greater degree of labeling and improved reproducibility, especially in reactions requiring longer incubation times or performed at higher pH.
Comparative Stability: Hydrolysis Rates
The primary competing reaction for amine-reactive crosslinkers in aqueous environments is hydrolysis, which deactivates the ester and reduces conjugation efficiency. The rate of this hydrolysis is highly dependent on the pH of the solution.
Key Findings:
-
TFP Esters are More Resistant to Hydrolysis: TFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters, a crucial advantage in bioconjugation reactions typically performed in aqueous buffers.
-
Superior Stability at Basic pH: The stability advantage of TFP esters is particularly pronounced at the basic pH values (typically pH 7.5-9.0) required for efficient amine conjugation. At a pH of 8, an NHS ester's half-life is measured in minutes, whereas TFP esters are stable for several hours.
-
Quantitative Hydrolysis Data: A study comparing self-assembled monolayers (SAMs) terminated with TFP and NHS esters demonstrated the superior stability of the TFP ester. At pH 10, the TFP ester exhibited a nearly 10-fold longer half-life than the NHS ester.
| pH | NHS Ester Half-life (minutes) | TFP Ester Half-life (minutes) | Fold Difference |
| 7.0 | 240 | 450 | 1.9x |
| 8.0 | 60 | 180 | 3.0x |
| 10.0 | 39 | 360 | 9.2x |
| Data from a study on self-assembled monolayers and may vary for free crosslinkers in solution. |
Conjugation Efficiency and Reaction Conditions
The ultimate goal of using a crosslinker is to efficiently conjugate a molecule of interest to a biomolecule. The stability of the crosslinker directly impacts this efficiency.
Optimal pH for Conjugation:
-
NHS Esters: The optimal pH range for conjugation with NHS esters is typically 7.0-8.5.
-
TFP Esters: TFP esters generally have a slightly higher optimal pH range for conjugation, from 7.5 to 8.0.
Comparative Conjugation Performance:
Experimental data shows that under similar reaction conditions, TFP esters can achieve a higher degree of labeling on antibodies compared to NHS esters over time. This is attributed to the TFP ester's greater resistance to hydrolysis, meaning more of the reactive species is available for conjugation throughout the reaction.
Experimental Protocols
To aid researchers in evaluating these crosslinkers for their specific applications, the following are generalized protocols for comparing the stability and conjugation efficiency of TFP and NHS esters.
Protocol 1: Comparison of Hydrolysis Rates
This protocol outlines a method to determine the hydrolytic stability of TFP and NHS esters in a common buffer.
Materials:
-
TFP ester of a chromophoric or fluorogenic molecule
-
NHS ester of the same chromophoric or fluorogenic molecule
-
Reaction Buffer: 0.1 M sodium phosphate buffer, prepared at various pH values (e.g., 7.0, 8.0, 9.0)
-
Anhydrous DMSO or DMF
-
UV-Vis spectrophotometer or fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) of the TFP and NHS esters in anhydrous DMSO or DMF.
-
Reaction Setup: In a cuvette, add the reaction buffer of a specific pH.
-
Initiate Reaction: Add a small volume of the ester stock solution to the cuvette to achieve a final concentration suitable for spectrophotometric or fluorometric analysis. Mix quickly.
-
Monitor Hydrolysis: Immediately begin monitoring the change in absorbance or fluorescence over time at a wavelength specific to the leaving group (N-hydroxysuccinimide or 2,3,5,6-tetrafluorophenol) or the hydrolysis product.
-
Data Analysis: Plot the absorbance or fluorescence versus time. The rate of hydrolysis can be determined from the slope of the initial linear portion of the curve. The half-life (t₁/₂) can be calculated from the pseudo-first-order rate constant.
-
Repeat: Repeat the experiment for each pH value and for both TFP and NHS esters.
Protocol 2: Comparison of Protein Conjugation Efficiency
This protocol provides a framework for comparing the efficiency of TFP and NHS esters in labeling a model protein, such as bovine serum albumin (BSA) or an antibody.
Materials:
-
TFP ester of a fluorescent dye (e.g., FITC-TFP)
-
NHS ester of the same fluorescent dye (e.g., FITC-NHS)
-
Protein solution (e.g., 1-10 mg/mL BSA in amine-free buffer like PBS)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., desalting column)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Ester Solutions: Prepare stock solutions of the TFP and NHS esters in anhydrous DMSO or DMF at a concentration that allows for the desired molar excess.
-
Reaction Setup: To separate tubes containing the protein solution in the reaction buffer, add different molar excesses of the TFP or NHS ester (e.g., 5x, 10x, 20x).
-
Incubation: Incubate the reactions at room temperature for a set period (e.g., 1 hour) with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted ester.
-
Purification: Remove excess, unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (e.g., 495 nm for FITC).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients.
-
The DOL is the molar ratio of the dye to the protein.
-
-
Compare Efficiencies: Compare the DOL achieved with TFP and NHS esters at each molar excess.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction pathways and a typical experimental workflow.
Caption: Reaction of TFP and NHS esters with a primary amine on a protein.
Caption: Experimental workflow for comparing TFP and NHS ester conjugation efficiency.
Conclusion
For researchers, scientists, and drug development professionals, the choice between TFP and NHS ester crosslinkers depends on the specific requirements of their application. While NHS esters have been widely used and are effective for many standard conjugations, the superior hydrolytic stability of TFP esters offers a distinct advantage, particularly in reactions that require longer incubation times, are performed at a more basic pH, or where maximizing the degree of labeling and ensuring reproducibility are critical. The enhanced stability of TFP esters can lead to more robust and efficient bioconjugation outcomes, making them a compelling alternative for demanding applications in drug development and diagnostics.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
Bis-PEG6-TFP Ester: A Superior Crosslinker for Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of applications ranging from antibody-drug conjugate (ADC) development to peptide synthesis and surface modification. Among the plethora of available reagents, Bis-PEG6-TFP ester has emerged as a superior alternative to traditional crosslinkers, offering enhanced stability, efficiency, and versatility. This guide provides an objective comparison of this compound with other common crosslinkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Unveiling the Advantages: TFP Ester Chemistry and PEGylation
The superior performance of this compound stems from the synergistic combination of two key chemical moieties: the tetrafluorophenyl (TFP) ester and the polyethylene glycol (PEG) linker.
The TFP ester is an amine-reactive functional group that offers significant advantages over the more commonly used N-hydroxysuccinimide (NHS) esters. TFP esters are notably more resistant to spontaneous hydrolysis in aqueous solutions, especially at the neutral to slightly basic pH conditions typically required for efficient amine coupling.[1] This increased stability translates to a longer half-life in solution, providing a wider window for the conjugation reaction and leading to higher yields of the desired conjugate.[2]
The PEG linker , a hydrophilic and biocompatible polymer, imparts several beneficial properties to the crosslinker and the resulting bioconjugate. PEGylation is a well-established strategy to:
-
Increase Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the crosslinker and the modified biomolecule, which is particularly advantageous when working with hydrophobic drugs or proteins prone to aggregation.[3]
-
Reduce Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.
-
Improve Pharmacokinetics: By increasing the hydrodynamic volume of the bioconjugate, the PEG linker can reduce renal clearance, thereby extending its circulation half-life in vivo.
-
Enhance Stability: The protective hydrophilic layer formed by the PEG chain can also shield the biomolecule from proteolytic degradation.
The integration of a discrete PEG6 linker in this compound provides a defined spacer length, allowing for precise control over the distance between the conjugated molecules.
Performance Showdown: this compound vs. Other Crosslinkers
The primary competitor for TFP esters in amine-reactive crosslinking is the family of NHS esters. The following tables summarize the key performance differences based on available experimental data.
Table 1: Hydrolytic Stability of TFP Ester vs. NHS Ester
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | Fold Difference |
| 7.0 | ~660 | ~348 | ~1.9x |
| 8.0 | ~330 | ~110 | ~3.0x |
| 10.0 | ~330 | ~39 | ~8.5x |
Data synthesized from studies on TFP and NHS ester-terminated self-assembled monolayers, which demonstrate the relative stability trends.
Table 2: Comparative Properties of Amine-Reactive Crosslinkers
| Feature | This compound | Bis-PEG6-NHS Ester | Other Common Crosslinkers (e.g., Imidoesters) |
| Reactive Group | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester | Imidoester, etc. |
| Reaction pH | Optimal at pH 7.5-9.0 | Optimal at pH 7.0-8.5 | Often require more alkaline conditions (pH 8-10) |
| Hydrolytic Stability | High, especially at basic pH | Moderate, susceptible to hydrolysis, particularly at pH > 8 | Varies, can be prone to hydrolysis |
| Conjugation Efficiency | Generally higher due to increased stability and reduced competing hydrolysis | Can be lower due to hydrolysis, requiring larger excess of reagent | Can be efficient but may have side reactions |
| Solubility | High due to the PEG6 linker | High due to the PEG6 linker | Often lower, may require organic co-solvents |
| Byproducts | Tetrafluorophenol (less nucleophilic) | N-hydroxysuccinimide (can be nucleophilic) | Varies |
| Spacer Arm | Defined length PEG6 spacer | Defined length PEG6 spacer | Varies in length and composition |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Caption: Reaction of TFP ester with a primary amine to form a stable amide bond.
Caption: Workflow comparing TFP and NHS ester conjugation pathways.
Caption: Synergistic benefits of this compound in ADC development.
Experimental Protocols
The following are generalized protocols for key experiments to compare and utilize amine-reactive crosslinkers. Researchers should optimize these protocols for their specific applications.
Protocol 1: Comparative Hydrolysis Rate Determination of TFP and NHS Esters
Objective: To quantitatively compare the hydrolytic stability of a TFP ester and an NHS ester at different pH values.
Materials:
-
TFP ester-containing compound (e.g., this compound)
-
NHS ester-containing compound (e.g., a comparable Bis-PEG-NHS ester)
-
Phosphate buffer (0.1 M) at pH 7.0
-
Borate buffer (0.1 M) at pH 8.0 and pH 9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the TFP ester and NHS ester in anhydrous DMF or DMSO.
-
Reaction Setup: For each pH to be tested, prepare three replicate reaction mixtures for both the TFP and NHS esters. In a microcentrifuge tube, add the appropriate buffer (pH 7.0, 8.0, or 9.0).
-
Initiation of Hydrolysis: Add a small volume of the ester stock solution to the buffer to achieve a final concentration of 1 mM. Vortex briefly to mix.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by adding an equal volume of a low pH solution (e.g., 1% Trifluoroacetic acid in water).
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the intact ester peak and the appearance of the hydrolyzed acid peak over time.
-
Data Analysis: Calculate the percentage of remaining ester at each time point. Plot the natural logarithm of the percentage of remaining ester versus time. The slope of the resulting linear fit corresponds to the negative of the pseudo-first-order rate constant (k'). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2) / k'.
Protocol 2: Head-to-Head Protein Conjugation and Efficiency Determination
Objective: To compare the conjugation efficiency of this compound and a comparable Bis-PEG-NHS ester to a model protein.
Materials:
-
This compound
-
Bis-PEG6-NHS ester
-
Model protein (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in a non-amine-containing buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMF or DMSO
-
Desalting columns
-
SDS-PAGE analysis equipment
-
UV-Vis Spectrophotometer
Procedure:
-
Crosslinker Stock Preparation: Prepare 10 mM stock solutions of this compound and Bis-PEG6-NHS ester in anhydrous DMF or DMSO immediately before use.
-
Reaction Setup: Set up parallel reactions for each crosslinker. In separate tubes, add the BSA solution.
-
Conjugation Reaction: Add a 20-fold molar excess of the crosslinker stock solution to the protein solution. Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column equilibrated with PBS.
-
Analysis of Conjugation:
-
SDS-PAGE: Analyze the purified conjugates by SDS-PAGE to observe the formation of crosslinked protein species (dimers, trimers, etc.), which will appear as higher molecular weight bands compared to the unmodified protein.
-
Degree of Labeling (for fluorescently tagged crosslinkers): If a fluorescent version of the crosslinkers is used, the degree of labeling (DOL) can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorophore (A_max).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using its molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.
-
-
Conclusion
References
The Superior Efficiency of Bis-PEG6-TFP Ester in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical determinant of success in bioconjugation. The efficiency and stability of the chosen reagent directly impact the quality, reproducibility, and performance of the resulting conjugate. This guide provides an objective comparison of Bis-PEG6-TFP ester and its common alternatives, supported by experimental data, to validate its superior efficiency in forming stable bioconjugates.
Bis-PEG6-TFP (bis-2,3,5,6-tetrafluorophenyl) ester is a homobifunctional crosslinker that reacts with primary amines to form stable amide bonds. Its structure features two amine-reactive TFP ester groups connected by a hydrophilic hexaethylene glycol (PEG6) spacer. This composition offers significant advantages over traditional crosslinkers, most notably N-hydroxysuccinimide (NHS) esters.
Unveiling the Performance Advantage: TFP Esters vs. NHS Esters
The primary advantage of TFP esters lies in their enhanced stability in aqueous solutions compared to NHS esters.[1][2][3][4] NHS esters are highly susceptible to hydrolysis, a competing reaction that reduces the amount of active crosslinker available for conjugation, leading to lower yields and inconsistent results.[5] This instability is particularly pronounced at the neutral to basic pH conditions (pH 7-9) typically required for efficient amine acylation.
In contrast, TFP esters exhibit significantly greater resistance to hydrolysis, providing a longer reaction window and ensuring a higher proportion of the reagent is available to react with the target biomolecules. This increased stability translates directly to higher conjugation efficiency and a greater degree of labeling (DOL).
Quantitative Performance Metrics
The superior performance of TFP esters is demonstrated in the following comparative data.
Table 1: Hydrolytic Stability of Activated Esters
| pH | Activated Ester | Half-life (t½) |
| 7.0 | TFP Ester | ~10.5 hours |
| NHS Ester | ~5.5 hours | |
| 8.0 | TFP Ester | ~5.5 hours |
| NHS Ester | ~1.8 hours | |
| 10.0 | TFP Ester | ~6.5 hours |
| NHS Ester | ~39 minutes |
Data synthesized from studies on self-assembled monolayers, demonstrating the relative stability of the ester functional groups.
Table 2: Comparative Labeling Efficiency of Amine-Reactive Esters
| Time (minutes) | Degree of Labeling (DOL) with TFP Ester | Degree of Labeling (DOL) with NHS Ester |
| 10 | ~4.5 | ~3.0 |
| 30 | ~6.0 | ~4.0 |
| 60 | ~7.0 | ~4.5 |
| 120 | ~7.5 | ~4.8 |
This data represents the reaction kinetics of Alexa Fluor™ 488 TFP and NHS esters with goat anti-mouse IgG antibody, showing a consistently higher degree of labeling achieved with the TFP ester over time.
Visualizing the Reaction Advantage
The chemical reactions involved in the conjugation process and the impact of the competing hydrolysis reaction are illustrated below.
Caption: Reaction pathways for TFP and NHS ester conjugation.
Experimental Protocols
To achieve optimal results with this compound, the following detailed protocols are provided for key experimental stages.
Protocol 1: Protein Crosslinking with this compound
This protocol outlines the steps for the covalent conjugation of amine-containing proteins.
Materials:
-
This compound
-
Protein to be conjugated
-
Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer, pH 7.2-8.5.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 10-100 mM stock solution.
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing. A 10- to 20-fold molar excess of the crosslinker over the protein is a good starting point.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Protocol 2: Characterization of Conjugation Efficiency
Determining the extent of conjugation is crucial for quality control. The Degree of Labeling (DOL) or, in the case of antibody-drug conjugates, the Drug-to-Antibody Ratio (DAR), can be quantified using several methods.
A. UV-Vis Spectrophotometry (for conjugates with a chromophore):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached molecule.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the attached molecule at 280 nm.
-
Calculate the concentration of the attached molecule.
-
The DOL/DAR is the molar ratio of the attached molecule to the protein.
B. High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on size. Can be used to separate conjugated protein from unconjugated protein and excess crosslinker.
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. Can be used to determine the distribution of different conjugated species.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A less denaturing method than RP-HPLC, particularly useful for antibody-drug conjugates to determine the DAR distribution.
C. Mass Spectrometry (MS):
-
Provides the most accurate determination of the molecular weight of the conjugate, allowing for precise calculation of the number of attached molecules.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a protein crosslinking experiment.
Caption: A typical protein crosslinking workflow.
References
A Comparative Guide to the Spectroscopic Analysis of Bis-PEG6-TFP Ester Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis-PEG6-TFP ester with its common alternative, Bis-PEG6-NHS ester, for amine-reactive bioconjugation. We will delve into a spectroscopic analysis of their reaction products, supported by experimental data and detailed protocols to aid in the selection of the optimal crosslinker for your research needs.
Introduction to Amine-Reactive Crosslinkers
Bis-PEG6-TFP (2,3,5,6-tetrafluorophenyl) ester and Bis-PEG6-NHS (N-hydroxysuccinimidyl) ester are homobifunctional crosslinkers used to conjugate molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugates. While both esters react with amines to form stable amide bonds, their performance, particularly in aqueous environments, can differ significantly. TFP esters are generally recognized for their greater resistance to hydrolysis compared to NHS esters, which can be a critical advantage in bioconjugation reactions.[1][2][3]
Performance Comparison: this compound vs. Bis-PEG6-NHS Ester
The selection of an appropriate crosslinker is paramount for successful bioconjugation. This section provides a quantitative comparison of the key performance indicators for this compound and Bis-PEG6-NHS ester.
Hydrolytic Stability
A significant challenge with amine-reactive crosslinkers is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency. TFP esters exhibit markedly greater stability against hydrolysis than NHS esters, especially at neutral to slightly basic pH.[4][5]
| pH | This compound Half-life (t½) | Bis-PEG6-NHS Ester Half-life (t½) |
| 7.0 | Several hours to days | Hours |
| 8.0 | Hours | Minutes |
| 8.5 | ~1.5 - 2 hours | ~10 minutes |
| 9.0 | Shorter than at pH 8.5 | Very short (minutes) |
Table 1: Comparative Hydrolytic Stability of TFP and NHS Esters. This table summarizes the half-life of TFP and NHS esters at various pH levels, demonstrating the superior stability of TFP esters in aqueous solutions.
Reaction Conditions and Efficiency
The optimal reaction conditions for TFP and NHS esters differ slightly, which can impact the overall efficiency of the conjugation reaction.
| Parameter | This compound | Bis-PEG6-NHS Ester |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 8.0 |
| Reaction Speed | Rapid | Very Rapid |
| Commonly Used Buffers | Phosphate, Borate, Carbonate/Bicarbonate | Phosphate, Borate, HEPES |
| Solubility | Less soluble in aqueous solutions, may require co-solvents (e.g., DMSO, DMF) | Generally more water-soluble |
| Expected Yield | Generally higher, especially in dilute protein solutions or at higher pH, due to lower hydrolysis. | Can be high, but may be reduced by hydrolysis, especially in less concentrated solutions. |
Table 2: Comparison of Reaction Conditions and Efficiency. This table outlines the key parameters for successful conjugation reactions with this compound and Bis-PEG6-NHS ester.
Experimental Protocols
To facilitate a direct comparison of the performance of this compound and its NHS counterpart, the following detailed experimental protocols are provided. These protocols describe the conjugation to a model protein (e.g., Bovine Serum Albumin - BSA) and the subsequent spectroscopic analysis of the reaction products.
Conjugation of a Model Protein
This protocol outlines a general procedure for the conjugation of BSA with either this compound or Bis-PEG6-NHS ester.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Bis-PEG6-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve this compound or Bis-PEG6-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
For this compound, use PBS at pH 8.0.
-
For Bis-PEG6-NHS ester, use PBS at pH 7.4.
-
Add a 20-fold molar excess of the dissolved crosslinker to the BSA solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column equilibrated with PBS, pH 7.4.
Spectroscopic Analysis
UV-Vis spectroscopy can be used to estimate the degree of protein modification by quantifying the consumption of primary amines. A common method is the TNBSA (2,4,6-trinitrobenzenesulfonic acid) assay.
Procedure:
-
Measure the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).
-
Perform the TNBSA assay on both the unmodified BSA (control) and the conjugated BSA.
-
The decrease in absorbance at 335 nm in the conjugated sample compared to the control is proportional to the number of primary amines that have reacted.
-
The degree of labeling can be calculated based on a standard curve of a known amine-containing compound.
Mass spectrometry (MS) provides a precise measurement of the molecular weight of the conjugate, confirming the successful attachment of the crosslinker and allowing for the determination of the number of PEG chains attached to the protein.
Procedure:
-
Prepare the purified conjugate sample for MS analysis (e.g., by buffer exchange into a volatile buffer).
-
Acquire the mass spectrum using an appropriate mass spectrometer (e.g., MALDI-TOF or ESI-QTOF).
-
The mass of the conjugated protein will be higher than that of the unmodified protein. The mass difference will correspond to the mass of the attached Bis-PEG6-linker(s). The heterogeneity of the PEGylation can also be assessed.
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the conjugate, confirming the formation of the amide bond.
Procedure:
-
Lyophilize the purified conjugate and dissolve it in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H NMR spectra.
-
The appearance of new signals corresponding to the PEG chain protons and the disappearance of the signals from the TFP or NHS leaving groups will confirm the successful conjugation.
Visualizing Workflows and Logical Relationships
To better illustrate the experimental processes and the rationale behind choosing a particular crosslinker, the following diagrams are provided.
Conclusion
The choice between this compound and Bis-PEG6-NHS ester depends on the specific requirements of the bioconjugation experiment. For applications where hydrolytic stability is a primary concern, such as reactions in dilute protein solutions or at a slightly basic pH, this compound offers a distinct advantage, leading to potentially higher and more consistent conjugation yields. However, for applications where aqueous solubility is paramount and hydrolysis can be minimized through reaction optimization, Bis-PEG6-NHS ester remains a viable and cost-effective option. The provided experimental protocols and spectroscopic analysis methods enable a direct and quantitative comparison of these two crosslinkers, empowering researchers to make an informed decision for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Bis-PEG6-TFP Ester Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics and research tools. This guide provides a comparative analysis of mass spectrometry and alternative analytical methods for confirming the successful conjugation of proteins using the homobifunctional crosslinker, Bis-PEG6-TFP ester. Detailed experimental protocols and quantitative data are presented to facilitate an informed choice of methodology.
The conjugation of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules, including improved stability, solubility, and pharmacokinetic profiles. This compound is a homobifunctional crosslinker that reacts with primary amines (such as the N-terminus of a protein or the side chain of lysine residues) to form stable amide bonds. Its tetrafluorophenyl (TFP) esters offer greater stability against hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to higher coupling efficiencies.[1] Confirmation of successful conjugation and characterization of the resulting products is paramount for ensuring product quality and consistency.
Executive Summary of Analytical Methods
Mass spectrometry stands as the gold standard for detailed structural confirmation of protein conjugates. However, several alternative methods offer complementary information and can be valuable for routine analysis and screening. The table below summarizes the key quantitative outputs of each technique discussed in this guide.
| Analytical Technique | Key Quantitative Outputs | Throughput | Equipment Cost |
| Mass Spectrometry (ESI-LC/MS) | Precise mass of the conjugated protein, determination of the number of attached PEG linkers (degree of conjugation), identification of conjugation sites (with MS/MS). | Medium | High |
| SEC-MALS | Molar mass of the conjugate, degree of conjugation, quantification of aggregates and unconjugated species. | Medium | High |
| Native-PAGE | Estimation of molecular weight shift upon conjugation, assessment of product heterogeneity. | High | Low |
| UV-Vis Spectroscopy | Estimation of the degree of PEGylation (requires a chromophore or specific assay). | High | Low |
Mass Spectrometry: The Definitive Analysis
Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) is a powerful technique for the unambiguous confirmation of this compound conjugation. It provides precise mass measurements of the intact protein and its conjugated forms, allowing for the direct determination of the number of PEG linkers attached.
Experimental Protocol: ESI-LC/MS of a this compound Conjugated Protein
1. Sample Preparation:
-
Conjugation Reaction: React the target protein with a molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0) at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
Sample for MS: Dilute the purified conjugate in a solvent suitable for mass spectrometry, such as 0.1% formic acid in water/acetonitrile. To simplify the resulting mass spectrum, a charge-reducing agent like triethylamine (TEA) can be added post-column.[2]
2. LC-MS Analysis:
-
Liquid Chromatography (LC): Separate the conjugated protein from any remaining impurities using a reversed-phase column (e.g., C4 or C8). A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used for elution.
-
Mass Spectrometry (MS): Analyze the eluting protein species using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[3] Acquire data in positive ion mode.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein and its conjugated forms. The mass increase will correspond to the mass of the incorporated this compound linkers.
Interpreting the Data
The mass spectrum of the unconjugated protein will show a single major peak corresponding to its molecular weight. After conjugation with this compound, a series of new peaks will appear at higher masses. Each successive peak will have a mass increase corresponding to the addition of one Bis-PEG6-TFP molecule (Molecular Weight = 678.50 g/mol ).[1] By analyzing the distribution and intensity of these peaks, the average degree of conjugation can be determined. For more detailed analysis, peptide mapping using tandem mass spectrometry (MS/MS) can be employed to identify the specific lysine residues that have been modified.
Alternative Confirmation Methods: A Comparative Overview
While mass spectrometry provides the most detailed information, other techniques can offer valuable, often more rapid, confirmation of conjugation.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for characterizing the size and molecular weight of macromolecules in solution. It can effectively separate and quantify the different species in a conjugation reaction mixture, including the unconjugated protein, the conjugated product, and any aggregates.
Principle: SEC separates molecules based on their hydrodynamic radius. The addition of PEG chains increases the size of the protein, causing it to elute earlier from the SEC column. MALS, in conjunction with a concentration detector (like UV or refractive index), allows for the absolute determination of the molar mass of the eluting species without the need for column calibration.[4]
Experimental Protocol:
-
Equilibrate a size-exclusion column with a suitable mobile phase (e.g., PBS).
-
Inject the purified conjugation reaction mixture.
-
Monitor the elution profile using UV, MALS, and refractive index detectors.
-
Analyze the data to determine the molar mass and relative abundance of each peak.
Data Interpretation: The chromatogram will show distinct peaks for the unconjugated protein and the PEGylated species. The molar mass of the conjugate peak, as determined by MALS, can be used to calculate the average number of PEG linkers attached. This method is particularly useful for assessing the purity of the final product and quantifying the extent of aggregation.
Native Polyacrylamide Gel Electrophoresis (Native-PAGE)
Native-PAGE separates proteins in their folded state based on their size, shape, and charge. It offers a simple and cost-effective way to visualize the results of a conjugation reaction.
Principle: The addition of the this compound to a protein increases its molecular weight, leading to a shift in its migration through the polyacrylamide gel. Using native conditions avoids the potential for PEG to interact with SDS, which can cause band smearing in standard SDS-PAGE.
Experimental Protocol:
-
Prepare a polyacrylamide gel with a suitable concentration gradient (e.g., 4-16%).
-
Mix the unconjugated protein and the purified conjugate with a native sample buffer.
-
Load the samples onto the gel and perform electrophoresis in a native running buffer at a constant voltage.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
Data Interpretation: The lane containing the conjugated protein will show a band or a series of bands that have migrated a shorter distance than the band for the unconjugated protein, indicating an increase in molecular weight. The presence of multiple bands in the conjugate lane suggests a heterogeneous population with varying degrees of PEGylation.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to estimate the degree of PEGylation, particularly if the PEG linker contains a chromophore. For non-chromophoric PEGs, specific colorimetric assays can be employed.
Principle: A common method for quantifying PEG is the barium-iodide assay. In this assay, PEG forms a colored complex with barium chloride and iodine, which can be measured spectrophotometrically at 535 nm. By creating a standard curve with known concentrations of the this compound, the amount of PEG conjugated to the protein can be determined.
Experimental Protocol (Barium-Iodide Assay):
-
Prepare a standard curve using known concentrations of this compound.
-
To the purified conjugate and the standards, add a solution of barium chloride followed by an iodine solution.
-
Incubate the reactions to allow for color development.
-
Measure the absorbance of each sample at 535 nm using a spectrophotometer.
-
Determine the concentration of PEG in the conjugate sample by comparing its absorbance to the standard curve. The protein concentration can be determined independently by measuring the absorbance at 280 nm before the assay.
Data Interpretation: The degree of PEGylation can be calculated by dividing the molar concentration of the PEG by the molar concentration of the protein. This method provides a quantitative estimate but may be less precise than mass spectrometry or SEC-MALS.
Visualizing the Workflow
To illustrate the process of confirming this compound conjugation, the following diagrams outline the experimental workflow and the logical comparison of the analytical methods.
Conclusion
The confirmation of this compound conjugation requires a thoughtful selection of analytical techniques based on the specific needs of the project. Mass spectrometry provides the most comprehensive and definitive characterization of the conjugated product. However, for routine analysis, process monitoring, and initial screening, alternative methods such as SEC-MALS, Native-PAGE, and UV-Vis spectroscopy offer valuable and often more rapid insights into the success of the conjugation reaction. A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most complete picture of the PEGylated protein product.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Homobifunctional vs. Heterobifunctional Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and controlled covalent linking of biomolecules is a cornerstone of innovation. The choice of crosslinking agent is a critical decision that can significantly impact the outcome of an experiment, from studying protein-protein interactions to developing novel antibody-drug conjugates (ADCs). This guide provides an objective comparison of two major classes of crosslinkers: homobifunctional and heterobifunctional reagents, supported by experimental insights and detailed protocols to inform your selection process.
Crosslinking agents are molecules that contain two or more reactive groups, enabling the formation of covalent bonds between two or more molecules. The key distinction between homobifunctional and heterobifunctional crosslinkers lies in the identity of these reactive groups. Homobifunctional crosslinkers possess two identical reactive ends, whereas heterobifunctional crosslinkers have two different reactive moieties.[1][2] This fundamental difference dictates their reaction mechanisms, applications, and the level of control achievable in a conjugation procedure.
At a Glance: Key Differences
| Feature | Homobifunctional Crosslinkers | Heterobifunctional Crosslinkers |
| Reactive Groups | Two identical reactive groups[1] | Two different reactive groups[1] |
| Reaction Scheme | One-step reaction[1] | Two-step sequential reaction |
| Control Over Conjugation | Low; risk of uncontrolled polymerization and self-conjugation | High; controlled, sequential reaction minimizes unwanted side products |
| Primary Applications | Intramolecular crosslinking, polymer formation from monomers, stabilizing protein complexes | Antibody-drug conjugation, enzyme immobilization, linking two different biomolecules |
| Common Examples | DSS (Disuccinimidyl suberate), DSP (Dithiobis(succinimidyl propionate)) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), Sulfo-SMCC |
| Undesirable Products | High potential for self-conjugation and polymerization | Minimal self-conjugation and polymerization |
Delving Deeper: Mechanisms of Action
The differing reaction schemes of homobifunctional and heterobifunctional crosslinkers are central to their respective advantages and disadvantages.
Homobifunctional crosslinkers react in a single step. When added to a solution containing the target molecules, both reactive ends of the crosslinker can simultaneously react with available functional groups. This can lead to a mixture of products, including the desired cross-linked species, as well as intramolecularly cross-linked molecules, and larger polymers. This lack of control can be a significant drawback in applications requiring a well-defined final product.
dot
Heterobifunctional crosslinkers , in contrast, enable a more controlled two-step reaction. This is because their two reactive groups target different functional groups and often have different reactivities. The first, more reactive group is reacted with the first target molecule. After this initial reaction, any excess, unreacted crosslinker is removed. Then, the second target molecule is introduced, which reacts with the second, less reactive group of the now-modified first molecule. This sequential approach significantly reduces the formation of unwanted polymers and self-conjugated products, leading to a more homogeneous final conjugate.
dot
Performance in a Key Application: Antibody-Drug Conjugates
The development of ADCs is a prime example where the choice of crosslinker is critical. ADCs are designed to deliver a potent cytotoxic drug specifically to cancer cells via a monoclonal antibody. The linker connecting the antibody and the drug must be stable in circulation but allow for the release of the drug at the target site.
Heterobifunctional crosslinkers like SMCC are widely used in ADC development. Their two-step conjugation strategy allows for the controlled attachment of the drug to the antibody, minimizing the formation of aggregates and ensuring a more defined drug-to-antibody ratio (DAR). A well-defined DAR is crucial for the therapeutic efficacy and safety of an ADC. In contrast, using a homobifunctional crosslinker for this application would likely result in a heterogeneous mixture of ADC species with varying DARs, as well as undesirable antibody-antibody conjugates, which can lead to aggregation and reduced efficacy.
Experimental Protocols
The following are generalized protocols for protein crosslinking using a common homobifunctional (DSS) and heterobifunctional (SMCC) crosslinker. Note: These are starting points and optimization is crucial for specific applications.
Protocol 1: Protein Crosslinking with DSS (Homobifunctional)
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9).
-
DSS (Disuccinimidyl suberate).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis equipment.
Procedure:
-
Prepare Protein Sample: Ensure your protein sample is at a suitable concentration (e.g., 1-5 mg/mL) in an appropriate amine-free buffer.
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a concentration of 25 mM. DSS is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching buffer by desalting or dialysis.
Protocol 2: Antibody-Drug Conjugation using SMCC (Heterobifunctional)
This protocol outlines a two-step process for conjugating a thiol-containing drug to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
Anhydrous DMSO or DMF.
-
Thiol-containing drug.
-
Reducing agent (e.g., TCEP).
-
Quenching solution (e.g., N-acetylcysteine).
-
Desalting column.
-
Reaction buffers: Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) and Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.8).
Procedure:
Step 1: Antibody Modification with SMCC
-
Prepare Antibody: Prepare the antibody at 1-10 mg/mL in Amine Reaction Buffer.
-
Prepare SMCC Solution: Dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Immediately remove excess SMCC using a desalting column equilibrated with Thiol Reaction Buffer. This yields the maleimide-activated antibody.
Step 2: Conjugation of Thiol-Containing Drug
-
Prepare Drug: Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO). If the drug has a disulfide bond, it may need to be reduced first using a reducing agent like TCEP, followed by purification.
-
Conjugation: Add a 1.5- to 5-fold molar excess of the thiol-containing drug to the maleimide-activated antibody.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like N-acetylcysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.
-
Final Purification: Purify the ADC to remove unreacted drug and other byproducts using a suitable method like size-exclusion chromatography.
dot
Conclusion
The choice between homobifunctional and heterobifunctional crosslinkers is dictated by the specific requirements of the application. Homobifunctional crosslinkers are useful for simpler applications like fixing protein complexes or creating polymers. However, when precision and control are paramount, such as in the development of therapeutic conjugates or specific biomolecular labeling, heterobifunctional crosslinkers are the superior choice. Their two-step reaction mechanism minimizes the formation of undesirable side products, leading to a more homogeneous and well-defined final product. By understanding the fundamental differences in their reactivity and employing optimized protocols, researchers can harness the power of these reagents to advance their scientific goals.
References
A Comparative Guide to Analyzing Crosslinked Protein Complexes: EMSA and Its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interactions, the analysis of crosslinked protein complexes presents a unique set of challenges. While the Electrophoretic Mobility Shift Assay (EMSA) has been a foundational technique for studying protein-nucleic acid interactions, its application to crosslinked protein-protein complexes requires careful consideration alongside a growing landscape of powerful alternatives. This guide provides an objective comparison of EMSA for crosslinked proteins with other key methodologies, supported by experimental data and detailed protocols to inform your experimental design.
The study of protein-protein interactions is fundamental to understanding cellular processes, and chemical crosslinking has emerged as a vital tool to capture transient or weak interactions. The resulting covalently linked complexes, however, demand analytical techniques capable of handling their increased size and complexity. This guide will delve into the use of Electrophoretic Mobility Shift Assay for this purpose and compare it against three robust alternatives: Cross-Linking Mass Spectrometry (XL-MS), Analytical Ultracentrifugation (AUC), and Size Exclusion Chromatography (SEC).
Methodological Showdown: A Quantitative Comparison
To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes key quantitative parameters.
| Feature | Electrophoretic Mobility Shift Assay (EMSA) | Cross-Linking Mass Spectrometry (XL-MS) | Analytical Ultracentrifugation (AUC) | Size Exclusion Chromatography (SEC) |
| Primary Information | Qualitative assessment of interaction and complex formation | High-resolution identification of interaction interfaces and protein conformations | Determination of stoichiometry, binding affinity, and hydrodynamic properties | Separation of complexes based on size, estimation of molecular weight |
| Resolution | Low; indicates complex formation but not specific interaction sites | High; provides amino acid-level resolution of crosslinked sites[1] | Moderate to high; can distinguish different oligomeric states[2][3] | Low to moderate; separates based on hydrodynamic radius |
| Sensitivity | High for detecting binding, especially with radioactive or fluorescent labels[4][5] | High; capable of identifying crosslinks in complex mixtures and in vivo | Moderate; requires sufficient sample concentration for detection | Moderate; dependent on detector sensitivity and sample concentration |
| Quantitative Capability | Semi-quantitative; can estimate relative binding affinities | Quantitative (qXL-MS) with isotopic labeling, providing insights into dynamic changes in interactions | Highly quantitative; provides thermodynamic and hydrodynamic constants | Semi-quantitative; can be used to estimate the relative abundance of different sized complexes |
| Sample Requirements | Small amounts of purified or partially purified proteins | Can be applied to purified complexes, cell lysates, and even tissues | Requires purified samples in solution; no matrix interaction | Requires soluble, purified, or partially purified samples |
| Throughput | High; multiple samples can be run on a single gel | Moderate to low; requires extensive sample preparation and data analysis | Low; typically not a high-throughput method | Moderate; can be automated for higher throughput |
| Key Advantage | Simple, rapid, and cost-effective for initial screening of interactions | Provides detailed structural information about interaction interfaces | Gold standard for characterizing hydrodynamic properties and stoichiometry in solution | Effective for separating and purifying crosslinked complexes for further analysis |
| Key Limitation | Provides limited structural information; mobility shift is not directly proportional to mass | Complex data analysis; potential for false-positive identifications | Requires specialized equipment and expertise; lower throughput | Limited resolution for complexes of similar size; potential for sample dilution |
Visualizing the Workflow: From Crosslinking to Analysis
To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for Crosslinked Proteins
This protocol provides a general framework. Optimization of crosslinker concentration, incubation times, and gel conditions is crucial for each specific protein complex.
-
Crosslinking Reaction:
-
Incubate purified proteins of interest (e.g., 1-10 µM) with a suitable crosslinking agent (e.g., formaldehyde, glutaraldehyde, or a specific chemical crosslinker like BS3) in a compatible buffer (e.g., PBS or HEPES-based buffer) for 30-60 minutes at room temperature or 4°C.
-
The molar ratio of crosslinker to protein should be optimized to favor intramolecular crosslinks within the complex over intermolecular crosslinks between complexes.
-
Quench the crosslinking reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM and incubate for 15 minutes.
-
-
Binding Reaction & Electrophoresis:
-
If one of the proteins is a DNA- or RNA-binding protein, a labeled nucleic acid probe is included in the binding reaction. For protein-protein EMSA, one of the protein partners can be labeled (e.g., with biotin or a fluorescent dye).
-
Mix the crosslinked protein sample with a binding buffer (containing glycerol for density) and, if applicable, a labeled probe.
-
Load the samples onto a non-denaturing polyacrylamide gel (4-12% acrylamide is a common range). The gel percentage will depend on the size of the complex.
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent denaturation of the complexes.
-
-
Detection:
-
For radiolabeled probes, expose the gel to a phosphor screen or X-ray film.
-
For biotinylated probes, transfer the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
For fluorescently labeled proteins or probes, visualize the gel using an appropriate fluorescence imager.
-
Cross-Linking Mass Spectrometry (XL-MS)
-
Crosslinking and Digestion:
-
Perform the crosslinking reaction as described for EMSA, often at a larger scale.
-
Denature the crosslinked protein sample and reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Enrichment and LC-MS/MS:
-
Enrich for the low-abundant crosslinked peptides using techniques like size exclusion chromatography (SEC) or strong cation exchange chromatography.
-
Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MaxLynx) to identify the crosslinked peptides from the complex MS/MS spectra.
-
The identified crosslinks provide distance constraints that can be used to model the 3D structure of the protein complex.
-
Analytical Ultracentrifugation (AUC)
-
Sample Preparation:
-
Prepare purified, crosslinked protein complexes in a well-defined buffer. It is crucial that the buffer composition is accurately known for density and viscosity calculations.
-
-
Sedimentation Velocity (SV) or Sedimentation Equilibrium (SE) Run:
-
Load the sample into the AUC cells.
-
For SV, centrifuge the sample at high speed and monitor the movement of the sedimentation boundary over time. This provides information on the shape and size of the molecules.
-
For SE, centrifuge the sample at a lower speed until sedimentation and diffusion reach equilibrium. This allows for the precise determination of molecular weight and association constants.
-
-
Data Analysis:
-
Analyze the raw data using software like SEDFIT or SEDPHAT to obtain sedimentation coefficients, molecular weights, and stoichiometry of the complexes.
-
Size Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate a size exclusion chromatography column with a suitable running buffer. The choice of column resin depends on the expected size of the protein complexes.
-
-
Sample Application and Elution:
-
Apply the crosslinked protein sample to the column.
-
Elute the sample with the running buffer at a constant flow rate. Larger molecules will elute first, followed by smaller ones.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the sample elutes from the column.
-
Analyze the fractions using methods like SDS-PAGE, Western blotting, or mass spectrometry to identify the proteins present in each fraction and determine the composition of the crosslinked complexes. Combining SEC with multi-angle light scattering (SEC-MALS) can provide absolute molecular weight determination.
-
Concluding Remarks
The choice of method for analyzing crosslinked protein complexes depends heavily on the specific research question. EMSA offers a straightforward, high-throughput method for the initial detection of complex formation. For researchers seeking high-resolution structural details of the interaction interface, XL-MS is the method of choice. When precise information on the stoichiometry and thermodynamics of the interaction in solution is required, AUC provides the gold standard. Finally, SEC is an invaluable tool for the separation and purification of crosslinked complexes for downstream analysis. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to unravel the intricacies of protein-protein interactions.
References
- 1. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sedfitsedphat.github.io [sedfitsedphat.github.io]
- 3. researchgate.net [researchgate.net]
- 4. Detection of RNA-protein interactions using a highly sensitive non-radioactive electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison: The Rationale for Choosing TFP Esters in Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive chemistry is paramount to the success of their endeavors. Among the most common methods for modifying proteins and other biomolecules is the use of amine-reactive esters. While N-hydroxysuccinimide (NHS) esters have long been the gold standard, 2,3,5,6-tetrafluorophenyl (TFP) esters are emerging as a superior alternative in many applications. This guide provides an objective comparison of TFP and NHS esters, supported by experimental data, to elucidate the rationale for selecting TFP esters for your bioconjugation needs.
Enhanced Stability of TFP Esters Translates to Greater Control and Efficiency
The primary advantage of TFP esters over their NHS counterparts lies in their significantly greater stability in aqueous solutions, particularly at the basic pH required for efficient amine acylation.[1][2] NHS esters are notoriously susceptible to hydrolysis, a competing reaction that degrades the ester and reduces conjugation efficiency.[3] This instability necessitates the use of a larger excess of the NHS-ester-functionalized reagent and can lead to variability in the degree of labeling.[4]
In contrast, TFP esters exhibit a much slower rate of hydrolysis, providing a wider window for the conjugation reaction to proceed.[2] This increased stability allows for more controlled and reproducible conjugations, often resulting in a higher degree of labeling and a more homogeneous product.
Quantitative Comparison of Hydrolytic Stability
The hydrolytic stability of TFP and NHS esters has been quantitatively compared by monitoring their half-lives at various pH values. The data clearly demonstrates the superior stability of TFP esters, especially under basic conditions.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | ~180 | ~240-300 |
| 8.0 | ~120 | ~60 |
| 10.0 | ~360 | ~39 |
| Data synthesized from multiple sources. |
This enhanced stability at higher pH is particularly advantageous as the optimal pH for the aminolysis reaction is typically in the range of 8.0-9.0.
Impact on Conjugation Efficiency: A Clear Advantage for TFP Esters
The greater stability of TFP esters directly translates to improved conjugation efficiency. In a study comparing the preparation of DNA arrays, surfaces functionalized with TFP esters demonstrated a five-fold greater density of immobilized DNA molecules at pH 10 compared to NHS ester-functionalized surfaces. This is attributed to the reduced susceptibility of the TFP ester to hydrolysis, allowing for more efficient coupling of the amine-modified DNA.
In another study focused on PEGylation, a TFP ester demonstrated better performance than an NHS ester. While the reactivity of TFP esters is comparable to that of NHS esters, their increased stability against hydrolysis leads to higher overall yields of the desired conjugate.
Experimental Protocols
To provide a practical framework for comparing these two chemistries, detailed protocols for determining ester hydrolysis rates and for a typical protein conjugation experiment are provided below.
Experimental Protocol 1: Determination of Active Ester Hydrolysis Rate via UV-Vis Spectrophotometry
This protocol allows for the quantitative measurement of the hydrolysis rate of TFP and NHS esters.
Materials:
-
TFP or NHS ester of a chromophoric molecule (e.g., p-nitrophenol)
-
Reaction Buffer: 0.1 M sodium phosphate buffer at various pH values (e.g., 7.0, 8.0, 8.5, 9.0)
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the TFP or NHS ester in anhydrous DMSO or DMF.
-
Initiate the hydrolysis reaction by diluting the ester stock solution into the reaction buffer at the desired pH to a final concentration suitable for spectrophotometric analysis.
-
Monitor the reaction by recording the absorbance at the wavelength corresponding to the hydrolyzed product (e.g., 400 nm for p-nitrophenol) at regular time intervals.
-
Calculate the concentration of the hydrolyzed product at each time point using a standard curve.
-
Determine the pseudo-first-order rate constant (k) by plotting the natural logarithm of the remaining ester concentration versus time.
-
Calculate the half-life (t½) of the ester using the equation: t½ = 0.693 / k.
Experimental Protocol 2: Comparative Protein Labeling with TFP and NHS Esters
This protocol outlines a general procedure for comparing the labeling efficiency of a TFP ester and an NHS ester with a model protein like bovine serum albumin (BSA).
Materials:
-
Protein to be labeled (e.g., BSA) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TFP ester and NHS ester of a fluorescent dye (e.g., FITC)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Prepare stock solutions of the TFP and NHS esters in anhydrous DMSO or DMF.
-
Initiate the conjugation reaction by adding a defined molar excess (e.g., 10-fold, 20-fold) of the ester solution to the protein solution with gentle stirring.
-
Incubate the reaction for a set period (e.g., 1-2 hours) at room temperature, protected from light.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column to remove unreacted dye and byproducts.
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength) and applying the appropriate calculations.
Visualizing the Rationale: Workflows and Decision Making
To further clarify the concepts discussed, the following diagrams illustrate the chemical reaction, a typical experimental workflow, and a decision-making process for selecting the appropriate amine-reactive ester.
Caption: Amine-reactive TFP ester coupling chemistry.
Caption: Experimental workflow for comparing TFP and NHS ester conjugation efficiency.
Caption: Decision tree for selecting an amine-reactive ester.
Conclusion: A Clear Rationale for TFP Esters
The evidence strongly supports the choice of TFP esters over NHS esters for bioconjugation applications where stability, control, and efficiency are critical. The superior hydrolytic stability of TFP esters, particularly at the optimal pH for aminolysis, minimizes a significant side reaction, leading to more reproducible and efficient conjugations. This translates to a higher degree of labeling, a more homogeneous product, and ultimately, more reliable and robust bioconjugates for research, diagnostic, and therapeutic applications. While NHS esters may remain a viable option for routine applications where cost is a primary driver, the enhanced performance of TFP esters provides a compelling rationale for their adoption in demanding bioconjugation strategies.
References
The Superior Stability of Bis-PEG6-TFP Ester in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and efficient bioconjugation reagents, Bis-PEG6-TFP ester emerges as a compelling alternative to traditional N-hydroxysuccinimide (NHS) esters. Its enhanced stability against hydrolysis translates to higher conjugation yields and more reproducible results, particularly in aqueous environments and at physiological or slightly basic pH. This guide provides a comprehensive comparison of this compound with other amine-reactive crosslinkers, supported by experimental data, detailed protocols, and workflow visualizations.
Bis-PEG6-TFP (bis-tetrafluorophenyl) ester is a homobifunctional crosslinker featuring two amine-reactive TFP ester groups at the ends of a flexible hexaethylene glycol (PEG6) spacer. This structure allows for the covalent conjugation of two amine-containing molecules, such as proteins, peptides, or amine-modified oligonucleotides. The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers. The key advantage of the TFP ester lies in its increased resistance to hydrolysis compared to the more commonly used NHS esters, leading to more efficient and controlled bioconjugation reactions.
Performance Comparison: TFP Ester vs. NHS Ester
The primary drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that reduces the efficiency of the desired amine conjugation. TFP esters, on the other hand, exhibit significantly greater stability in aqueous buffers, especially at the neutral to slightly basic pH conditions typically used for amine labeling.
A key study comparing the performance of TFP- and NHS-activated self-assembled monolayers (SAMs) for the immobilization of amine-modified oligonucleotides provides compelling quantitative data on this stability difference. The rate of hydrolysis for both esters increases with pH; however, TFP surfaces consistently show a lower rate of hydrolysis than NHS surfaces across a range of pH values[1].
| pH | TFP Ester Half-Life (t₁/₂) | NHS Ester Half-Life (t₁/₂) |
| 7.0 | 12.6 hours | 5.0 hours |
| 8.0 | 5.3 hours | 1.4 hours |
| 10.0 | 2.5 hours | 0.25 hours (15 minutes) |
This enhanced stability of the TFP ester at higher pH directly translates to improved conjugation efficiency. In the same study, DNA arrays prepared on TFP surfaces at pH 10 demonstrated a five-fold greater surface density of DNA molecules compared to those prepared on NHS surfaces[2]. This is because the rate of hydrolysis of the NHS ester at this pH is faster than the rate of the desired coupling reaction with the amine-terminated oligonucleotides[1].
In the context of antibody-fluorophore conjugates, the use of pentafluorophenyl (PFP) esters, which are closely related to TFP esters, has been shown to not only improve conjugate properties but also to influence the site of labeling. A study comparing NHS and PFP esters for labeling the anti-EGFR monoclonal antibody Panitumumab with a near-infrared fluorophore revealed that the PFP ester resulted in preferential labeling of the light chain[3]. This site-selective labeling led to conjugates with reduced aggregation and improved brightness both in vitro and in vivo[3].
| Activated Ester | Light Chain to Heavy Chain Labeling Ratio (LC:HC) |
| NHS Ester | 0.1 |
| PFP Ester | >1.5 |
Experimental Protocols
General Protocol for Protein-Protein Crosslinking using this compound
This protocol provides a general guideline for crosslinking two proteins using this compound. Optimal conditions may vary depending on the specific proteins and desired outcome.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, HEPES, or borate buffer) at pH 7.2-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting columns or dialysis equipment
Procedure:
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Prepare Protein Solution: Dissolve the proteins to be crosslinked in the chosen conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted TFP esters.
-
Purification: Remove excess crosslinker and quenching buffer byproducts using a desalting column or by dialysis against an appropriate buffer.
Protocol for Antibody-Drug Conjugation (ADC) via Lysine Residues using a TFP Ester Linker
This protocol outlines the steps for conjugating a drug molecule containing a TFP ester-activated linker to the lysine residues of an antibody.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker construct with a terminal TFP ester
-
Anhydrous DMSO or DMF
-
Conjugation buffer (e.g., borate buffer, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into the conjugation buffer. Adjust the antibody concentration to 2-10 mg/mL.
-
Prepare Drug-Linker Stock Solution: Dissolve the TFP ester-activated drug-linker in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Add a calculated molar excess of the drug-linker stock solution to the antibody solution. The molar ratio will determine the average drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other byproducts using size-exclusion chromatography or other suitable methods.
-
Characterization: Characterize the ADC to determine the DAR, purity, and functional activity.
Visualizing the Workflow
To better understand the logical flow of a bioconjugation experiment and the key differences between TFP and NHS esters, the following diagrams are provided.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bis-PEG6-TFP Ester: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Bis-PEG6-TFP ester is critical for maintaining laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this reagent. The protocol focuses on the deactivation of the reactive tetrafluorophenyl (TFP) ester groups prior to final waste disposal.
Understanding the Components
This compound is comprised of two key components that dictate its disposal procedure:
-
Polyethylene Glycol (PEG): The PEG backbone of the molecule is generally considered non-hazardous and is readily biodegradable. Standard disposal protocols for non-hazardous chemical waste are typically sufficient for PEG derivatives.
-
Tetrafluorophenyl (TFP) Ester: TFP esters are reactive functional groups designed to form stable amide bonds with primary amines. This reactivity necessitates a deactivation step to neutralize the ester before it enters the waste stream. TFP esters are susceptible to hydrolysis, a reaction that breaks down the ester and renders it non-reactive. This process is accelerated in aqueous solutions with a slightly basic pH.
Disposal Procedure
The recommended disposal procedure for this compound involves a two-stage process: deactivation of the reactive TFP ester followed by disposal of the neutralized compound.
Stage 1: Deactivation of the TFP Ester
The primary safety concern with this compound is the reactivity of the TFP ester groups. Therefore, the first and most critical step is to quench this reactivity. This can be effectively achieved by reacting the ester with a primary amine-containing buffer or by hydrolysis.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: A solution of Tris buffer or glycine buffer is recommended for quenching. These solutions contain primary amines that will react with and neutralize the TFP ester. A slightly basic pH will also promote hydrolysis.
-
Recommended Quenching Agent: 1 M Tris-HCl, pH 8.0-8.5.
-
-
Deactivation Reaction:
-
For unused or excess solid this compound, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Slowly add the dissolved this compound solution to the quenching solution. A significant excess of the quenching solution should be used to ensure complete deactivation. A 10-fold molar excess of the amine in the quenching solution relative to the TFP ester is recommended.
-
Allow the mixture to react for at least one hour at room temperature with gentle stirring. This will ensure that the TFP ester has been completely hydrolyzed or has reacted with the quenching agent.
-
Stage 2: Final Disposal
Once the TFP ester has been deactivated, the resulting solution can be disposed of as non-hazardous chemical waste.
-
Neutralization Check: If necessary, adjust the pH of the final solution to be between 6.0 and 8.0.
-
Waste Collection: Pour the neutralized solution into a designated aqueous waste container.
-
Consult Local Regulations: Always adhere to your institution's and local authorities' specific guidelines for chemical waste disposal.[1] In some cases, disposal may require a licensed chemical waste disposal contractor.[2]
-
Avoid Sewer Disposal: Do not dispose of the raw or deactivated this compound down the drain.[1][2]
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Quenching Agent | 1 M Tris-HCl or Glycine Buffer | Provides a primary amine source to react with the TFP ester. |
| pH for Deactivation | 8.0 - 8.5 | A slightly basic pH accelerates the hydrolysis of the TFP ester. |
| Reaction Time | Minimum 1 hour | Ensures complete deactivation of the reactive TFP ester. |
| Final pH for Disposal | 6.0 - 8.0 | Neutral pH is generally required for aqueous waste streams. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, fostering a secure laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bis-PEG6-TFP Ester
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of Bis-PEG6-TFP ester. This guide provides detailed procedural guidance to ensure laboratory safety and maintain the integrity of your experiments.
This compound is a homobifunctional crosslinker that contains two amine-reactive tetrafluorophenyl (TFP) ester groups. TFP esters are known to be more stable against hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, making them a valuable tool in bioconjugation. However, proper handling and storage are crucial to ensure its reactivity and to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times to protect from accidental splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl gloves are recommended. It is crucial to check the glove manufacturer's chemical resistance chart for compatibility with esters. Always inspect gloves for any signs of degradation or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe and effective use of this compound. The following step-by-step guide outlines the key procedures.
Receiving and Storage
-
Inspect Packaging: Upon receipt, carefully inspect the packaging for any signs of damage or leakage.
-
Confirm Identity: Verify that the product received matches the order specifications.
-
Appropriate Storage: Immediately transfer the compound to its designated storage location. This compound is hygroscopic and should be stored in a tightly sealed container in a dry, dark environment. For long-term storage, a temperature of -20°C is recommended.
Experimental Workflow
The following diagram illustrates the logical steps for handling this compound during an experiment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or expired this compound should be considered chemical waste.
-
Liquid Waste: Solutions containing the crosslinker, as well as solvents used for rinsing, should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: Used gloves, weigh boats, pipette tips, and other disposables that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid chemical waste.
The following flowchart outlines the decision-making process for the disposal of materials related to this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information provided in this guide is based on the properties of similar TFP esters and general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to always perform a risk assessment before starting any new experimental procedure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
